N-(4-chlorobenzyl)ethanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGTQFOWKTKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586389 | |
| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-18-0 | |
| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-chlorobenzyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(4-chlorobenzyl)ethanamine hydrochloride (CAS No: 102236-18-0). Directed at researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's structure, synthesis, analytical characterization, and safety protocols. While this molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from established chemical principles and data from its free base and structurally similar compounds to provide a robust working profile. We present a logical workflow for its synthesis via reductive amination, detail methods for its analytical confirmation, and summarize its key safety and handling parameters. This document is intended to serve as a foundational resource for laboratory work and further investigation into the potential applications of this compound.
Physicochemical Properties
This compound is the salt form of the secondary amine N-(4-chlorobenzyl)ethanamine. The hydrochloride form typically enhances water solubility and crystallinity, making it more suitable for handling and certain biological assays. Key identifying and physical properties are summarized in Table 1.
Table 1: Physicochemical and Identifying Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[(4-chlorophenyl)methyl]ethanamine hydrochloride | N/A |
| CAS Number | 102236-18-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃Cl₂N | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| Physical Form | Likely a white to off-white crystalline solid | [4] |
| Melting Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | [4] |
| pKa (Conjugate Acid) | Not experimentally determined; estimated to be in the range of 9-11 based on similar N-alkybenzylammonium ions. | [5][6] |
| SMILES | CCNCC1=CC=C(Cl)C=C1.[H]Cl | [3] |
Note: Some properties are estimated based on general characteristics of amine hydrochlorides due to a lack of specific experimental data in published literature.
Synthesis and Purification
The most direct and widely applicable method for synthesizing N-(4-chlorobenzyl)ethanamine is through the reductive amination of 4-chlorobenzaldehyde with ethylamine.[7] This two-step, one-pot process involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine. The final step is the conversion to the hydrochloride salt.
Synthetic Pathway: Reductive Amination
The causality of this experimental design is rooted in its efficiency and selectivity. Direct alkylation of ethylamine with 4-chlorobenzyl chloride is prone to over-alkylation, yielding significant amounts of the tertiary amine byproduct. Reductive amination elegantly circumvents this by converting the electrophilic carbonyl group into an iminium ion intermediate that is readily and selectively reduced.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative procedure based on standard reductive amination methodologies.
-
Imine Formation:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol (MeOH, ~0.5 M), add ethylamine (1.1-1.5 eq, either as a solution in THF/MeOH or as the hydrochloride salt with an added base like triethylamine to liberate the free amine).
-
Add a catalytic amount of acetic acid (~5 mol%) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10-15 °C. The choice of NaBH₄ is based on its mild nature and selectivity for the iminium ion over any residual aldehyde.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion.
-
-
Workup and Isolation (Free Base):
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Add ethyl acetate to extract the organic product. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-(4-chlorobenzyl)ethanamine free base, which can be purified by column chromatography if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR of the free base is expected to show distinct signals. Upon protonation to form the hydrochloride salt, protons alpha to the nitrogen atom (on the benzylic and ethyl groups) will experience a significant downfield shift (Δδ ≈ 0.5-1.0 ppm) due to the inductive effect of the positive charge. The N-H proton will appear as a broad singlet, which may exchange with D₂O.
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂-): A singlet around δ 3.7-3.8 ppm.
-
Ethyl Protons (-CH₂CH₃): A quartet around δ 2.6-2.7 ppm.
-
Ethyl Protons (-CH₂CH₃): A triplet around δ 1.0-1.1 ppm.
-
Amine Proton (-NH-): A broad singlet, variable position.
-
-
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton. Similar to ¹H NMR, carbons adjacent to the nitrogen will shift downfield upon salt formation.
-
Aromatic Carbons: Four signals are expected between δ 128-140 ppm.
-
Benzylic Carbon (-CH₂-): Signal around δ 53-55 ppm.
-
Ethyl Carbon (-CH₂-): Signal around δ 45-47 ppm.
-
Ethyl Carbon (-CH₃): Signal around δ 14-16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the analysis of the hydrochloride salt will show the molecular ion for the free base ([M+H]⁺).
-
Expected [M+H]⁺: For the free base (C₉H₁₂ClN), the expected monoisotopic mass is 169.07. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom, with a prominent peak at m/z 169 and a smaller peak (~32% intensity) at m/z 171.
-
Fragmentation: A major fragment would be the tropylium-like ion resulting from the loss of the ethylamine group, appearing at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl).[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of the hydrochloride salt will differ from the free base primarily in the N-H stretching region.
-
Free Base:
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
-
C-H (sp³): Stretches just below 3000 cm⁻¹.
-
C-H (aromatic): Stretches just above 3000 cm⁻¹.
-
C=C (aromatic): Peaks around 1600 cm⁻¹ and 1490 cm⁻¹.
-
C-Cl Stretch: A strong band in the fingerprint region, typically 700-800 cm⁻¹.
-
-
Hydrochloride Salt:
-
N⁺-H Stretch: The sharp N-H band is replaced by a very broad and strong absorption band from ~2400-3200 cm⁻¹, characteristic of an ammonium salt.
-
Safety, Handling, and Storage
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or degradation.[1]
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules. The N-benzylamine scaffold is a common feature in compounds targeting the central nervous system (CNS). Furthermore, related N-(4-halobenzyl) structures have been investigated for their antimicrobial properties.
-
Scaffold for Medicinal Chemistry: This compound can serve as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery programs.
-
Antifungal Research: Studies on structurally related N-(4-halobenzyl)amides have shown activity against Candida species, suggesting that this chemical moiety could be explored for the development of new antifungal agents.[9]
-
CNS Research: The broader class of N-benzylamines has been explored for various neuroactive properties.[10]
Further screening and derivatization are required to determine if this specific compound possesses any significant biological activity.
References
-
A Protocol for the Gram-Scale Synthesis of Polyfluoroaryl Sulfides via an SNAr Step. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-Ethyl-4-chlorobenzylamine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 24, 2026, from [Link]
-
Babiyana, et al. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Discover Chemistry, 2(1). Retrieved January 24, 2026, from [Link]
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ChemChart. (n.d.). This compound (102236-18-0). Retrieved January 24, 2026, from [Link]
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de Oliveira, J. F., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1701. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (1R)-1-(1-adamantyl)-N-benzylethanamine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Szymański, P., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2575. Retrieved January 24, 2026, from [Link]
-
Al-Abdullah, N. H., et al. (2015). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 20(8), 13696-13715. Retrieved January 24, 2026, from [Link]
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Lanzi, O. (2022, June 16). What is the pKa value of the nitrogen atoms, specifically the amine groups?. Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
-
ChemChart. (n.d.). n-benzyl-2-methylpropan-1-amine (42882-36-0). Retrieved January 24, 2026, from [Link]
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Angene Chemical. (n.d.). CAS Number Search Results. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved January 24, 2026, from [Link]
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- 10. mdpi.com [mdpi.com]
N-(4-chlorobenzyl)ethanamine hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-chlorobenzyl)ethanamine Hydrochloride
Introduction
This compound is a secondary amine salt that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a substituted benzyl group and an ethylamine chain, makes it a precursor for more complex molecules in pharmaceutical and agrochemical research. The presence of the chlorine atom can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.[1] Furthermore, the conversion of the parent amine to its hydrochloride salt enhances its stability, crystallinity, and handling properties, which is a common and critical practice in drug development.[1]
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound: reductive amination. It details the underlying chemical principles, provides a field-proven experimental protocol, and outlines a complete strategy for the structural and purity characterization of the final product using modern analytical techniques. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering both theoretical grounding and practical, actionable insights.
Part 1: Synthesis via Reductive Amination
Principle and Rationale
The synthesis of secondary amines is a cornerstone of organic chemistry. While direct alkylation of a primary amine with an alkyl halide is a classic approach, it is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. Reductive amination offers a highly efficient and controlled alternative that largely avoids these issues.[2]
The process involves two key stages conducted in a single pot:
-
Imine Formation: A primary amine (ethanamine) reacts with an aldehyde (4-chlorobenzaldehyde) under mildly acidic conditions to form a Schiff base, or imine.
-
In Situ Reduction: A selective reducing agent, introduced into the same reaction mixture, reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.[3]
The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this purpose. It is a milder reducing agent than sodium borohydride (NaBH₄) and is stable in weakly acidic conditions (pH 4-5) that favor imine formation. Crucially, NaBH₃CN selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, thereby preventing the wasteful formation of 4-chlorobenzyl alcohol and maximizing the yield of the target amine.[2]
Synthesis Workflow
The overall workflow for the synthesis is depicted below, starting from the commercially available reactants and proceeding to the final, purified hydrochloride salt.
Sources
A Technical Guide to the Spectroscopic Characterization of N-(4-chlorobenzyl)ethanamine Hydrochloride
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-chlorobenzyl)ethanamine hydrochloride, a secondary amine salt of significant interest in synthetic chemistry and drug development. The structural integrity of such compounds is paramount, and its confirmation relies on a multi-faceted analytical approach. This document details the principles, protocols, and expert interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the core data but also to explain the causal relationships between the molecular structure and the observed spectroscopic signals, offering researchers a robust framework for verification and quality control.
Molecular Structure and Spectroscopic Overview
This compound is comprised of a 4-chlorobenzyl moiety linked to an ethylamine core, which is protonated at the nitrogen to form the hydrochloride salt. This structure presents several distinct spectroscopic features amenable to characterization.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Nodes N [label="NH₂⁺", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"]; C2 [label="CH₃", pos="-2.5,-1!", fontcolor="#202124"]; C3 [label="CH₂", pos="1.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="2.5,0!", fontcolor="#202124"]; C5 [label="CH", pos="3.5,-0.75!", fontcolor="#202124"]; C6 [label="CH", pos="4.5,0!", fontcolor="#202124"]; C7 [label="C", pos="4.5,1!", fontcolor="#202124"]; C8 [label="CH", pos="3.5,1.75!", fontcolor="#202124"]; C9 [label="CH", pos="2.5,1!", fontcolor="#202124"]; Cl [label="Cl", pos="5.8,1!", fontcolor="#EA4335"]; Cl_ion [label="Cl⁻", pos="0,1.5!", fontcolor="#EA4335"];
// Edges N -- C1; C1 -- C2; N -- C3; C3 -- C4; C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C4; C7 -- Cl; } dpic Figure 1: Structure of this compound.
The analytical workflow for structural confirmation integrates data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; Sample [label="Weigh Compound"]; Solvent [label="Add Deuterated\nSolvent (e.g., DMSO-d₆)"]; Vortex [label="Dissolve & Transfer\nto NMR Tube"]; Sample -> Solvent -> Vortex; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR"]; FTIR [label="FT-IR"]; MS [label="Mass Spec"]; }
subgraph "cluster_analysis" { label="Data Analysis & Confirmation"; style="filled"; color="#F1F3F4"; node [shape=parallelogram, fillcolor="#FFFFFF"]; Interpret [label="Interpret Spectra\n& Assign Signals"]; Combine [label="Combine Evidence"]; Confirm [label="Structure Confirmed", shape=septagon, fillcolor="#E6F4EA", fontcolor="#34A853"]; Interpret -> Combine -> Confirm; }
Vortex -> {NMR, FTIR, MS} [lhead=cluster_acq, style=dashed]; {NMR, FTIR, MS} -> Interpret [ltail=cluster_acq, lhead=cluster_analysis, style=dashed]; } dpic Figure 2: General analytical workflow for spectroscopic characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Causality and Experimental Protocol
Principle: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms, like nitrogen and chlorine, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value). Spin-spin coupling between non-equivalent protons on adjacent carbons causes signals to split into multiplets, with the splitting pattern revealing the number of neighboring protons.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]
-
Expert Insight: DMSO-d₆ is selected for its excellent solvating power for amine hydrochlorides and its ability to slow the exchange of the N-H protons, often allowing them to be observed as distinct, albeit broad, signals.[1][3] The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, serving as a convenient internal reference.
-
-
Dissolution: Vortex the vial until the sample is completely dissolved.[1]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[1]
-
Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a standard spectral width for proton NMR.
Data Summary and Interpretation
Note: The following data are predicted based on established chemical shift principles for analogous structures. Actual experimental values may vary slightly.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~ 1.25 | Triplet (t) | 3H |
| -CH₂- (Ethyl) | ~ 2.95 | Quartet (q) | 2H |
| Ar-CH₂-N (Benzyl) | ~ 4.15 | Singlet (s) | 2H |
| Ar-H (ortho to CH₂) | ~ 7.45 | Doublet (d) | 2H |
| Ar-H (ortho to Cl) | ~ 7.55 | Doublet (d) | 2H |
| -NH₂⁺- | ~ 9.30 | Broad Singlet (br s) | 2H |
Interpretation:
-
Ethyl Group: The methyl protons (-CH₃ ) at ~1.25 ppm are split into a triplet by the two adjacent methylene protons. Conversely, the ethyl methylene protons (-CH₂- ) at ~2.95 ppm are split into a quartet by the three methyl protons. This classic triplet-quartet pattern is definitive for an ethyl group. Their downfield shift relative to a simple alkane is due to the deshielding effect of the adjacent protonated nitrogen.[4]
-
Benzyl Group: The benzylic protons (Ar-CH₂-N ) appear as a singlet around 4.15 ppm. Their significant downfield shift is caused by the combined electron-withdrawing effects of the aromatic ring and the adjacent nitrogen atom.
-
Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly more deshielded (~7.55 ppm) than those ortho to the CH₂ group (~7.45 ppm).
-
Amine Protons: The two protons on the nitrogen (-NH₂⁺- ) are expected to appear as a single, broad peak at a very downfield position (~9.30 ppm). The acidity of these protons and their potential for exchange leads to the broadness of the signal. Their presence can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.[4][5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Causality and Experimental Protocol
Principle: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear at higher ppm values. Quaternary carbons (those with no attached protons) typically show weaker signals.
Protocol for ¹³C NMR Data Acquisition: The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The experiment is typically run as a proton-decoupled experiment to ensure that each unique carbon appears as a single line, simplifying the spectrum.
Data Summary and Interpretation
Note: Predicted data based on analogous structures.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~ 11.5 |
| -CH₂- (Ethyl) | ~ 43.0 |
| Ar-CH₂-N (Benzyl) | ~ 49.5 |
| Ar-C (ortho to CH₂) | ~ 131.0 |
| Ar-C (ortho to Cl) | ~ 129.5 |
| Ar-C (ipso, C-CH₂) | ~ 132.0 |
| Ar-C (ipso, C-Cl) | ~ 134.0 |
Interpretation:
-
Aliphatic Carbons: The ethyl group carbons (-CH₃ and -CH₂- ) appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[4] The benzyl methylene carbon (Ar-CH₂-N ) is further downfield due to the influence of both the aromatic ring and the nitrogen.
-
Aromatic Carbons: The four distinct types of aromatic carbons appear in the typical downfield region (120-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl ) is expected to be the most downfield due to the strong deshielding effect of the halogen. The other three signals correspond to the protonated aromatic carbons and the quaternary carbon to which the benzyl group is attached.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality and Experimental Protocol
Principle: Covalent bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows absorptions corresponding to the various functional groups. The presence of the hydrochloride salt significantly alters the characteristic N-H stretching vibration compared to a free amine.
Protocol for FT-IR Data Acquisition (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2400-3000 | N-H Stretch (Ammonium Salt) | Strong, Broad |
| ~ 2850-3100 | C-H Stretch (Aromatic & Aliphatic) | Medium |
| ~ 1600, 1490 | C=C Stretch (Aromatic Ring) | Medium-Weak |
| ~ 1090 | C-N Stretch | Medium |
| ~ 1015 | C-Cl Stretch | Strong |
Interpretation:
-
N-H Stretch: The most diagnostic feature for an amine salt is the very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an R₂NH₂⁺ group and is distinctly different from the sharper, weaker N-H stretch of a free secondary amine which appears around 3300-3500 cm⁻¹.[5][6]
-
C-H Stretches: Peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the ethyl and benzyl methylene groups.
-
Aromatic C=C Stretches: The absorptions around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-N and C-Cl Stretches: The C-N and C-Cl stretching vibrations appear in the fingerprint region of the spectrum and provide further confirmation of the structure. The C-Cl stretch is typically a strong band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this analysis, Electrospray Ionization (ESI) is most appropriate, as it is a soft ionization technique suitable for polar, pre-ionized salts.
Causality and Experimental Protocol
Principle: In ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, creating charged droplets. As the solvent evaporates, the charge is transferred to the analyte molecules. The hydrochloride salt will dissociate, and the protonated free amine [M+H]⁺ is observed. The mass analyzer then separates these ions based on their m/z ratio. Collision-induced dissociation (CID) can then be used to fragment the parent ion, providing structural information.
Protocol for ESI-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate an aerosol of charged droplets. Use positive ion mode to detect the [M+H]⁺ ion.
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.
-
MS/MS (Tandem MS): Select the molecular ion ([M+H]⁺) and subject it to fragmentation by collision with an inert gas (e.g., argon). Acquire the resulting product ion spectrum.
Data Summary and Interpretation
-
Molecular Ion (as free base): C₉H₁₂ClN
-
Expected [M+H]⁺ (Monoisotopic): m/z 170.07
Key Fragmentation Pathways: The primary fragmentation mechanism for protonated benzylamines is benzylic cleavage, which is the breaking of the bond between the benzylic carbon and the nitrogen.
dot digraph "fragmentation_pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
Parent [label="[M+H]⁺\nm/z 170/172", shape=oval, style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"]; Frag1 [label="[C₇H₆Cl]⁺\nChlorotropylium ion\nm/z 125/127"]; Frag2 [label="[C₂H₈N]⁺\nEthylaminyl cation\nm/z 46"]; Neutral1 [label="- C₂H₇N\n(Ethylamine)", shape=plaintext, fontcolor="#5F6368"]; Neutral2 [label="- C₇H₇Cl\n(Chlorobenzyl radical)", shape=plaintext, fontcolor="#5F6368"];
Parent -> Frag1 [label="Benzylic Cleavage"]; Parent -> Frag2 [label="Alternative Cleavage"]; Parent -> Neutral1 [style=invis]; Parent -> Neutral2 [style=invis]; } dpic Figure 3: Proposed ESI-MS fragmentation pathway for N-(4-chlorobenzyl)ethanamine.
Interpretation:
-
Molecular Ion Peak: The mass spectrum will show a cluster of peaks for the protonated molecule at m/z 170 and m/z 172 in an approximate 3:1 ratio. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Major Fragment Ion: The most prominent fragment in the MS/MS spectrum is expected at m/z 125/127 . This corresponds to the chlorotropylium ion, formed by the loss of the neutral ethylamine molecule (mass 45 Da) via benzylic C-N bond cleavage.[7][8] This is a highly stable carbocation and is therefore a favored fragmentation pathway.
-
Other Fragments: A smaller peak might be observed at m/z 46, corresponding to the ethylaminyl cation, though this is generally less favorable than the formation of the stable chlorotropylium ion.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H NMR establishes the connectivity and relative positions of the protons, FT-IR confirms the presence of the key functional groups (particularly the amine salt), and Mass Spectrometry verifies the molecular weight, elemental composition (via isotopic pattern), and primary fragmentation pathways. This integrated spectroscopic approach represents a robust and self-validating system for the characterization of this and related compounds, ensuring high standards of quality and scientific integrity in research and development.
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A Roadmap for Elucidating the Mechanism of Action of N-(4-chlorobenzyl)ethanamine hydrochloride
A Senior Application Scientist's Guide for Novel Compound Characterization
Disclaimer: As of January 2026, the specific mechanism of action for N-(4-chlorobenzyl)ethanamine hydrochloride is not well-documented in publicly accessible scientific literature. This guide, therefore, serves as a comprehensive methodological roadmap for researchers, scientists, and drug development professionals on how to elucidate the mechanism of action (MoA) for a novel chemical entity, using this compound as a representative case study.
Introduction
The elucidation of a compound's mechanism of action is a critical endeavor in drug discovery, providing essential insights into its therapeutic potential and possible off-target effects.[1] For a novel compound such as this compound, a systematic and multi-faceted approach is paramount. This guide outlines a strategic workflow, from initial phenotypic observations to precise target identification and pathway analysis, designed to build a robust and verifiable understanding of its biological activity.
Part 1: Foundational Characterization and Phenotypic Screening
The initial phase of MoA elucidation begins with a broad, unbiased assessment of the compound's effects on biological systems. This approach, known as phenotypic drug discovery (PDD), prioritizes functional outcomes over preconceived molecular targets.[2][3] Modern PDD has re-emerged as a powerful strategy, leveraging advanced cellular models and high-content imaging to identify compounds that modulate disease-relevant phenotypes.[2][3][4]
In Vitro Viability and Cytotoxicity Profiling
The first step is to determine the compound's impact on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, primary cells). This establishes the therapeutic window and cytotoxic concentrations.
Table 1: Representative Data from Initial Viability Screens
| Cell Line | Assay Type | Parameter Measured | Concentration Range | Result (e.g., IC50/CC50) |
| K562 (Leukemia) | MTT Assay | Mitochondrial Activity[5] | 0.1 nM - 100 µM | 15.2 µM |
| HeLa (Cervical Cancer) | LDH Release Assay | Membrane Integrity[5] | 0.1 nM - 100 µM | > 100 µM |
| Primary Hepatocytes | AlamarBlue™ Assay | Metabolic Activity | 0.1 nM - 100 µM | 85.7 µM |
This is example data and does not reflect actual experimental results for this compound.
High-Content Phenotypic Screening
With a non-toxic concentration range established, high-content screening can reveal subtle but significant compound-induced phenotypic changes.[6] This involves treating cells with the compound and using automated microscopy to analyze alterations in morphology, protein localization, or other cellular features.[6]
-
Cell Plating: Seed a relevant cell line (e.g., U2OS osteosarcoma cells, known for their clear morphology) in 384-well imaging plates.
-
Compound Treatment: Treat cells with this compound at various sub-lethal concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype.
-
Staining: Fix the cells and stain with a panel of fluorescent dyes to visualize key cellular components (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, and MitoTracker™ for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial texture). Compare the compound-treated profiles to controls to identify significant phenotypic shifts.
Part 2: Target Deconvolution Strategies
Once a consistent and interesting phenotype is observed, the next critical phase is to identify the direct molecular target(s) of the compound. Target identification is a cornerstone of drug discovery, and several powerful techniques can be employed.[7]
Affinity-Based Methods
Affinity-based approaches use the compound itself as a "bait" to capture its binding partners from a complex biological sample like a cell lysate.[8][9]
-
Affinity Chromatography: This classic method involves immobilizing this compound onto a solid support (like agarose beads).[8][10] A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained and later identified by mass spectrometry.[8]
-
Kinobeads: If the compound's structure suggests it might target kinases, the Kinobeads technology is a specialized and powerful application of affinity chromatography.[11][12] This method uses beads coated with multiple, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[12] By pre-incubating a lysate with this compound, a competition experiment is established. Kinases that are targets of the compound will show reduced binding to the beads, which can be quantified by mass spectrometry.[11][12] This provides a profile of the compound's kinase selectivity.[11]
Label-Free Methods
These methods are advantageous as they do not require chemical modification of the compound, which can sometimes alter its binding properties.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[13][14] In a typical CETSA experiment, intact cells are treated with the compound, then heated to various temperatures.[13] The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry.[15][16] A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[14][17]
Caption: CETSA workflow for target engagement validation.
Part 3: Pathway Analysis and Mechanism Validation
Identifying a direct target is a major milestone, but understanding the downstream consequences of this interaction is what truly defines the mechanism of action.
Transcriptomic and Proteomic Profiling
Treating cells with this compound and analyzing the subsequent changes in gene expression (RNA-Seq) or protein abundance (quantitative proteomics) can provide a global view of the affected cellular pathways. Computational approaches can then be used to connect these expression signatures with known drug mechanisms or genetic perturbations.[18][19]
Target Validation and Functional Assays
Once a primary target is identified and the affected pathways are mapped, the final step is to confirm this relationship with functional assays.
-
Genetic Approaches: Using techniques like CRISPR/Cas9 to knock out the putative target gene should, in theory, render the cells resistant to the compound or abolish the observed phenotype.
-
Biochemical Assays: If the target is an enzyme, its activity can be measured in vitro in the presence and absence of the compound to determine kinetic parameters of inhibition or activation.[20]
-
Cell-Based Functional Assays: Specific assays should be designed to measure the activity of the pathway identified. For instance, if the compound is found to inhibit a kinase in the MAPK pathway, an assay measuring the phosphorylation of a downstream substrate (e.g., ERK) would be a crucial validation step.
Caption: A strategic workflow for MoA determination.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous validation. By integrating unbiased phenotypic screening with advanced target deconvolution techniques and comprehensive pathway analysis, researchers can build a detailed and accurate model of a compound's biological function. This foundational knowledge is indispensable for guiding further drug development, optimizing lead compounds, and ultimately, translating a promising molecule into a therapeutic reality.
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N-(4-chlorobenzyl)ethanamine hydrochloride literature review
An In-depth Technical Guide to N-(4-chlorobenzyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of this compound, a halogenated secondary amine of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust and high-yield synthetic protocol via reductive amination, and establishes a rigorous framework for its analytical characterization. While direct biological applications are not extensively documented, this guide explores its potential as a crucial building block and scaffold in the development of novel pharmaceuticals and agrochemicals by drawing parallels with structurally related compounds. The methodologies and insights presented herein are intended to equip researchers with the practical and theoretical knowledge required to synthesize, validate, and strategically utilize this compound in discovery programs.
Introduction: The Strategic Value of a Halogenated Benzylamine
This compound belongs to a class of organic compounds that serve as fundamental building blocks in medicinal and materials chemistry.[1] Its structure incorporates two key motifs: the 4-chlorobenzyl group and a secondary ethylamine function. The presence of a chlorine atom on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity, which can enhance metabolic stability and binding affinity to biological targets.[1] This feature is prevalent in numerous approved drugs, highlighting the strategic importance of halogenated intermediates.[1]
The secondary amine provides a reactive handle for a multitude of chemical transformations, making this compound a versatile intermediate for constructing more complex molecular architectures. This guide offers a senior scientist's perspective on the synthesis, validation, and potential utility of this compound, focusing on the causality behind experimental choices to ensure reproducibility and high purity.
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is critical for its effective use in research and development. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name (Free Base) | N-[(4-chlorophenyl)methyl]ethanamine | [2] |
| CAS Number | 102236-18-0 | [3] |
| Molecular Formula | C₉H₁₃Cl₂N | [3] |
| Molecular Weight | 206.12 g/mol | |
| Known Hazards | Irritant | |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, making it more suitable for storage and for use in certain reaction conditions.
Synthesis: A Controlled Approach via Reductive Amination
The synthesis of secondary amines like N-(4-chlorobenzyl)ethanamine can be approached in several ways. While direct alkylation of ethylamine with 4-chlorobenzyl chloride is a theoretical possibility, this method is notoriously difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, creating significant purification challenges.[4]
A superior and more controlled strategy is reductive amination .[5][6] This method involves the reaction of an aldehyde (4-chlorobenzaldehyde) with a primary amine (ethylamine) to form an imine intermediate, which is then selectively reduced to the desired secondary amine.[4][7] This process avoids over-alkylation and typically results in higher yields of the target compound.
Recommended Synthetic Protocol
This protocol is designed as a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods described in Section 4.
Reactants:
-
4-Chlorobenzaldehyde
-
Ethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Step-by-Step Methodology:
-
Amine Free Base Generation (In Situ): To a stirred solution of ethylamine hydrochloride (1.1 equivalents) in the chosen solvent (e.g., DCM), add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free ethylamine. Stir for 10-15 minutes at room temperature. Causality: Ethylamine is often supplied as its hydrochloride salt for stability. It must be converted to the free base in situ to act as a nucleophile.
-
Imine Formation: Add 4-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture. If desired, a dehydrating agent such as magnesium sulfate (MgSO₄) can be added to drive the equilibrium towards the imine. Let the mixture stir for 1-2 hours at room temperature. Causality: This step allows for the formation of the critical imine intermediate prior to reduction.
-
Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.2 to 1.5 equivalents), portion-wise to the mixture. This reagent is chosen for its mildness and selectivity for imines over aldehydes.[4] The reaction is typically exothermic; maintain the temperature below 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-chlorobenzyl)ethanamine free base.
-
If necessary, purify the free base via column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Caption: Reductive Amination Synthesis Workflow.
Analytical Characterization: A Multi-Technique Validation
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.3-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. Benzylic Protons (-CH₂-): A singlet around ~3.8-4.1 ppm. Ethyl Protons (-CH₂-CH₃): A quartet around ~2.8-3.1 ppm and a triplet around ~1.2-1.4 ppm. Amine Proton (-NH₂⁺-): A broad singlet at a variable downfield shift, dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (~128-140 ppm), with the carbon attached to chlorine showing a distinct shift. Benzylic Carbon (-CH₂-): A signal around ~50-55 ppm. Ethyl Carbons (-CH₂-CH₃): Two signals in the aliphatic region, typically ~40-45 ppm for the methylene and ~12-15 ppm for the methyl group. |
| Mass Spec. | (For Free Base, via GC-MS or ESI-MS): A molecular ion peak [M]⁺ at m/z 169 and an [M+2]⁺ peak at m/z 171 with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Key fragments would include the tropylium-like ion at m/z 125 (loss of the ethylamine group) and the benzylic fragment.[2] |
| IR Spec. | N-H Stretch: A broad and strong absorption band in the 2400-3000 cm⁻¹ range, characteristic of a secondary ammonium salt. C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1490 cm⁻¹. C-Cl Stretch: A signal in the fingerprint region, typically 1090-1015 cm⁻¹. |
Chromatographic and Physical Analysis
-
Purity Assessment (HPLC/UPLC): Purity should be assessed using High-Performance Liquid Chromatography, ideally with both UV and Mass Spectrometry detectors (LC-MS). A pure sample should exhibit a single major peak (>98%).
-
Melting Point: A sharp melting point range is a strong indicator of purity. This should be determined using a calibrated melting point apparatus.
Caption: Multi-technique Analytical Validation Workflow.
Potential Applications in Drug Discovery and Agrochemicals
While this compound is primarily a research chemical, its structure serves as a valuable scaffold for building more complex, biologically active molecules. Its utility can be inferred from the activities of analogous compounds.
-
CNS Agents: A structurally similar compound, N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride, has been investigated for potential antidepressant and anti-inflammatory activities, suggesting that the N-benzyl ethanamine scaffold could be a promising starting point for developing new central nervous system (CNS) therapeutics.[8]
-
Antifungal/Antimicrobial Agents: The 4-chlorobenzyl moiety is present in various compounds with demonstrated biological activity. For example, certain oxadiazine derivatives incorporating this group have shown fungicidal properties.[9]
-
Anti-Ischemic Agents: In other research, a complex cinnamide derivative containing a 4-chlorophenyl group exhibited potent neuroprotective activity in an anti-ischemic model, further underscoring the value of this halogenated motif in drug design.[10]
The compound is therefore best viewed as a versatile starting material, enabling access to diverse chemical libraries for screening purposes.
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The Cornerstone of Modern Therapeutics: An In-depth Guide to the Discovery and History of N-Substituted Benzylamines
Abstract
N-substituted benzylamines represent a critical structural motif in a vast array of biologically active molecules, from life-saving pharmaceuticals to vital agrochemicals. Their journey from an accidental laboratory discovery to a cornerstone of modern medicinal chemistry is a testament to the evolution of synthetic organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical development, and synthetic evolution of this pivotal class of compounds. We will explore the seminal discoveries that first brought these molecules to light, trace the development of key synthetic methodologies from classical to contemporary, and provide field-proven insights into the practical application of these methods. This guide is designed not as a rigid template, but as a narrative that follows the scientific and logical progression of N-substituted benzylamine synthesis, grounded in authoritative references and practical, validated protocols.
The Genesis of a Privileged Scaffold: Early Discoveries
The story of N-substituted benzylamines begins not with a targeted synthesis, but with a serendipitous observation. In 1885, the German chemist Rudolf Leuckart was investigating the reaction of benzaldehyde with formamide, expecting to produce benzylidenediformamide. Instead, he unexpectedly synthesized benzylamine, marking the first recorded instance of this foundational molecule's creation.[1][2] This discovery, born from an unexpected turn of events, laid the groundwork for what would become known as the Leuckart-Wallach reaction .
Shortly after, in 1891, Otto Wallach, a colleague of Leuckart's, expanded upon this initial finding by applying the reaction to a broader range of aldehydes and ketones, demonstrating its general applicability for the synthesis of amines.[1][3] The Leuckart-Wallach reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, became one of the earliest methods for reductive amination.[1][4]
Another landmark in the early history of amine synthesis, including primary benzylamines, was the Gabriel synthesis , developed by German chemist Siegmund Gabriel in 1887.[5][6] This method provided a reliable route to primary amines, free from the over-alkylation products that plagued other early methods.[7] The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[8][9][10]
These early discoveries, while foundational, were often hampered by harsh reaction conditions, such as high temperatures, and limited substrate scope.[4][7][11] The Leuckart-Wallach reaction, for instance, typically requires temperatures between 120 and 185°C.[1][11] The Gabriel synthesis, while effective for primary amines, is generally unsuitable for the synthesis of secondary amines and can involve challenging purification steps.[7] These limitations spurred the development of more versatile and milder synthetic methodologies in the decades to come.
The Evolution of Synthetic Strategies: From Stoichiometric Reagents to Catalytic Revolutions
The 20th century witnessed a dramatic evolution in the synthesis of N-substituted benzylamines, driven by the need for greater efficiency, selectivity, and functional group tolerance. This evolution can be broadly categorized into the refinement of classical methods and the advent of modern catalytic approaches.
Reductive Amination: A Cornerstone Refined
Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, has become the most widely used method for the synthesis of N-substituted benzylamines.[12] This versatile reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot, or indirectly, where the imine is pre-formed and then reduced.
The initial Leuckart-Wallach reaction can be considered an early form of direct reductive amination. However, the development of milder and more selective reducing agents revolutionized the field. The introduction of sodium borohydride (NaBH₄) and later, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), provided chemists with a toolkit of reagents that could selectively reduce the imine intermediate in the presence of the starting carbonyl group.[13] This selectivity is crucial for the efficiency of the one-pot reaction.
The causal choice between these borohydride reagents is dictated by their reactivity and the pH of the reaction medium. Sodium borohydride is a powerful reducing agent but can also reduce the starting aldehyde or ketone. Sodium cyanoborohydride is less reactive and more selective for the protonated imine (iminium ion), making it effective under mildly acidic conditions that favor imine formation. Sodium triacetoxyborohydride is a milder and non-toxic alternative to NaBH₃CN, often favored in modern synthesis.
The Rise of Catalytic N-Alkylation
A significant leap forward in the synthesis of N-substituted benzylamines came with the development of catalytic N-alkylation methods. These approaches offer improved atom economy and more environmentally benign reaction conditions compared to stoichiometric methods.
One of the most elegant catalytic strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a transition metal catalyst, often based on iridium, ruthenium, or nickel, temporarily "borrows" hydrogen from an alcohol to oxidize it in situ to an aldehyde. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The net result is the N-alkylation of the amine with the alcohol, with water as the only byproduct.
More recently, direct catalytic reductive amination using molecular hydrogen (H₂) or other hydrogen sources has become increasingly prevalent. These methods, employing catalysts based on palladium, nickel, or other transition metals, offer a highly efficient and clean route to N-substituted benzylamines.[14]
The following diagram illustrates the general workflow for the synthesis of N-substituted benzylamines, highlighting the key classical and modern pathways.
Caption: Generalized workflow for the synthesis of N-substituted benzylamines.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route to a particular N-substituted benzylamine is a critical decision in any research or development program. This choice is influenced by factors such as the availability of starting materials, the desired substitution pattern, scalability, and cost. The following table provides a comparative overview of the most common methods.
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yield Range |
| Leuckart-Wallach Reaction | Benzaldehyde/ketone, ammonium formate or formamide | One-pot reaction, inexpensive reagents | High temperatures required, formation of byproducts, limited to primary and secondary amines from ammonia/primary amines | 40-70% |
| Gabriel Synthesis | Alkyl halide, potassium phthalimide, hydrazine/acid | Forms pure primary amines, avoids over-alkylation | Limited to primary amines, harsh hydrolysis conditions, not suitable for secondary alkyl halides | 70-90% |
| Reductive Amination (Borohydride) | Benzaldehyde/ketone, amine, NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Mild conditions, high yields, good functional group tolerance, versatile for primary, secondary, and tertiary amines | Stoichiometric use of hydride reagents | 80-98% |
| Catalytic Reductive Amination (H₂) | Benzaldehyde/ketone, amine, H₂, metal catalyst (e.g., Pd/C, Ni) | High atom economy, clean reaction, scalable | Requires specialized hydrogenation equipment, catalyst can be expensive | 85-99% |
| Catalytic N-Alkylation (Borrowing Hydrogen) | Benzyl alcohol, amine, transition metal catalyst (e.g., Ir, Ru) | Uses readily available alcohols, generates water as the only byproduct, environmentally friendly | Catalyst can be expensive and sensitive | 75-95% |
| Direct N-Alkylation | Benzyl halide, amine, base | Simple procedure | Prone to over-alkylation, formation of stoichiometric salt waste | Variable (can be high if over-alkylation is controlled) |
Validated Experimental Protocols
The reproducibility of a synthetic method is paramount. The following section provides detailed, step-by-step protocols for the synthesis of N-substituted benzylamines via three key historical and modern methods. These protocols are designed to be self-validating systems for researchers.
Protocol 1: Classical Leuckart-Wallach Synthesis of Benzylamine
This protocol is a representative example of the classical method for synthesizing a primary benzylamine. The high temperature and formation of a formamide intermediate are characteristic of this reaction.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (21.2 g, 0.2 mol) and ammonium formate (25.2 g, 0.4 mol).
-
Heating: Heat the reaction mixture in an oil bath to 160-165 °C. The mixture will become homogeneous and begin to reflux. Maintain this temperature for 6 hours. Carbon dioxide will be evolved during the reaction.
-
Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Carefully add 50 mL of 6 M hydrochloric acid. Heat the mixture to reflux for 1 hour to hydrolyze the intermediate N-benzylformamide.
-
Isolation: Cool the mixture in an ice bath and make it strongly alkaline by the slow addition of 40% sodium hydroxide solution. The benzylamine will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude benzylamine can be purified by vacuum distillation.
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol illustrates the synthesis of a pure primary benzylamine, avoiding the common issue of over-alkylation.
Reaction Scheme:
Step-by-Step Methodology:
-
N-Alkylation: In a 250 mL round-bottom flask, dissolve potassium phthalimide (18.5 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF). Add benzyl chloride (12.7 g, 0.1 mol) and heat the mixture at 100 °C for 2 hours.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into 400 mL of cold water with stirring. The solid N-benzylphthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis: To a 250 mL round-bottom flask, add the dried N-benzylphthalimide (23.7 g, 0.1 mol), 100 mL of ethanol, and hydrazine hydrate (5.0 g, 0.1 mol). Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture and add 100 mL of 2 M hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.
-
Isolation of Product: Make the filtrate strongly alkaline with 40% sodium hydroxide solution. Extract the liberated benzylamine with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the ether by rotary evaporation. Purify the resulting benzylamine by vacuum distillation.
Protocol 3: Modern Catalytic Reductive Amination
This protocol demonstrates a more contemporary, efficient, and environmentally friendly approach to synthesizing a secondary N-substituted benzylamine using a palladium catalyst and molecular hydrogen.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add benzaldehyde (5.3 g, 50 mmol), aniline (4.65 g, 50 mmol), 10% palladium on carbon (0.25 g, 5 mol%), and 100 mL of ethanol.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 5 bar.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude N-benzylaniline can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Mechanism of Action and Pharmaceutical Significance
The N-substituted benzylamine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The benzyl group can engage in π-π stacking and hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This versatility has led to the development of numerous drugs across various therapeutic areas.
A notable example is Lacosamide , an anticonvulsant drug used in the treatment of epilepsy. Lacosamide's mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels.[15][16] This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.
The following diagram illustrates a simplified representation of Lacosamide's proposed interaction with a voltage-gated sodium channel.
Caption: Simplified mechanism of action of Lacosamide.
Other significant pharmaceuticals incorporating the N-substituted benzylamine motif include:
-
Nebivolol: A β₁ adrenergic receptor antagonist used to treat high blood pressure.
-
Moxifloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.
-
Alniditan: A 5-HT₁ receptor agonist used for the treatment of migraine.
The development of these drugs underscores the enduring importance of the N-substituted benzylamine core in modern drug discovery.
Future Perspectives and Conclusion
The journey of N-substituted benzylamines from an accidental discovery to a cornerstone of synthetic and medicinal chemistry is a powerful illustration of scientific progress. Early methods, born out of necessity and ingenuity, have given way to highly sophisticated and sustainable catalytic protocols. The ongoing development of novel catalysts and synthetic methodologies continues to expand the toolkit available to chemists, enabling the synthesis of increasingly complex and diverse N-substituted benzylamine derivatives.
Looking ahead, the focus will undoubtedly remain on the development of even more efficient, selective, and environmentally benign synthetic methods. The principles of green chemistry will continue to drive innovation, with an emphasis on catalytic processes that minimize waste and utilize renewable resources. Furthermore, the exploration of new biological targets for N-substituted benzylamines will continue to fuel drug discovery efforts, promising new therapies for a wide range of diseases.
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An In-Depth Technical Guide to the Safe Handling of N-(4-chlorobenzyl)ethanamine Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(4-chlorobenzyl)ethanamine hydrochloride (CAS No. 102236-18-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety principles with specific data extrapolated from the target compound and its close structural analogues. The primary objective is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, ensuring a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
This compound is a secondary amine salt. While comprehensive toxicological data for this specific molecule is not widely published, its structure—a halogenated benzylamine—places it in a class of compounds that require careful handling. Information from chemical suppliers and data from closely related analogues, such as 4-Chlorobenzylamine, allow for a robust preliminary hazard assessment.[1]
1.1. Chemical and Physical Properties
Precise experimental data for the hydrochloride salt is limited. The following table includes data for the target compound where available, supplemented by properties of the parent amine or closely related compounds to guide handling decisions.
| Property | Value | Source / Analogue |
| CAS Number | 102236-18-0 | [2][3] |
| Molecular Formula | C₉H₁₃Cl₂N | [2] |
| Molecular Weight | 206.11 g/mol | [2] |
| Synonyms | N-[(4-chlorophenyl)methyl]ethanamine HCl | [4] |
| Physical Form | Assumed to be a solid at room temperature. | N/A |
| Storage Temperature | Room Temperature, under inert atmosphere. | [2] |
| Boiling Point | 215 °C (for free base, 4-Chlorobenzylamine) | |
| Density | 1.164 g/mL at 25 °C (for free base, 4-Chlorobenzylamine) |
1.2. GHS Classification and Toxicological Summary
Based on available vendor information and analogue data, this compound should be treated as a hazardous substance.[1][2] The toxicological properties have not been fully investigated, demanding a cautious approach.[5]
| Hazard Class | GHS Hazard Statement | GHS Pictogram | Signal Word | Causality and Field Insights |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | The presence of a chlorinated aromatic ring and an amine functional group can lead to toxicity upon ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Potentially H314: Causes severe skin burns and eye damage based on analogue) | GHS07 (or GHS05) | Warning (or Danger ) | Benzylamines are known skin irritants and can be corrosive.[1][6][7] The hydrochloride salt may enhance this effect. Prolonged contact can lead to chemical burns. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Potentially H318: Causes serious eye damage based on analogue) | GHS07 (or GHS05) | Warning (or Danger ) | This class of compounds is particularly damaging to the delicate tissues of the eyes.[1][5] Immediate and thorough rinsing is critical upon exposure. |
| Respiratory Irritation | H335: May cause respiratory irritation (Inferred from analogue) | GHS07 | Warning | Fine powders or aerosols can irritate the respiratory tract. All weighing and handling of the solid should be done in a ventilated enclosure. |
A Risk-Based Approach: The Hierarchy of Controls
Effective laboratory safety moves beyond simple reliance on personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic framework that prioritizes more effective, collective safety measures over individual ones. This approach is fundamental to designing safe experimental workflows.
Caption: Figure 1: The Hierarchy of Controls model.
For this compound, applying this hierarchy means:
-
Substitution: If the experimental design allows, consider if a less hazardous analogue could be used.
-
Engineering Controls: This is the most critical pillar for this compound. Use of a certified chemical fume hood is mandatory for all manipulations.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards.
-
PPE: Use as the final barrier of protection, not the first or only one.
Engineering Controls and Personal Protective Equipment (PPE)
3.1. Engineering Controls
-
Chemical Fume Hood: All procedures that involve handling the solid compound or its solutions—including weighing, transfers, and solution preparation—must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]
3.2. Personal Protective Equipment (PPE)
PPE selection must be based on a thorough risk assessment. The following table provides minimum requirements.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Inspect gloves for defects before each use. For prolonged work or when handling concentrated solutions, consider double-gloving. Remove gloves using the proper technique to avoid skin contact and wash hands immediately after.[7] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Goggles provide superior protection against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[9] |
| Skin & Body | Fully-buttoned laboratory coat. | Ensure the coat is made of a suitable material. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[6] |
| Respiratory | Not required if work is performed within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges would be necessary. |
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is crucial for mitigating risks.
4.1. SOP 1: Weighing and Handling of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully open the main container. Using a clean spatula, transfer the approximate amount of solid into the weighing vessel. Avoid creating airborne dust. Close the main container immediately.
-
Weighing: Record the precise weight.
-
Cleanup: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and any contaminated bench paper into a designated solid hazardous waste container.
-
Transport: If the weighed solid needs to be transported, ensure it is in a sealed, clearly labeled container.
4.2. SOP 2: Storage and Incompatibilities
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[1][7] Storing under an inert atmosphere, as recommended by suppliers, will prevent degradation.[2]
-
Incompatibilities: Segregate from strong oxidizing agents and acids to prevent vigorous or exothermic reactions.[1]
Emergency Procedures
Rapid and correct response during an emergency is critical.
5.1. Spill Management
The appropriate response to a spill depends on its size and location.
Caption: Figure 2: Spill response decision workflow.
For a small, contained spill (inside a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.
-
Carefully scoop the mixture into a heavy-duty plastic bag or a sealable container.
-
Wipe the area with a detergent solution and then water.
-
Label the container as "Hazardous Waste" and dispose of it according to institutional guidelines.[7]
For a large spill or any spill outside of a fume hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
5.2. First Aid Measures
Immediate medical attention is required for most exposures.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if symptoms of a burn develop.[1][5] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[5][10] |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Do not mix with other waste streams unless instructed to do so by EHS.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11] Avoid release to the environment.[7][9]
Conclusion
This compound is a compound that demands respect and careful handling. By understanding its potential hazards and applying a systematic, risk-based approach to safety—prioritizing engineering controls, adhering to established procedures, and using PPE as a final defense—researchers can work with this valuable chemical intermediate safely and effectively. Always consult your institution's specific safety guidelines and EHS department before beginning work.
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An In-depth Technical Guide to the Solubility and Stability of N-(4-chlorobenzyl)ethanamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorobenzyl)ethanamine hydrochloride is a substituted benzylamine derivative of interest in various fields of chemical and pharmaceutical research. As with any chemical entity intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of this compound. In the absence of extensive publicly available empirical data for this specific molecule, this document synthesizes theoretical principles, predictive insights based on analogous structures, and detailed, field-proven experimental protocols to empower researchers to generate robust and reliable data.
Physicochemical Properties: A Predictive Overview
A foundational analysis of the molecular structure of this compound allows for an educated prediction of its solubility and stability characteristics. The molecule is comprised of a substituted aromatic ring, a secondary amine, and an ethyl group, and is supplied as a hydrochloride salt.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The hydrochloride salt form of N-(4-chlorobenzyl)ethanamine introduces a polar, ionic character to the molecule, which generally enhances its solubility in polar solvents, particularly water. The presence of the chlorobenzyl and ethyl groups, however, contributes significant nonpolar character.
Based on these structural features, the following solubility profile is anticipated:
-
High Solubility: Expected in polar protic solvents such as water and lower-aliphatic alcohols (e.g., methanol, ethanol). The ionic nature of the hydrochloride salt will facilitate strong interactions with these solvents.
-
Moderate to Good Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Poor Solubility: Predicted in nonpolar organic solvents such as toluene, hexane, and diethyl ether.
The following table provides a template for researchers to systematically record their empirical findings.
| Solvent | Chemical Formula | Predicted Solubility | Experimental Solubility (mg/mL or mol/L) at a Defined Temperature |
| Water | H₂O | High | |
| Methanol | CH₃OH | High | |
| Ethanol | C₂H₅OH | High | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Moderate to Good | |
| Acetonitrile | C₂H₃N | Moderate | |
| Dichloromethane | CH₂Cl₂ | Low to Moderate | |
| Toluene | C₇H₈ | Poor | |
| Hexane | C₆H₁₄ | Poor |
Experimental Determination of Aqueous and Solvent Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L.
Causality in Experimental Choices:
-
Excess Solid: The presence of undissolved solid is a thermodynamic requirement to ensure that the solution is truly saturated at equilibrium.
-
Controlled Temperature and Agitation: Temperature significantly impacts solubility. Constant and controlled temperature and agitation are critical for reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.
-
Filtration: This step is essential to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is the use of a validated stability-indicating analytical method (SIAM). [1]An SIAM is a quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and differentiate it from its degradation products. [1] Method of Choice: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and effective technique for developing a SIAM for small organic molecules.
Key Steps in Method Development:
-
Column and Mobile Phase Selection: A C18 column is a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve adequate separation of the parent compound from its degradation products.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies. The goal is to develop a method that provides baseline separation between the parent peak and all significant degradation product peaks.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Peak Purity and Degradant Identification
-
Peak Purity: A photodiode array (PDA) detector can be used to assess the purity of the parent peak in the presence of co-eluting degradation products.
-
Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products. [2][3]By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular weights can be determined, providing valuable clues to their structures. [2][3]
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, a comprehensive understanding of its likely behavior can be derived from its chemical structure and the established principles of physical and organic chemistry. This guide provides a robust framework for researchers to experimentally determine these critical parameters. By following the detailed protocols for solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating analytical method, scientists can generate the high-quality data necessary to advance their research and development activities with confidence.
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Methodological & Application
The Versatile Role of N-(4-chlorobenzyl)ethanamine HCl in the Synthesis of Bioactive Molecules: A Detailed Guide
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of novel molecular architectures with desired biological activities is paramount. N-(4-chlorobenzyl)ethanamine hydrochloride (HCl) has emerged as a valuable and versatile secondary amine building block. Its structure, featuring a reactive secondary amine, a stable ethyl group, and a 4-chlorobenzyl moiety, offers a unique combination of properties that make it an attractive starting material for the synthesis of a wide array of bioactive compounds. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, while the overall lipophilicity and structural features of the molecule can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the utilization of N-(4-chlorobenzyl)ethanamine HCl in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Physicochemical and Reactivity Profile
A thorough understanding of the properties of N-(4-chlorobenzyl)ethanamine and its hydrochloride salt is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 102236-18-0 | [1] |
| Molecular Formula | C₉H₁₃Cl₂N | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| Form | Solid | [2] |
| Storage | Inert atmosphere, room temperature | [1] |
The hydrochloride salt is typically a white to off-white solid, which enhances its stability and ease of handling compared to the free base, which is an oil. For most reactions, the free base needs to be generated in situ or extracted prior to use. This is a critical first step, as the protonated amine is not nucleophilic.
Key Synthetic Applications and Protocols
N-(4-chlorobenzyl)ethanamine is a versatile intermediate for two primary classes of reactions that are fundamental to the synthesis of many bioactive molecules: N-Alkylation to form tertiary amines and Amide Bond Formation (Acylation) to generate amides.
Application I: Synthesis of Tertiary Amines via N-Alkylation
The introduction of a third substituent on the nitrogen atom of N-(4-chlorobenzyl)ethanamine can significantly modulate the biological activity of the resulting molecule. Tertiary amines are prevalent in a vast number of pharmaceuticals due to their basicity, which can improve solubility and receptor binding.
Causality Behind Experimental Choices: The choice of alkylating agent, base, and solvent is critical for a successful N-alkylation. Alkyl halides (iodides, bromides, and chlorides) are common electrophiles. A non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation reaction. Solvents are chosen based on the solubility of the reactants and their ability to promote the desired SN2 reaction pathway.
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
This protocol outlines a general method for the N-alkylation of N-(4-chlorobenzyl)ethanamine using an alkyl halide.
Workflow Diagram:
Caption: General workflow for the N-alkylation of N-(4-chlorobenzyl)ethanamine.
Step-by-Step Methodology:
-
Free Base Generation: In a round-bottom flask, dissolve N-(4-chlorobenzyl)ethanamine HCl (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture at room temperature for 30 minutes to generate the free secondary amine.
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.0-1.2 eq.) dropwise at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the exotherm.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.[3]
Application II: Synthesis of Amides via Acylation
Amide bonds are a cornerstone of peptide and protein chemistry and are present in a vast number of pharmaceuticals. The acylation of N-(4-chlorobenzyl)ethanamine provides a route to a diverse range of amides with potential biological activities, including antifungal and anti-HBV agents.[4][5]
Causality Behind Experimental Choices: The two primary methods for amide bond formation are reaction with an acyl chloride or coupling with a carboxylic acid using a coupling agent. Acyl chlorides are highly reactive and often do not require a catalyst, but they can be sensitive to moisture. Carboxylic acid coupling offers a milder alternative and is compatible with a wider range of functional groups. The choice of coupling agent and additives (like HOBt) is crucial to activate the carboxylic acid and facilitate the reaction while minimizing side reactions.[6][7]
Protocol 2: Amide Bond Formation using a Coupling Agent
This protocol describes a general procedure for the coupling of a carboxylic acid with N-(4-chlorobenzyl)ethanamine using a common coupling agent like HATU.
Workflow Diagram:
Caption: General workflow for amide bond formation using a coupling agent.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (3.0 eq.) in an anhydrous aprotic solvent like DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of N-(4-chlorobenzyl)ethanamine (free base, 1.1 eq.) in a small amount of the reaction solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[7]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. N-(4-chlorobenzyl)ethanamine HCl and its free base should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][9] Keep the container tightly sealed.
Conclusion and Future Outlook
N-(4-chlorobenzyl)ethanamine HCl is a valuable and versatile building block in the synthesis of bioactive molecules. The protocols detailed in this guide for N-alkylation and amide bond formation provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The 4-chlorobenzyl moiety not only influences the physicochemical properties of the final molecule but also serves as a handle for further diversification through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, thereby expanding the accessible chemical space. As the demand for new and effective therapeutics continues to grow, the strategic use of well-characterized and reactive intermediates like N-(4-chlorobenzyl)ethanamine HCl will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
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Cui, A.-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3849–3862. Available from: [Link]
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Douglass, J. R., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(1), 194-198. Available from: [Link]
- Sanofi. (1988). Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine. Google Patents. FR2614619A1.
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Jana, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9179-9183. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Wang, D., et al. (2018). Direct Mono-N-alkylation of Primary Benzylamines and Anilines with a Wide Range of Alkyl Halides. ChemistrySelect, 3(31), 9035-9039. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Adhikari, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(12), 6153-6164. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Available from: [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available from: [Link]
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Anish Chemicals. (n.d.). Manufacturing Process. Available from: [Link]
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Cui, A.-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3849–3862. Available from: [Link]
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PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. Available from: [Link]
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Cui, A.-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available from: [Link]
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Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6629-6631. Available from: [Link]
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Chemistry Help. (2023, March 16). Reductive Amination [Video]. YouTube. Available from: [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]
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PrepChem. (n.d.). Synthesis of N-4-chlorobenzyl-N-propylamine. Available from: [Link]
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Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]
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Kumar, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-142. Available from: [Link]
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de Souza, M. V. N., et al. (2018). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 23(11), 2786. Available from: [Link]
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Application Notes and Protocols: N-(4-chlorobenzyl)ethanamine Hydrochloride as a Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of novel small molecules as scaffolds for anticancer drug development is a cornerstone of modern medicinal chemistry. N-(4-chlorobenzyl)ethanamine hydrochloride presents a structurally simple yet intriguing starting point for the design of new therapeutic agents. Its constituent moieties, the 4-chlorobenzyl group and an ethylamine side chain, are found in various biologically active compounds. While direct evidence of this compound's anticancer efficacy is not yet established in publicly available literature, its derivatives have shown promise, suggesting that this core structure could be a valuable building block. These application notes provide a comprehensive guide for researchers to explore the potential of this compound as a foundational element in anticancer drug design. We will delve into its synthesis, propose potential mechanisms of action based on related compounds, and provide detailed protocols for its evaluation.
Introduction: The Rationale for Investigating this compound
The design of effective anticancer agents often begins with identifying simple, synthesizable scaffolds that can be readily modified to optimize activity and selectivity. This compound is one such scaffold. The presence of a chlorinated phenyl ring is a common feature in many kinase inhibitors and other anticancer drugs, as the halogen atom can engage in crucial hydrophobic and halogen bonding interactions within the target protein's active site.
Several classes of N-benzyl derivatives have demonstrated significant anticancer properties. For instance, N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, displaying strong antiproliferative activities against various cancer cell lines.[1] Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer.[2] These examples underscore the potential of the N-benzyl core in designing targeted cancer therapies.
This document serves as a practical guide for researchers interested in exploring the anticancer potential of this compound and its future derivatives. We will provide the necessary protocols to synthesize, characterize, and evaluate this compound, laying the groundwork for a systematic investigation into its structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound is a straightforward process, typically achieved through reductive amination followed by salt formation.
Protocol 2.1: Synthesis of N-(4-chlorobenzyl)ethanamine
Materials:
-
4-chlorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable solvent
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
-
Add ethylamine solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorobenzyl)ethanamine as an oil.
Protocol 2.2: Formation of the Hydrochloride Salt
-
Dissolve the crude N-(4-chlorobenzyl)ethanamine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol or ether (1.1 equivalents) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization:
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Proposed Mechanisms of Action and Investigational Pathways
Based on the activities of structurally related N-benzyl compounds, we can hypothesize several potential mechanisms of action for this compound derivatives.
-
Tubulin Polymerization Inhibition: The N-benzyl group is a key pharmacophore in several known tubulin inhibitors.[1] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The 4-chlorobenzyl moiety is present in some kinase inhibitors. This compound could serve as a starting point for developing inhibitors of various protein kinases implicated in cancer progression.[3]
-
Enzyme Inhibition: As seen with USP1/UAF1 inhibitors, the N-benzyl scaffold can be adapted to target specific enzyme active sites.[2]
The following diagram illustrates a general workflow for investigating the anticancer properties of this compound.
Caption: A workflow for the evaluation of N-(4-chlorobenzyl)ethanamine HCl.
In Vitro Evaluation Protocols
The initial assessment of anticancer activity involves screening the compound against a panel of cancer cell lines.
Protocol 4.1: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.2 | 100 |
| 0.1 | 1.15 | 95.8 |
| 1 | 1.08 | 90.0 |
| 10 | 0.84 | 70.0 |
| 50 | 0.48 | 40.0 |
| 100 | 0.24 | 20.0 |
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
In Vivo Evaluation
Should in vitro studies demonstrate promising activity, the next logical step is to evaluate the compound's efficacy in an animal model.[6]
Protocol 5.1: Xenograft Tumor Model in Mice
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)[7]
-
Cancer cell line that showed high sensitivity in vitro
-
This compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into a control group (vehicle) and a treatment group. Administer the compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Monitor the tumor size (using calipers) and the body weight of the mice regularly.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Structure-Activity Relationship (SAR) Studies
The true potential of this compound lies in its use as a scaffold for generating a library of analogs.
Caption: A schematic for SAR studies on the N-(4-chlorobenzyl)ethanamine scaffold.
Systematic modifications can be made at several positions:
-
The Phenyl Ring: The chloro substituent can be moved to the ortho or meta positions, or replaced with other halogens (F, Br, I) or electron-donating/withdrawing groups to probe electronic and steric effects.[8]
-
The Ethyl Group: The length of the alkyl chain can be varied, or it can be replaced with cyclic or aromatic moieties to explore different hydrophobic interactions.
-
The Amine: The secondary amine can be converted to a tertiary amine or incorporated into a heterocyclic system.
Each new analog would then be subjected to the in vitro and in vivo testing protocols described above to build a comprehensive SAR profile.
Conclusion
This compound represents a promising, yet underexplored, starting point for the design of novel anticancer agents. Its simple structure and facile synthesis make it an ideal scaffold for medicinal chemistry campaigns. By following the protocols outlined in these application notes, researchers can systematically investigate its biological activity, elucidate its mechanism of action, and develop new derivatives with enhanced therapeutic potential. The journey from a simple chemical entity to a life-saving drug is long and challenging, but it begins with the foundational research proposed herein.
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Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Phenylalanine Hydrochloride. SIOC Journals. [Link]
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Koval, O., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Molecules, 27(3), 692. [Link]
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Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(18), 7549-7560. [Link]
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El-Gamal, M. I., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]
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The Strategic Application of N-(4-chlorobenzyl)ethanamine Hydrochloride in the Synthesis of Novel Neuroprotective Agents
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, represent a significant and growing challenge to global health. A key pathological feature in several of these disorders is the progressive loss of neurons, often exacerbated by oxidative stress and the dysregulation of neurotransmitter metabolism. Monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of glial cells and serotonergic neurons, plays a critical role in the degradation of dopamine.[1][2] The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), contributing to the oxidative stress that damages neurons.[2] Consequently, the inhibition of MAO-B has emerged as a clinically validated and promising therapeutic strategy for neuroprotection.[1][3][4]
The N-benzylamine scaffold is a cornerstone in the design of potent and selective MAO-B inhibitors.[5] This structural motif is present in well-established drugs like selegiline and rasagiline. N-(4-chlorobenzyl)ethanamine hydrochloride (CAS No: 102236-18-0) is a readily accessible and versatile starting material that provides a key pharmacophoric element for the synthesis of novel neuroprotective compounds.[6][7] The presence of the 4-chlorobenzyl group can enhance binding affinity to the active site of MAO-B, while the secondary amine functionality offers a prime site for chemical modification to introduce additional functionalities that can modulate potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a novel, potential neuroprotective agent derived from this compound. We will explore the synthetic strategy, provide a step-by-step experimental protocol, and detail the methods for evaluating its biological activity as a MAO-B inhibitor.
Chemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 102236-18-0 | [6][7] |
| Molecular Formula | C₉H₁₃Cl₂N | [6][7] |
| Molecular Weight | 206.11 g/mol | [6] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Synthetic Strategy: N-Alkylation for the Introduction of a Propargylamine Moiety
The therapeutic efficacy of MAO-B inhibitors like rasagiline is attributed to the presence of a propargylamine group, which acts as an irreversible inhibitor by forming a covalent adduct with the flavin cofactor of the enzyme.[8] Therefore, a logical and effective strategy for synthesizing a novel neuroprotective agent from N-(4-chlorobenzyl)ethanamine is through N-alkylation with a propargyl halide.
The proposed synthesis involves the reaction of N-(4-chlorobenzyl)ethanamine with propargyl bromide in the presence of a suitable base to neutralize the hydrobromic acid generated during the reaction. The hydrochloride salt of the starting material will first need to be neutralized to the free amine for the reaction to proceed.
Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-N-ethylprop-2-yn-1-amine
This protocol details the synthesis of a novel potential MAO-B inhibitor, N-(4-chlorobenzyl)-N-ethylprop-2-yn-1-amine, from this compound.
Materials and Reagents:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Neutralization of the Starting Material:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.85 mmol) in deionized water (20 mL).
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), as indicated by pH paper. This will generate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free N-(4-chlorobenzyl)ethanamine as an oil.
-
-
N-Alkylation Reaction:
-
Dissolve the obtained N-(4-chlorobenzyl)ethanamine in anhydrous acetonitrile (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous potassium carbonate (1.34 g, 9.70 mmol, 2.0 equivalents) to the solution.
-
To this stirred suspension, add propargyl bromide (0.63 mL of 80% solution in toluene, 5.82 mmol, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(4-chlorobenzyl)-N-ethylprop-2-yn-1-amine.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target neuroprotective compound.
Application Notes: Evaluation of Neuroprotective Activity
The primary mechanism of neuroprotection for the synthesized compound is expected to be through the inhibition of MAO-B. Therefore, a key in vitro assay is the determination of its MAO-B inhibitory activity.
Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[9][10][11]
Principle:
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate (e.g., tyramine or benzylamine), using a fluorometric probe. The fluorescence intensity is proportional to the amount of H₂O₂ produced, and thus to the MAO-B activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., Tyramine)
-
Fluorometric probe (e.g., Ampliflu™ Red)
-
Horseradish peroxidase (HRP)
-
Test compound (synthesized N-(4-chlorobenzyl)-N-ethylprop-2-yn-1-amine)
-
Positive control (e.g., Selegiline or Rasagiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in MAO-B assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
Prepare the MAO-B enzyme solution, substrate solution, and detection reagent according to the manufacturer's instructions or established protocols.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test compound dilutions, positive control, or vehicle control (assay buffer with the same percentage of solvent as the compound solutions).
-
Add the MAO-B enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate and the detection reagent (fluorometric probe and HRP) to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Results and Interpretation:
A potent MAO-B inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity. The synthesized N-(4-chlorobenzyl)-N-ethylprop-2-yn-1-amine is expected to show significant MAO-B inhibitory activity.
| Compound | Target | Representative IC₅₀ (nM) |
| Rasagiline (Reference) | MAO-B | 5 - 15 |
| Selegiline (Reference) | MAO-B | 10 - 20 |
| Synthesized Compound (Expected) | MAO-B | < 100 |
Note: The IC₅₀ values are representative and can vary depending on the specific assay conditions.
Mechanism of Neuroprotection: MAO-B Inhibition Pathway
The neuroprotective effects of MAO-B inhibitors are multifaceted. By inhibiting the degradation of dopamine, they increase the levels of this neurotransmitter in the brain, which can alleviate the motor symptoms of Parkinson's disease.[12] More importantly, by blocking the enzymatic reaction, they reduce the production of harmful byproducts, including hydrogen peroxide and reactive aldehydes, thereby mitigating oxidative stress and preventing neuronal damage.[2]
Caption: Mechanism of neuroprotection via MAO-B inhibition.
Conclusion and Future Directions
This compound serves as a valuable and strategic starting material for the synthesis of novel neuroprotective compounds. The straightforward N-alkylation protocol described herein allows for the efficient introduction of a propargylamine moiety, a key pharmacophore for potent and irreversible MAO-B inhibition. The resulting compounds are expected to exhibit significant neuroprotective properties by mitigating oxidative stress through the reduction of dopamine metabolism.
Further studies should focus on a comprehensive in vitro and in vivo evaluation of the synthesized compounds. This includes determining the selectivity for MAO-B over MAO-A, assessing the potential for off-target effects, and evaluating the neuroprotective efficacy in cellular and animal models of neurodegeneration. The insights gained from these studies will be crucial for the further development of this promising class of compounds as potential therapeutic agents for neurodegenerative diseases.
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Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Role of rasagiline in treating Parkinson's disease: Effect on disease progression. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
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Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Springer. Retrieved January 24, 2026, from [Link]
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Structures of newly synthesized compounds as neuroprotective agents... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023, March 28). Springer. Retrieved January 24, 2026, from [Link]
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Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. (2020, September 15). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. (2020, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024, July 14). Open Exploration Publishing. Retrieved January 24, 2026, from [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Selective MAO A and B inhibitors: their mechanism of action and pharmacology. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2021, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. (2010, October 10). ResearchGate. Retrieved January 24, 2026, from [Link]
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Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016, October 6). PMC. Retrieved January 24, 2026, from [Link]
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Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (n.d.). Springer. Retrieved January 24, 2026, from [Link]
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MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved January 24, 2026, from [Link]
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Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. (2018, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]
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Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). MDPI. Retrieved January 24, 2026, from [Link]
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Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. (2024, January 8). PMC. Retrieved January 24, 2026, from [Link]
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Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021, November 2). MDPI. Retrieved January 24, 2026, from [Link]
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Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]
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Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020, April 22). Royal Society Publishing. Retrieved January 24, 2026, from [Link]
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Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry. Retrieved January 24, 2026, from [Link]
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Monoamine Oxidase Inhibitors (MAOIs). (2023, December 13). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
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N-alkylation of ethanamine with 4-chlorobenzyl chloride protocol
Application Note & Protocol
Selective N-Monoalkylation: A Protocol for the Synthesis of N-(4-chlorobenzyl)ethanamine
Introduction: The Significance of Secondary Amines
The N-alkylation of primary amines is a cornerstone reaction in organic synthesis, providing a direct pathway to secondary and tertiary amines. These structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, the synthesis of N-(4-chlorobenzyl)ethanamine serves as a model for the selective formation of a secondary amine, a process complicated by the potential for over-alkylation.[2][3] The product itself is a valuable building block for more complex molecules in medicinal chemistry.
This guide provides a detailed, field-tested protocol for the N-alkylation of ethanamine with 4-chlorobenzyl chloride. It emphasizes the mechanistic rationale behind the procedural steps, strategies to ensure selectivity, and robust methods for purification and characterization, thereby offering a self-validating system for researchers.
Mechanistic Rationale: Navigating the SN2 Pathway and Selectivity Challenges
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of ethanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.[4][5] This concerted "backside attack" displaces the chloride ion, forming a new carbon-nitrogen bond.
A primary challenge in this synthesis is controlling the reaction's stoichiometry to prevent undesired subsequent alkylations.[2] The secondary amine product, N-(4-chlorobenzyl)ethanamine, is often more nucleophilic than the starting primary amine, ethanamine.[3] This increased nucleophilicity makes it a strong competitor for any remaining 4-chlorobenzyl chloride, leading to the formation of the tertiary amine N,N-bis(4-chlorobenzyl)ethanamine and potentially the quaternary ammonium salt.
To achieve selective mono-alkylation, this protocol employs two key strategies:
-
Stoichiometric Control: An excess of the primary amine (ethanamine) is used. This statistically favors the reaction of the electrophile (4-chlorobenzyl chloride) with ethanamine over the newly formed secondary amine product.[4]
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the basic amine, forming an ammonium salt and rendering it non-nucleophilic. To maintain the reaction rate and prevent loss of the nucleophile, an external, non-nucleophilic base (potassium carbonate) is added to neutralize the acid as it forms.[6]
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Application and Protocol Guide: Analytical Methods for N-(4-chlorobenzyl)ethanamine Hydrochloride
< < < < < <
Abstract: This document provides a comprehensive guide to the analytical methodologies for N-(4-chlorobenzyl)ethanamine hydrochloride, a compound of interest in pharmaceutical development and chemical synthesis. The focus is on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices.
Introduction: The Analytical Imperative for this compound
N-(4-chlorobenzyl)ethanamine, in its hydrochloride salt form, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. This guide delves into the specifics of employing HPLC and NMR, two powerful and complementary techniques, to achieve comprehensive analytical control.
The molecular structure of N-(4-chlorobenzyl)ethanamine (PubChem CID: 580651) presents distinct features that are amenable to both HPLC and NMR analysis.[1] The presence of a chromophoric benzene ring allows for sensitive UV detection in HPLC, while the unique arrangement of protons and carbons provides a clear spectral fingerprint in NMR.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity and quantifying this compound. The polarity of the molecule allows for good retention and separation on non-polar stationary phases like C18.[2]
Causality in Method Development
The selection of HPLC parameters is a critical process guided by the physicochemical properties of the analyte.
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the non-polar benzyl and ethyl groups of the analyte.[2][3] This interaction is key to achieving separation from more polar or less retained impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic component modulates the retention time, while the buffer controls the pH and ensures the consistent ionization state of the amine, which is crucial for reproducible chromatography. For amine analysis, a slightly acidic pH is often preferred to ensure the analyte is in its protonated, more polar form, leading to sharper peaks.[4]
-
Detection Wavelength: The chlorobenzyl moiety exhibits a UV absorbance maximum, typically around 210-220 nm, providing a sensitive and selective means of detection.[5][6]
-
Flow Rate and Temperature: These are optimized to achieve a balance between analysis time, resolution, and column backpressure. A flow rate of 1.0 mL/min is a common starting point for standard analytical columns.
HPLC Workflow Diagram
Caption: HPLC analytical workflow for N-(4-chlorobenzyl)ethanamine HCl.
Detailed HPLC Protocol
This protocol is designed for the quantitative analysis and impurity profiling of this compound.
2.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
2.3.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/Acetonitrile (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.3.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
2.3.5. Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7]
-
Linearity: A minimum of five concentrations of the reference standard should be prepared and injected. The peak area response should be plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: To be assessed by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7]
-
Precision: Repeatability should be determined by analyzing a minimum of six replicate sample preparations at 100% of the test concentration.[7] Intermediate precision should be evaluated by performing the analysis on different days with different analysts and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The Logic of Spectral Interpretation
The interpretation of NMR spectra relies on understanding how the molecular structure influences the chemical shifts, coupling constants, and integration of the signals.
-
¹H NMR: The number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. Protons on the aromatic ring will appear in the downfield region (typically 7-8 ppm), while protons on the ethyl and benzyl groups will be in the upfield region. The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.
-
¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm, while the aliphatic carbons will be further upfield.[8][9]
Key Structural Correlations in NMR
Caption: Predicted ¹H NMR correlations for N-(4-chlorobenzyl)ethanamine.
Detailed NMR Protocol
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
3.3.1. Materials and Reagents
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
3.3.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
3.3.3. Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Vortex the vial until the sample is completely dissolved.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[10]
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.[10][11]
-
Cap the NMR tube securely.
3.3.4. NMR Acquisition Parameters
¹H NMR
| Parameter | Typical Value |
|---|---|
| Pulse Program | Standard 1-pulse (zg30) |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1-2 seconds |
| Acquisition Time | 3-4 seconds |
| Spectral Width | -2 to 12 ppm |
¹³C NMR
| Parameter | Typical Value |
|---|---|
| Pulse Program | Proton-decoupled (zgpg30) |
| Number of Scans | 1024 or more |
| Relaxation Delay (d1) | 2 seconds |
| Acquisition Time | 1-2 seconds |
| Spectral Width | 0 to 220 ppm |
3.3.5. Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Conclusion: A Synergistic Approach to Analytical Control
The combination of HPLC and NMR spectroscopy provides a robust framework for the comprehensive analysis of this compound. HPLC offers a sensitive and accurate method for quantification and purity assessment, essential for quality control in a manufacturing setting. NMR, on the other hand, provides unequivocal structural confirmation, which is critical during process development and for the identification of unknown impurities. By employing these two techniques in a complementary fashion, researchers and drug developers can ensure the quality, safety, and consistency of this important chemical intermediate.
References
-
ResearchGate. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
The Basics of NMR. (n.d.). Sample Preparation. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of N-(4-chlorobenzyl)ethanamine Hydrochloride in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands
Executive Summary
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them premier targets for drug discovery.[1][2] The development of novel, selective, and potent ligands for these receptors is a cornerstone of modern medicinal chemistry. This document provides an in-depth guide on the application of N-(4-chlorobenzyl)ethanamine hydrochloride, a versatile secondary amine building block, in the synthesis of potential GPCR ligands. We will explore the rationale behind its use, grounded in established structure-activity relationships (SAR), and provide a detailed, field-proven protocol for its incorporation into a representative ligand scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Introduction: The GPCR Target Family and the N-Benzylamine Scaffold
GPCRs are seven-transmembrane domain proteins that transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins.[3][4] These signals, which include hormones, neurotransmitters, and photons, trigger a cascade of events, most commonly through the cAMP or phosphatidylinositol signaling pathways, modulating a vast array of physiological processes.[4][5] Consequently, GPCRs are implicated in numerous diseases, and approximately one-third of all FDA-approved drugs target these receptors.[6]
The discovery of ligands with specific affinity and functional activity for GPCR subtypes is a significant challenge. Certain chemical scaffolds, known as "privileged structures," have emerged that demonstrate a propensity for binding to GPCRs. The N-benzylphenethylamine framework is one such scaffold, particularly recognized for its potent interactions with serotonergic and other monoamine receptors.[7][8] The N-benzyl group can dramatically enhance binding affinity and functional potency.[8] The specific intermediate, N-(4-chlorobenzyl)ethanamine, offers a unique combination of features:
-
A Secondary Amine: Provides a reactive site for elaboration into a more complex final molecule.
-
An Ethyl Spacer: Offers conformational flexibility.
-
A 4-Chlorobenzyl Group: This moiety is critical. The phenyl ring can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket, while the chlorine atom acts as a bioisostere for other groups and modulates the electronic properties and metabolic stability of the compound.
This application note will focus on the practical synthesis of a novel compound by coupling N-(4-chlorobenzyl)ethanamine with another key intermediate, demonstrating its utility as a foundational building block.
Physicochemical Properties & Safe Handling of this compound
Proper handling and storage of starting materials are critical for ensuring experimental reproducibility and safety. The hydrochloride salt form enhances stability and improves handling characteristics compared to the freebase.
| Property | Value | Source(s) |
| CAS Number | 102236-18-0 | [9] |
| Molecular Formula | C₉H₁₃Cl₂N | [9] |
| Molecular Weight | 206.11 g/mol | [9] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | Store at room temperature in an inert atmosphere | [9] |
| Hazard Identification | Irritant; Harmful if swallowed. Causes skin and serious eye irritation. | [9] |
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Synthetic Strategy: Rationale and Workflow
The secondary amine functionality of N-(4-chlorobenzyl)ethanamine is an excellent nucleophile, making it ideal for N-alkylation reactions. This is a robust and high-yielding method for coupling molecular fragments. Our representative protocol will detail the synthesis of N-(4-chlorobenzyl)-N-ethyl-2-(4-methoxyphenyl)ethan-1-amine , a novel molecule designed to probe GPCR binding sites.
Causality Behind Experimental Choices:
-
Reactant Choice: We will react N-(4-chlorobenzyl)ethanamine (as the freebase) with 1-(2-bromoethyl)-4-methoxybenzene. The methoxyphenyl-ethylamine core is a common feature in ligands for biogenic amine receptors.[10]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. It also serves to freebase the starting material if the hydrochloride salt is used directly.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Purification: The polarity difference between the tertiary amine product and the starting materials allows for efficient purification using silica gel column chromatography. The final product is often converted back to a hydrochloride salt for improved stability and solubility in biological buffers.
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic workflow for N-alkylation of N-(4-chlorobenzyl)ethanamine.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(4-chlorobenzyl)-N-ethyl-2-(4-methoxyphenyl)ethan-1-amine hydrochloride.
4.1 Materials and Reagents
-
This compound (CAS: 102236-18-0)
-
1-(2-bromoethyl)-4-methoxybenzene (CAS: 5701-14-4)
-
Triethylamine (TEA) (CAS: 121-44-8), distilled
-
Acetonitrile (ACN), anhydrous (CAS: 75-05-8)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel, 230-400 mesh
-
Hydrochloric acid solution (2.0 M in diethyl ether)
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.85 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous acetonitrile (30 mL) followed by triethylamine (1.7 mL, 12.1 mmol, 2.5 equiv). Stir the resulting suspension for 15 minutes at room temperature to form the freebase in situ.
-
Add 1-(2-bromoethyl)-4-methoxybenzene (1.15 g, 5.33 mmol, 1.1 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% EtOAc in hexanes mobile phase (stain with KMnO₄). The product should have a lower Rf than the starting amine.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL). Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the purified freebase.
-
Salt Formation: Dissolve the purified freebase in a minimal amount of ethyl acetate (approx. 5 mL). While stirring, add 2.0 M HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield the final product, N-(4-chlorobenzyl)-N-ethyl-2-(4-methoxyphenyl)ethan-1-amine hydrochloride.
4.3 Self-Validation: Characterization
-
Purity (LC-MS): An aliquot should be analyzed by LC-MS to confirm the mass of the parent ion and determine the purity (>95% is desirable).
-
Structure (NMR): The structure of the final compound must be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Identity (HRMS): High-Resolution Mass Spectrometry should be used to confirm the elemental composition.
Context: GPCR Signaling and Ligand Evaluation
The synthesized ligand is designed to interact with a GPCR. Upon binding, an active ligand induces a conformational change in the receptor, which activates an associated G-protein.[3] For many biogenic amine receptors, such as the 5-HT₂ family, the Gq pathway is activated.[5]
Gq Signaling Pathway:
-
The activated Gαq subunit dissociates from Gβγ.
-
Gαq activates the enzyme Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺.
-
DAG remains in the membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.
Mandatory Visualization: Gq Signaling Pathway
Caption: A simplified diagram of the GPCR-Gq signaling cascade.
Evaluating Ligand Activity:
-
Binding Affinity (Ki): Determined through competitive radioligand binding assays using membranes from cells expressing the target receptor.
-
Functional Potency (EC₅₀) & Efficacy: Assessed using in vitro functional assays, such as measuring intracellular calcium mobilization (for Gq-coupled receptors) or cAMP accumulation (for Gs/Gi-coupled receptors).
Conclusion
This compound is a readily accessible and highly valuable chemical intermediate for the construction of novel GPCR ligands. Its structural features provide a solid foundation for building molecules with desirable pharmacophoric properties. The N-alkylation protocol detailed herein is a robust, reliable, and easily adaptable method for medicinal chemists. By combining rational design with established synthetic methodologies, this building block can accelerate the discovery of new chemical probes and potential therapeutic agents targeting the vast and important GPCR family.
References
- Emerging Topics in Life Sciences. (2019). Synthetic GPCRs and signal transduction cascades.
- GeeksforGeeks. (2023).
- Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. PMC.
- BenchChem. (2025). Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry.
- van der Wenden, et al. (N/A). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC - NIH.
- Creative Diagnostics. (N/A).
- Frontiers in Endocrinology. (2023). Editorial: New approaches for the discovery of GPCR ligands. PMC - NIH.
- Wikipedia. (N/A). G protein-coupled receptor.
- BLD Pharm. (N/A). This compound.
- PubChem. (2026). 2-(4-Chlorophenyl)ethylamine.
- Matrix Scientific. (N/A). N-(4-Chlorobenzyl)-1-ethanamine hydrochloride.
- PubChem. (2025). N-Ethyl-4-chlorobenzylamine.
- StatPearls - NCBI Bookshelf. (N/A). Biochemistry, G Protein Coupled Receptors.
- Sadek, et al. (N/A).
- Hansen, M., et al. (N/A). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central.
- Enamine. (N/A). GPCR Library.
- Ladero, V., et al. (N/A). Biogenic Amine Production by Lactic Acid Bacteria: A Review. PMC - NIH.
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- 10. Biogenic Amine Production by Lactic Acid Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Isolation of N-(4-chlorobenzyl)ethanamine Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of N-(4-chlorobenzyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis and chemical research. Achieving high purity is critical for ensuring reproducible results, meeting regulatory standards, and guaranteeing the efficacy and safety of downstream products. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present detailed, field-tested protocols for recrystallization, acid-base extraction, and column chromatography, tailored specifically for this secondary amine salt. Furthermore, we discuss the common impurity profile arising from typical synthetic routes and provide methods for post-purification analysis to validate purity.
Introduction and Physicochemical Profile
This compound is a secondary amine salt. Like many amine hydrochlorides, it is a crystalline solid at room temperature, exhibiting significantly different solubility behavior than its free base form. The presence of the hydrochloride salt enhances its polarity, making it more soluble in polar solvents like water and alcohols, while the free base is more soluble in non-polar organic solvents.[1][2] This duality in solubility is the cornerstone of its purification via techniques like acid-base extraction.
Understanding the potential impurities is a prerequisite for selecting an appropriate purification strategy. The most common synthetic route involves the reductive amination of 4-chlorobenzaldehyde with ethylamine or the nucleophilic substitution of 4-chlorobenzyl chloride by ethylamine.[3]
Common Process-Related Impurities:
-
Starting Materials: Unreacted 4-chlorobenzyl chloride, 4-chlorobenzaldehyde, or ethylamine.
-
By-products: 4-chlorobenzyl alcohol, formed from the hydrolysis of 4-chlorobenzyl chloride or reduction of the aldehyde.[4]
-
Over-alkylation Products: The tertiary amine, N,N-bis(4-chlorobenzyl)ethanamine.
-
Residual Solvents: Solvents used during the synthesis and work-up.
Physicochemical Data
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₉H₁₃Cl₂N | [5] |
| Molecular Weight | 206.11 g/mol | [5] |
| CAS Number | 102236-18-0 | [5] |
| Appearance | White to off-white crystalline solid (predicted) | General Knowledge |
| Predicted Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone, dichloromethane. Insoluble in hexanes, diethyl ether. | [1][6] |
| Storage Conditions | Inert atmosphere, room temperature, hygroscopic (predicted) | [5][7] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve the highest purity (>99.5%). The workflow below outlines a decision-making process for purifying the target compound.
Caption: Workflow for purification of the free amine via acid-base extraction.
Detailed Step-by-Step Methodology
-
Liberate Free Base: Dissolve the crude this compound in water. Add a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). While stirring vigorously, slowly add a strong base (e.g., 2M NaOH solution) until the aqueous layer is strongly basic (pH > 12).
-
Separate Layers: Transfer the mixture to a separatory funnel, allow the layers to separate, and drain the aqueous layer. The organic layer now contains the amine free base and any neutral impurities.
-
Extract Amine: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake vigorously. The amine will be protonated and move into the aqueous layer as the hydrochloride salt. Any neutral impurities will remain in the organic layer.
-
Isolate Aqueous Layer: Drain and collect the aqueous layer. For maximum purity, wash this aqueous layer with a fresh portion of organic solvent to remove any residual neutral impurities.
-
Regenerate Free Base: Place the clean aqueous layer in a flask and cool it in an ice bath. While stirring, slowly add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oil.
-
Final Extraction: Extract the liberated free base into a fresh organic solvent (e.g., diethyl ether) two or three times.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: To obtain the final product, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or 2-propanol) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or by bubbling dry HCl gas) until precipitation is complete. [8]Collect the resulting hydrochloride salt by filtration.
Protocol 3: Purification by Column Chromatography
When impurities are structurally very similar to the target compound, column chromatography is the method of choice. This technique is performed on the free base , not the hydrochloride salt, as the salt is too polar and will not elute from standard silica gel.
Expert Insight: Standard silica gel is acidic and can cause significant peak tailing and even irreversible adsorption of basic amines. [9]To counteract this, the mobile phase should be modified by adding a small amount of a competing base, such as 0.5-1% triethylamine (Et₃N). [10]Alternatively, using an amine-functionalized silica column provides a basic stationary phase, often yielding superior separation without mobile phase modifiers. [11]
Detailed Step-by-Step Methodology
-
Prepare the Free Base: Convert the crude hydrochloride salt to its free base form as described in steps 1 and 2 of the Acid-Base Extraction protocol.
-
Select Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Select Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes or heptane. Add 0.5-1% triethylamine to the entire mobile phase mixture to prevent peak tailing. Determine the optimal solvent ratio using Thin Layer Chromatography (TLC) first.
-
Pack the Column: Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N) and pack the column.
-
Load the Sample: Dissolve the crude free base in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation and Salt Formation: Combine the fractions containing the pure product, remove the solvent and triethylamine under reduced pressure. Convert the purified free base to the hydrochloride salt as described previously.
Purity Assessment and Validation
After purification, the purity of the this compound must be confirmed. No single method is sufficient; a combination of techniques provides a complete picture.
| Technique | Purpose | Expected Result for High-Purity Sample |
| Melting Point | Assess overall purity and identity. | A sharp, well-defined melting point range that matches the literature value. Impurities typically broaden and depress the melting point. |
| ¹H and ¹³C NMR | Confirm chemical structure and detect proton- or carbon-containing impurities. | Clean spectra with correct chemical shifts, integration values, and splitting patterns. Absence of signals from starting materials or by-products. |
| HPLC/LC-MS | Quantify purity and identify trace impurities. | A single major peak corresponding to the product, with purity calculated as >99% by area normalization. Mass spectrometry confirms the molecular weight. [12] |
| Elemental Analysis | Confirm the elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should be within ±0.4% of the theoretical values calculated from the molecular formula. |
References
-
PubChem. N-Ethyl-4-chlorobenzylamine. National Center for Biotechnology Information. [Link]
-
Gu, Y., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. [Link]
-
Chinese Journal of Organic Chemistry. (2021). Synthesis and Fungicidal Activity of 1,2,4-Oxadiazine Derivatives Containing Phenylalanine Moiety. SIOC Journals. [Link]
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Fukuyama, T., et al. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. [Link]
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Frontier, A. (2026). Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography.[Link]
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Application Notes and Protocols for the Scale-Up Synthesis of N-(4-chlorobenzyl)ethanamine Hydrochloride
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is achieved through a robust and scalable two-step reductive amination process, starting from 4-chlorobenzaldehyde and ethylamine, followed by in-situ reduction of the intermediate imine with sodium borohydride. This document outlines the rationale behind the chosen synthetic strategy, detailed experimental procedures, safety considerations for large-scale production, and methods for purification and characterization of the final product. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.
Introduction
N-substituted benzylamines are a crucial class of compounds in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] The specific target of this guide, N-(4-chlorobenzyl)ethanamine, serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the chlorobenzyl moiety allows for further functionalization, making it a versatile intermediate in drug discovery and development.
The synthesis of secondary amines, such as the target molecule, can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[2] Reductive amination offers a controlled and efficient one-pot method for the synthesis of primary, secondary, and tertiary amines.[2][3] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4]
This application note details a scalable and reliable protocol for the synthesis of this compound, focusing on a stepwise reductive amination approach to minimize side products and ensure high yield and purity.
Synthetic Strategy and Rationale
The chosen synthetic route for this compound is a two-step, one-pot reductive amination of 4-chlorobenzaldehyde with ethylamine, followed by reduction with sodium borohydride and subsequent salt formation.
Reaction Scheme:
Rationale for this approach:
-
Control over Alkylation: A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, is employed to minimize the risk of the starting ethylamine reacting with the aldehyde to form a dialkylated product. This is particularly important when synthesizing secondary amines.[5]
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective, relatively mild, and selective reducing agent.[4] It is capable of reducing the imine intermediate without affecting the aromatic chloride. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, NaBH₄ is a good choice for scale-up due to its lower toxicity and cost.[3][6]
-
Solvent Selection: Methanol is an excellent solvent for both the imine formation and the sodium borohydride reduction. It is a polar protic solvent that facilitates the reaction and is easily removed during workup.[7]
-
Product Isolation: The final product is isolated as a hydrochloride salt. Amine hydrochlorides are often crystalline solids, which facilitates purification by recrystallization and improves the handling and stability of the final compound.[8]
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment and reagent quantities can be made for different scales, with careful consideration of heat transfer and reaction kinetics.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 4-Chlorobenzaldehyde | ≥98% | Major Chemical Supplier | |
| Ethylamine solution | ~70% in water | Major Chemical Supplier | |
| Sodium borohydride | ≥98% | Major Chemical Supplier | |
| Methanol | Anhydrous | Major Chemical Supplier | |
| Diethyl ether | Anhydrous | Major Chemical Supplier | |
| Hydrochloric acid | Concentrated (37%) | Major Chemical Supplier | |
| Sodium hydroxide | Pellets | Major Chemical Supplier | |
| Sodium chloride | Major Chemical Supplier | ||
| Anhydrous magnesium sulfate | Major Chemical Supplier | ||
| Equipment | |||
| 5 L three-necked round-bottom flask | Equipped with a mechanical stirrer, dropping funnel, and thermometer. | ||
| Heating mantle with temperature controller | |||
| Ice bath | |||
| Rotary evaporator | |||
| Buchner funnel and filter flask | |||
| pH paper or pH meter |
Step-by-Step Procedure
Step 1: Imine Formation
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-chlorobenzaldehyde (140.6 g, 1.0 mol) and methanol (1.5 L).
-
Stir the mixture at room temperature until the 4-chlorobenzaldehyde is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of ethylamine (70% in water, 71.6 g, 1.1 mol) via the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours to ensure complete imine formation. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting aldehyde.
Step 2: Reduction of the Imine
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (45.4 g, 1.2 mol) in small portions over 60-90 minutes. Caution: The addition of sodium borohydride is exothermic and generates hydrogen gas. Ensure adequate ventilation and careful temperature control.[9]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Monitor the reaction by TLC or GC-MS to confirm the complete reduction of the imine.
Step 3: Work-Up and Isolation of the Free Base
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water (1 L). Caution: Vigorous gas evolution will occur.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add water (1 L) and diethyl ether (1 L) to the residue and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorobenzyl)ethanamine as an oil.
Step 4: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude N-(4-chlorobenzyl)ethanamine in diethyl ether (1 L).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until the solution is acidic (test with pH paper) and a white precipitate forms.
-
Continue stirring at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether (2 x 200 mL).
-
Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to obtain pure this compound.[10][11]
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Visualization of the Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
-
Temperature Control during Imine Formation and Reduction: The initial reaction between the aldehyde and amine, as well as the subsequent reduction, are exothermic. On a large scale, efficient heat dissipation is critical to prevent side reactions and ensure safety. Maintaining a low temperature (0-5 °C) during the initial addition steps minimizes the formation of byproducts and controls the reaction rate.
-
Portion-wise Addition of Sodium Borohydride: Sodium borohydride reacts with methanol, albeit slowly at low temperatures, to produce hydrogen gas. Adding it in portions allows for better control of the exotherm and the rate of gas evolution, which is a crucial safety consideration at scale.
-
Stepwise Procedure to Avoid Dialkylation: As previously mentioned, the stepwise approach of forming the imine before adding the reducing agent is a deliberate choice to favor the formation of the desired secondary amine over the tertiary amine. This is a common strategy in reductive amination when using primary amines.[5]
-
Aqueous Work-up and Extraction: The work-up procedure is designed to remove inorganic salts (borates and unreacted sodium borohydride) and water-soluble impurities. The use of a biphasic system (water and diethyl ether) allows for efficient separation of the organic product from the aqueous waste.
-
Recrystallization for Final Purification: Recrystallization is a powerful technique for purifying crystalline solids.[10] The choice of a solvent system like ethanol/diethyl ether allows for the dissolution of the hydrochloride salt in the more polar solvent (ethanol) at an elevated temperature, followed by precipitation of the pure product upon cooling or addition of a less polar co-solvent (diethyl ether), leaving impurities behind in the solution.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through a combination of in-process controls and final product characterization.
-
In-Process Monitoring: The progress of the imine formation and reduction steps can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows the researcher to confirm the completion of each step before proceeding to the next, ensuring the efficiency of the transformation.
-
Characterization of the Final Product: The identity and purity of the final this compound should be confirmed by a suite of analytical methods.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally; expected to be a sharp range for a pure compound. For comparison, the related 2-(4-chlorophenyl)ethylamine has a melting point of 203-204 °C (as the hydrochloride salt).[12] |
| ¹H NMR | The spectrum should show characteristic peaks for the ethyl and chlorobenzyl groups, with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. |
| Purity (HPLC) | ≥98% |
By comparing the obtained analytical data with established values or expected patterns, the success of the synthesis and the purity of the final product can be reliably confirmed.
Safety Considerations for Scale-Up
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and protic solvents to produce flammable hydrogen gas.[4][9][13][14] It is also toxic if swallowed or in contact with skin.[4] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9] For large-scale reactions, an inert atmosphere (e.g., nitrogen) is recommended. A quench tank with a dilute acid solution can be prepared to safely neutralize any unreacted sodium borohydride at the end of the reaction.
-
4-Chlorobenzaldehyde: This compound is harmful if swallowed and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Ethylamine: Ethylamine is a flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with methanol and the aqueous quench will generate significant amounts of hydrogen gas. Ensure the reaction vessel is equipped with a vent to a fume hood or a scrubber system to safely dissipate the gas.
-
Exothermic Reactions: Both the imine formation and the reduction are exothermic. For large-scale synthesis, a jacketed reactor with a cooling system is highly recommended for precise temperature control.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. Retrieved from [Link]
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ResearchGate. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
The UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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N-(4-chlorobenzyl)ethanamine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the 4-Chlorobenzyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the 4-chlorobenzyl group stands out as a privileged scaffold. The presence of a chlorine atom on the phenyl ring can significantly enhance biological activity by influencing lipophilicity, metabolic stability, and binding interactions with target proteins. When coupled with an ethanamine side chain, the resulting N-(4-chlorobenzyl)ethanamine core becomes a highly versatile and valuable building block for the synthesis of a diverse array of therapeutic agents. Its hydrochloride salt form offers improved stability, crystallinity, and aqueous solubility, rendering it particularly amenable to pharmaceutical development and formulation.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of N-(4-chlorobenzyl)ethanamine hydrochloride in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this key intermediate in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is a prerequisite for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of N-(4-chlorobenzyl)ethanamine and its Hydrochloride Salt
| Property | N-(4-chlorobenzyl)ethanamine (Free Base) | This compound |
| Molecular Formula | C₉H₁₂ClN | C₉H₁₃Cl₂N |
| Molecular Weight | 169.65 g/mol [1] | 206.11 g/mol |
| Appearance | Oily liquid (Predicted) | Crystalline solid (Expected) |
| Boiling Point | Not available | Not applicable |
| Melting Point | Not available | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in water and polar protic solvents |
| CAS Number | 69957-83-1[1] | 102236-18-0 |
Safety and Handling:
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The free base is expected to be corrosive and may cause skin burns and eye damage. The hydrochloride salt, while generally more stable, should also be handled with care to avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier. Precursors such as 4-chlorobenzyl chloride are lachrymators and should be handled with extreme caution.
Synthetic Protocols: Accessing the Building Block
Two primary and highly efficient synthetic routes for the preparation of N-(4-chlorobenzyl)ethanamine are reductive amination and N-alkylation. The resulting free base can then be readily converted to its hydrochloride salt.
Protocol 1: Synthesis via Reductive Amination of 4-Chlorobenzaldehyde
This method is often preferred due to its high selectivity and the avoidance of over-alkylation byproducts. The reaction proceeds through the in-situ formation of an imine from 4-chlorobenzaldehyde and ethylamine, which is then reduced to the desired secondary amine.
Reaction Scheme:
Figure 1: Reductive Amination Workflow.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (0.5 M), add ethylamine (1.2 eq, either as a solution in a compatible solvent or as the hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine).
-
Acid Catalysis (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any potential exotherm. Sodium cyanoborohydride (NaBH₃CN) is also effective. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorobenzyl)ethanamine free base.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a crystalline solid.
Protocol 2: Synthesis via N-Alkylation of 4-Chlorobenzylamine
This classical approach involves the direct alkylation of a primary amine with an ethyl halide. A key consideration is to control the reaction conditions to minimize the formation of the tertiary amine byproduct.
Reaction Scheme:
Figure 2: N-Alkylation Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chlorobenzylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M), add a suitable base. An inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) is often preferred for ease of removal.
-
Alkylation: Add an ethyl halide, such as ethyl iodide or ethyl bromide (1.1 eq), dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS. The use of a primary amine as the starting material can lead to over-alkylation; therefore, careful monitoring is crucial.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base.
-
Purification and Salt Formation: Purify the crude product by column chromatography and subsequently convert it to the hydrochloride salt as described in Protocol 1, Step 6.
Applications in Medicinal Chemistry
The N-(4-chlorobenzyl)ethanamine scaffold is a key constituent in a variety of biologically active molecules, demonstrating its utility in the development of novel therapeutics.
As a Precursor for Antifungal Agents
The 4-chlorobenzyl moiety is a common feature in several classes of antifungal compounds. The nitrogen atom of N-(4-chlorobenzyl)ethanamine serves as a nucleophilic handle to introduce this pharmacophore into more complex heterocyclic systems known to possess antifungal activity. For instance, derivatives of N-(4-halobenzyl)amides have been synthesized and evaluated against various Candida strains, demonstrating the importance of this structural motif in antifungal drug design.
In the Synthesis of Anticancer Agents
The development of novel anticancer agents often involves the incorporation of halogenated aromatic rings to enhance potency and modulate drug-like properties. The N-(4-chlorobenzyl)ethanamine unit has been incorporated into various scaffolds that have demonstrated significant antiproliferative activity. For example, a series of novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides showed potent cytotoxicity against several human cancer cell lines[2]. The 4-chlorobenzyl group in these molecules plays a crucial role in their interaction with the biological target.
Table 2: Examples of Bioactive Scaffolds Incorporating the 4-Chlorobenzyl Moiety
| Therapeutic Area | Example Scaffold/Compound Class | Reported Activity |
| Antifungal | N-(4-halobenzyl)amides | Activity against Candida species |
| Anticancer | 12-N-p-chlorobenzyl sophoridinol derivatives | Antiproliferative activity against breast carcinoma cells[3] |
| Anticancer | Indole-based acetohydrazides | Strong cytotoxicity against colon, prostate, and lung cancer cell lines[2] |
| Anti-inflammatory | 2-(4-chlorobenzyl)-1H-benzo[d]imidazole derivatives | Potential anti-inflammatory compounds based on molecular docking studies[4] |
Analogue Synthesis in Cardiovascular Drug Discovery
While not a direct precursor in its most well-known synthesis, the structural components of N-(4-chlorobenzyl)ethanamine are analogous to fragments used in the synthesis of certain cardiovascular drugs. For example, the synthesis of beta-blockers like befunolol involves the reaction of a phenolic intermediate with epichlorohydrin, followed by the introduction of an amine side chain[5]. This compound can serve as a versatile building block for creating libraries of novel beta-blocker analogues by reacting it with various epoxide-containing scaffolds.
Illustrative Reaction Scheme:
Figure 3: General Scheme for Beta-Blocker Analogue Synthesis.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its straightforward synthesis via robust methods like reductive amination and N-alkylation, combined with the favorable properties conferred by the 4-chlorobenzyl moiety, makes it a valuable intermediate for the development of a wide range of therapeutic agents. The protocols and applications detailed in this guide are intended to empower researchers to fully exploit the potential of this key molecule in their drug discovery programs.
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-
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-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Chlorobenzyl chloride. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: N-(4-chlorobenzyl)ethanamine Hydrochloride Synthesis
Introduction: The synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride, a key intermediate in various pharmaceutical and research applications, is most commonly achieved via the reductive amination of 4-chlorobenzaldehyde with ethylamine. While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification, reduce yields, and compromise the final product's purity. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, prevent, and eliminate these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in this synthesis?
The primary byproducts arise from three main competing reaction pathways: over-alkylation of the amine, premature reduction of the starting aldehyde, and reactions involving impurities. The most prevalent byproducts are:
-
N,N-bis(4-chlorobenzyl)ethanamine: A tertiary amine formed from the over-alkylation of the desired secondary amine product.
-
4-chlorobenzyl alcohol: Results from the direct reduction of the starting 4-chlorobenzaldehyde before it can react with ethylamine.
-
Bis(4-chlorobenzyl)amine: A secondary amine impurity that can arise if ammonia is present, leading to a double alkylation.
-
Unreacted 4-chlorobenzaldehyde: A sign of an incomplete reaction.
Q2: My final yield is consistently low. What are the most probable causes?
Low yields are typically traced back to either suboptimal reaction conditions or purification losses. Key factors include:
-
Incorrect Stoichiometry: An inappropriate ratio of aldehyde to amine can leave starting material unreacted or promote side reactions.
-
Inefficient Imine Formation: The initial condensation of 4-chlorobenzaldehyde and ethylamine to form the intermediate N-(4-chlorobenzylidene)ethanamine is a critical equilibrium-dependent step. Inadequate water removal or incorrect pH can stall the reaction here.
-
Choice of Reducing Agent: Using a non-selective reducing agent like sodium borohydride (NaBH₄) can lead to significant formation of 4-chlorobenzyl alcohol at the expense of your desired product.[1] More selective agents are recommended.
-
Purification Issues: The final product is a hydrochloride salt. Losses can occur during the acid-base workup, extraction, and crystallization steps if solubility and pH are not carefully controlled.
Q3: How can I effectively monitor the reaction to minimize byproducts?
Real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a simple and effective method.
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate).
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting aldehyde and the intermediate imine are UV active. The product amine may require staining (e.g., with ninhydrin or permanganate) for clear visualization.
-
Interpretation: The disappearance of the starting aldehyde spot (typically higher Rf) and the appearance of the product spot (typically lower Rf) indicate reaction progression. The intermediate imine will appear and then fade as it is reduced. The presence of a persistent aldehyde spot suggests a stalled reaction.
Q4: What is the best practice for purifying the final this compound?
Recrystallization is the most effective method for purifying the final salt.
-
Solvent Selection: A common and effective solvent system is isopropanol (IPA) or an ethanol/ether mixture.
-
Procedure: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. If impurities are present, they may either remain insoluble (and can be hot-filtered) or stay in the solution upon cooling.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove residual soluble impurities, and dry under vacuum.[2]
Troubleshooting Guide: Specific Byproducts
Byproduct: N,N-bis(4-chlorobenzyl)ethanamine (Tertiary Amine)
-
Identification: This tertiary amine will appear as a distinct spot on TLC and a unique peak in GC-MS analysis. In ¹H NMR, the characteristic N-H proton signal will be absent, and you will observe two sets of benzylic CH₂ signals corresponding to the two 4-chlorobenzyl groups.
-
Mechanism of Formation: The desired secondary amine product, N-(4-chlorobenzyl)ethanamine, is itself a nucleophile. It can compete with the starting ethylamine and react with another molecule of 4-chlorobenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine byproduct. This is a common issue in reductive aminations where the product amine is more nucleophilic than the starting amine.[3][4]
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (ethylamine) relative to the aldehyde. This ensures the aldehyde is more likely to encounter ethylamine rather than the secondary amine product. A 1.2 to 1.5 molar equivalent of ethylamine is a good starting point.
-
Stepwise Procedure: For maximum control, a stepwise approach can be adopted where the imine is pre-formed and isolated before the addition of the reducing agent.[4] This minimizes the time the product amine is exposed to unreacted aldehyde in the presence of the reducing agent.
-
-
Removal Protocol (Acid-Base Extraction): The basicity of the secondary and tertiary amines is different, but often not enough for a clean separation. A more robust method is required if prevention fails. If significant amounts are formed, purification by column chromatography of the free base before salt formation is the most effective removal method.
Byproduct: 4-chlorobenzyl alcohol
-
Identification: This alcohol can be easily identified by GC-MS. In the ¹H NMR spectrum of the crude product, its benzylic CH₂ protons will appear as a singlet around 4.6 ppm, and the hydroxyl proton will be a broad singlet.
-
Mechanism of Formation: This byproduct forms when the reducing agent directly attacks the carbonyl group of 4-chlorobenzaldehyde before it can condense with ethylamine to form the imine. This side reaction is highly dependent on the choice of reducing agent.[1]
-
Prevention Strategies:
-
Use a Selective Reducing Agent: This is the most critical factor. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate.[3] Standard sodium borohydride (NaBH₄) is much less selective and will rapidly reduce the aldehyde, leading to significant alcohol formation.
-
Control pH: Maintain the reaction pH between 6 and 7. This range is optimal for imine formation. At lower pH, the amine is fully protonated and non-nucleophilic. At higher pH, imine formation is slow, and direct aldehyde reduction can dominate if using a less selective hydride.
-
-
Removal Protocol: 4-chlorobenzyl alcohol is neutral and can be easily removed from the amine product during the standard acid-base workup. When the reaction mixture is basified, the amine product will be in the organic layer, while the alcohol will also partition there. Washing the organic layer with an acidic solution will extract the amine as its salt into the aqueous layer, leaving the neutral alcohol behind in the organic phase.
Data & Visualization
Summary of Byproducts and Mitigation
| Byproduct Name | Molecular Weight ( g/mol ) | Formation Cause | Prevention Strategy | Removal Method |
| N,N-bis(4-chlorobenzyl)ethanamine | 308.24 | Over-alkylation of the product amine | Use a slight excess of ethylamine; stepwise procedure | Column chromatography (of free base) |
| 4-chlorobenzyl alcohol | 142.58 | Direct reduction of starting aldehyde | Use a selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Acid-base workup/extraction |
| Bis(4-chlorobenzyl)amine | 266.16 | Reaction with ammonia impurity | Use high-purity ethylamine | Column chromatography |
| 4-chlorobenzaldehyde | 140.57 | Incomplete reaction | Increase reaction time; ensure proper stoichiometry and pH | Acid-base workup (forms bisulfite adduct) |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary reaction pathway for the synthesis of N-(4-chlorobenzyl)ethanamine and the key side reactions leading to common byproducts.
Caption: Main reaction and byproduct pathways.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
This protocol is designed to minimize byproduct formation by using a selective reducing agent.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Amine Addition: Add ethylamine (1.2 eq, either as a solution in THF or neat) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be gently heated if necessary, and progress can be monitored by TLC.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if needed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the imine intermediate.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation of Free Base: Concentrate the organic solution under reduced pressure to yield the crude N-(4-chlorobenzyl)ethanamine free base as an oil.
Protocol 2: Conversion to Hydrochloride Salt and Purification
-
Salt Formation: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms.
-
Crude Isolation: Collect the crude hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small volume of cold isopropanol, and dry in a vacuum oven.
References
-
Vertex AI Search. Manufacturing Process. 5
-
ChemicalBook. 4-Chlorobenzylamine synthesis.
-
PrepChem.com. Preparation of 4-chlorobenzyl chloride.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
-
PrepChem.com. Synthesis of N-4-chlorobenzyl-N-propylamine.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
-
ResearchGate. Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. (2025).
-
ResearchGate. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. (2025).
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SIOC Journals. 有机化学.
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).
-
ResearchGate. (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2025).
-
Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
-
ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
-
Chegg.com. Solved ethylamine NaBH,CN One problem with reductive. (2021).
-
NIH. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
Sources
Technical Support Center: Troubleshooting N-Alkylation Reactions with 4-Chlorobenzyl Chloride
Welcome to the technical support center for N-alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-chlorobenzyl chloride as an alkylating agent. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve issues effectively in your own laboratory settings.
Foundational Principles: The N-Alkylation Reaction
The N-alkylation of an amine with 4-chlorobenzyl chloride is a cornerstone transformation in organic synthesis. It proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.
A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
Key Reaction Parameters
-
Nucleophile (Amine): The reactivity is governed by its basicity and steric accessibility. Less sterically hindered and more basic amines are generally more nucleophilic.
-
Electrophile (4-Chlorobenzyl Chloride): As a benzylic halide, it is highly reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.
-
Base: Must be strong enough to deprotonate the resulting ammonium salt but should not introduce competing side reactions. Inorganic bases like K₂CO₃ or NaHCO₃ are common choices.[4][5]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are often preferred as they can solvate the cation while leaving the nucleophile relatively free and reactive.[4][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has failed to proceed or shows very low conversion to the desired product. What are the most common causes?
Answer: This is a frequent issue that can typically be traced back to one of several key factors:
-
Reagent Quality & Purity: The purity of 4-chlorobenzyl chloride is paramount. Commercial sources can contain impurities such as 4-chlorotoluene or the corresponding alcohol (4-chlorobenzyl alcohol) from hydrolysis.[6] It is recommended to use a high-purity grade (≥98.0%) or purify the reagent before use.[6]
-
Causality: Impurities can interfere with the reaction, and the presence of the alcohol indicates moisture contamination, which can deactivate reagents.
-
Solution: Assess the purity of your 4-chlorobenzyl chloride via melting point or spectroscopic methods.[6] If necessary, purify it by recrystallization from a solvent like heptane or by distillation under reduced pressure.[6][7]
-
-
Insufficient Nucleophilicity of the Amine: The structure of your amine plays a significant role.
-
Steric Hindrance: Bulky groups on or near the nitrogen atom can physically block the approach of the electrophile, dramatically slowing the SN2 reaction rate.
-
Electronic Effects: Electron-withdrawing groups attached to the amine (e.g., in aromatic amines) decrease the electron density on the nitrogen, making it a weaker nucleophile.
-
Solution: For weakly nucleophilic amines, you may need to employ more forcing conditions, such as increasing the reaction temperature or using a more polar solvent like DMF to enhance reactivity.[2][6]
-
-
Inappropriate Base or Solvent: The reaction environment dictates success.
-
Base Strength: The chosen base might be too weak to effectively neutralize the generated HCl, leading to the protonation of the starting amine.
-
Solvent Choice: Using polar protic solvents (e.g., ethanol, water) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[6]
-
Solution: Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (e.g., acetonitrile, acetone, DMF).[4][6]
-
-
Moisture Contamination: Water can cause the hydrolysis of 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol, consuming your electrophile.[6]
-
Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Issue 2: Complex Product Mixture & Side Reactions
Question: My TLC analysis shows multiple new spots, and my crude NMR is complex. What are the likely side products?
Answer: The most common side reaction in the N-alkylation of primary or secondary amines is over-alkylation .
-
Over-Alkylation: The N-alkylated product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[8] This is because alkyl groups are electron-donating, increasing the electron density on the nitrogen. Consequently, the newly formed amine can compete with the starting material for the remaining 4-chlorobenzyl chloride, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[3][8]
-
Causality: The product of the initial reaction is more reactive than the starting material, leading to a "runaway" reaction.[8]
-
Solution: To favor mono-alkylation, use a large excess of the starting amine (e.g., 3-5 equivalents). This ensures that the electrophile is more likely to encounter a molecule of the starting amine than the product. Alternatively, carefully control the stoichiometry by adding the 4-chlorobenzyl chloride slowly to the reaction mixture.
-
-
Hydrolysis: As mentioned previously, any water present in the reaction can lead to the formation of 4-chlorobenzyl alcohol. This will appear as a distinct, often more polar, spot on a TLC plate.
-
Elimination (E2): While less common for primary benzylic halides, using a very strong and sterically hindered base could potentially promote an E2 elimination pathway, though this is generally not a major concern with 4-chlorobenzyl chloride.[6]
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate my pure N-alkylated product from the reaction mixture. What is an effective work-up and purification strategy?
Answer: A well-designed work-up procedure is critical and should exploit the basic nature of the amine products.
-
Aqueous Acid-Base Extraction: This is the most powerful technique for separating your amine product from unreacted electrophile and non-basic impurities.
-
Step 1: After the reaction is complete, quench it and dilute with an organic solvent (e.g., ethyl acetate, DCM).
-
Step 2: Wash the organic layer with an acidic solution (e.g., 1M HCl). Your amine products (starting material, secondary, and tertiary amines) will be protonated to form water-soluble ammonium salts and move into the aqueous layer. Unreacted 4-chlorobenzyl chloride and other neutral byproducts will remain in the organic layer.
-
Step 3: Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.
-
Step 4: Extract the now-basic aqueous layer with fresh organic solvent. This new organic layer contains your purified amine mixture, free from neutral impurities.
-
Step 5: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography/Recrystallization:
-
Column Chromatography: The crude amine mixture obtained after the acid-base extraction can be separated into its individual components (e.g., primary, secondary, tertiary amines) using silica gel column chromatography.
-
Recrystallization: If your final product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.
-
Data Presentation
Table 1: Recommended Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Rationale & Considerations |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Excellent choice. Effectively solvates cations, high dielectric constant promotes SN2. Easy to remove. |
| Acetone | Polar Aprotic | 56 | 21 | Good general-purpose solvent for SN2. Low boiling point is useful for reactions at moderate temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Highly polar, excellent for dissolving salts and pushing slow reactions. High boiling point makes it difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Less polar than other options but still effective. Good for reactions where solubility is an issue. |
Table 2: Common Bases for N-Alkylation
| Base | Formula | pKₐ of Conjugate Acid | Type | Suitability & Comments |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Excellent, widely used choice. Inexpensive, non-nucleophilic, and strong enough for most amine hydrochlorides.[4] |
| Sodium Bicarbonate | NaHCO₃ | 6.4 / 10.3 | Inorganic | A milder base, suitable for sensitive substrates. May be too weak for less acidic ammonium salts.[5] |
| Triethylamine (TEA) | Et₃N | 10.7 | Organic | Common organic base. Can be difficult to separate from the product. Can also be alkylated itself, though slowly. |
| DIPEA | (i-Pr)₂NEt | 10.7 | Organic (Hindered) | A non-nucleophilic "scavenger" base. Good for preventing side reactions but is expensive. |
Mandatory Visualizations
Reaction Mechanism and Side Reactions
Experimental Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation
This protocol is optimized to favor the formation of the mono-alkylated secondary amine.
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the primary amine (3.0 mmol, 3.0 equiv.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (15 mL) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Initiation: Stir the suspension vigorously for 10 minutes at room temperature.
-
Electrophile Addition: In a separate vial, dissolve 4-chlorobenzyl chloride (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirring amine suspension over 15 minutes.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC until the 4-chlorobenzyl chloride spot is consumed (typically 2-12 hours).[3]
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Proceed with an aqueous acid-base extraction as described in the FAQ section.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.[3]
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Solvent System: Prepare a TLC chamber with an appropriate eluent system. A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.
-
Spotting: On a silica gel TLC plate, spot three lanes:
-
Lane 1 (Reference): The starting amine.
-
Lane 2 (Co-spot): Spot both the starting amine and the reaction mixture on top of each other.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Development & Visualization: Develop the plate in the chamber. Visualize the spots under a UV lamp (254 nm).[9] The aromatic compounds will be visible. Staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amines) can also be used.
-
Analysis: The disappearance of the 4-chlorobenzyl chloride spot (which is typically less polar than the amine products) indicates the consumption of the electrophile. The appearance of a new spot corresponds to the product.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Ghosh, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193-9197. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]
-
Koç, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5783-5797. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Barletta, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36563-36568. [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... Retrieved from [Link]
-
Hutchins, R. O., & Taffer, I. M. (1989). Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. The Journal of Organic Chemistry, 54(20), 4978-4979. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Clayden, J., et al. (2014). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 19(6), 7845-7864. [Link]
-
Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]
-
Wiley-VCH. (2007). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. European Journal of Organic Chemistry, 2007(23), 3825-3832. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(1), 128-131. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: N-Benzylation of Primary Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-benzylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but often troublesome transformation. N-benzylation is a cornerstone reaction in organic synthesis, crucial for installing protecting groups and building key pharmacophores. However, its apparent simplicity can be deceptive, often leading to complex product mixtures that complicate purification and reduce yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic origins of common side reactions and provide robust, actionable troubleshooting strategies to help you achieve clean, selective, and high-yielding mono-N-benzylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Primary Challenge — Over-alkylation
The most frequently encountered issue in the N-benzylation of primary amines is the formation of the N,N-dibenzylated byproduct. This section addresses why it happens and how to prevent it.
Q1: I'm seeing a significant amount of the dibenzylated product in my reaction. Why is my desired mono-benzylated amine reacting again?
A1: This is a classic case of the product being more reactive than the starting material. The root cause is mechanistic:
-
Increased Nucleophilicity: Once the first benzyl group is attached, the resulting secondary amine (your desired product) is often more nucleophilic than the starting primary amine. The electron-donating nature of the alkyl (benzyl) group increases the electron density on the nitrogen atom, making it a faster and more effective nucleophile for attacking another molecule of the benzylating agent.
-
Statistical Factors: As the reaction progresses, the concentration of the primary amine decreases while the concentration of the more reactive secondary amine increases, further favoring the unwanted second benzylation.
This competitive reaction pathway is a dominant side reaction that must be actively suppressed through careful optimization of reaction conditions.[1][2]
.
Q2: How can I adjust my reaction setup to favor mono-benzylation and suppress dibenzylation?
A2: Several strategic adjustments to your experimental protocol can dramatically shift the selectivity towards the mono-benzylated product.
-
Use an Excess of the Primary Amine: By using a significant excess of the primary amine (typically 2 to 5 equivalents), you create a statistical advantage where the benzylating agent is far more likely to encounter and react with a molecule of the starting primary amine than the mono-benzylated product. This is often the simplest and most effective first step in troubleshooting.
-
Slow Addition of the Benzylating Agent: Instead of adding all reagents at once, add the benzylating agent (e.g., benzyl bromide) dropwise via a syringe pump over several hours. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the most abundant nucleophile present—the primary amine—before it can react with the newly formed secondary amine.
-
Lower the Reaction Temperature: While this may slow down the overall reaction rate, lower temperatures often increase selectivity. The activation energy for the second benzylation may be slightly different from the first, and reducing thermal energy can help favor the desired pathway.
Logical Flow: Diagnosing and Suppressing Over-alkylation
Caption: A workflow for diagnosing and solving over-alkylation issues.
Q3: My amine is precious and I can't use a large excess. Are there alternative methods to guarantee selective mono-alkylation?
A3: Absolutely. When substrate economics are a concern, switching to a different synthetic strategy is the best approach. The most reliable method is Reductive Amination .
This two-step, one-pot process involves:
-
Imine Formation: The primary amine is first condensed with benzaldehyde to form an N-benzylidene imine. This reaction is typically reversible and driven to completion by removing the water that is formed, often with a dehydrating agent like molecular sieves.
-
In-situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to the same pot. This reagent selectively reduces the C=N double bond of the imine to form the desired mono-benzylated secondary amine.
Because the secondary amine product cannot form an imine with benzaldehyde under these conditions, the possibility of a second alkylation is completely eliminated. This method is exceptionally clean and high-yielding. The "borrowing hydrogen" methodology, which uses a catalyst to temporarily oxidize a benzyl alcohol to benzaldehyde for imine formation and then uses the captured hydrogen for reduction, is an advanced and atom-economical extension of this principle.[1][3]
Reaction Pathway: Reductive Amination vs. Direct Alkylation
Caption: Comparison of direct alkylation and reductive amination pathways.
Section 2: Degradation and Impurity Formation
Q4: My reaction mixture is turning dark brown/black, and TLC/LCMS analysis shows multiple unidentified spots. What is causing this degradation?
A4: A dark reaction color is often indicative of oxidation or other decomposition pathways. Amines, and particularly benzylamines, can be sensitive to oxidation.
-
Benzylic Oxidation: The C-H bond on the carbon adjacent to the aromatic ring (the benzylic position) is relatively weak and susceptible to oxidation, especially at elevated temperatures or in the presence of air (O₂).[4] This can lead to the formation of benzaldehyde or benzoic acid derivatives, which can then undergo further side reactions.
-
Amine Oxidation: The nitrogen lone pair itself can be oxidized, leading to a cascade of complex and often colorful byproducts. This is more common with anilines but can occur with aliphatic amines as well.
Troubleshooting Steps:
-
De-gas Your Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Run Under Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line. This is the most critical step to prevent oxidation.
-
Use Fresh, High-Purity Reagents: Old bottles of benzyl halides can contain acidic impurities (HBr, HCl) that can catalyze side reactions. Similarly, aged amines may already contain oxidized impurities. Purifying reagents before use may be necessary for sensitive substrates.
Section 3: Purification
Q5: How can I effectively separate the desired mono-benzylated amine from the starting material and the dibenzylated byproduct?
A5: This is a common purification challenge due to the similar nature of the three compounds. A multi-step approach is often required.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction to remove any non-basic impurities. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane, wash with water, and then dry and concentrate.
-
Flash Column Chromatography: This is the most common and effective method. The polarity difference between the primary, secondary, and tertiary amines is usually sufficient for separation on silica gel.[1]
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Adding a Modifier: Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system is crucial. This deactivates the acidic silica surface, preventing the amines from streaking on the column and leading to much sharper peaks and better separation.
-
| Compound | Typical Polarity | Elution Order (Normal Phase) |
| Dibenzylamine (Tertiary) | Least Polar | First |
| Mono-benzylamine (Secondary) | Intermediate Polarity | Second (Desired Product) |
| Primary Amine | Most Polar | Last |
Protocols
Protocol 1: General Procedure for Selective Mono-N-Benzylation (Stoichiometric Control)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the primary amine (3.0 eq.) and a suitable solvent (e.g., acetonitrile or THF, ~0.2 M).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reagent Addition: In a separate flask, dissolve the benzyl halide (e.g., benzyl bromide, 1.0 eq.) in the same solvent.
-
Slow Addition: Transfer the benzyl halide solution to a syringe and add it dropwise to the stirring amine solution over 2-4 hours at room temperature using a syringe pump.
-
Reaction: Allow the reaction to stir at room temperature or gentle heat (40-50 °C) until TLC or LCMS analysis shows complete consumption of the benzyl bromide.
-
Workup: Cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask, add the primary amine (1.0 eq.), benzaldehyde (1.05 eq.), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.2 M).
-
Imine Formation: Add 4Å molecular sieves and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LCMS.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, or until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Filter the mixture to remove the molecular sieves.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is often very clean, but can be further purified by flash chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11475–11484. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Khake, S. M., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances, 14, 19856-19868. Available from: [Link]
-
Cherney, R. J., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(48), 8634–8639. Available from: [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Owsley, D. C., & Helmick, L. S. (2006). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Tetrahedron Letters, 47(37), 6679-6682. Available from: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of N-Substituted Benzylamine Synthesis
Welcome to the technical support center for the synthesis of N-substituted benzylamines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate and overcome the common challenges associated with this critical class of reactions. We will move beyond simply listing steps to understand the causality behind our experimental choices, ensuring a robust, safe, and scalable process.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns that arise during the scale-up of N-substituted benzylamine synthesis.
Q1: What is "over-alkylation" and why is it a more significant problem during scale-up?
A1: Over-alkylation is a common side reaction where the target N-substituted benzylamine, which is itself a nucleophile, reacts further with the benzylating agent (e.g., benzyl halide or benzyl alcohol). This leads to the formation of higher-order amines, such as di- and tribenzylamines. For instance, when synthesizing a primary benzylamine from ammonia, the product, benzylamine, is often more nucleophilic than the starting ammonia. This creates a "runaway" reaction scenario where the product effectively competes for the reactant, reducing the yield of the desired compound and complicating purification.[1]
During scale-up, this issue is magnified due to challenges in maintaining perfect stoichiometric homogeneity and instantaneous mixing within a large reactor volume. Localized "hot spots" of high benzylating agent concentration can rapidly lead to the formation of these undesired byproducts before the bulk mixture reaches equilibrium.
Q2: My reaction yield is high at the bench, but I'm seeing significant byproduct formation at a larger scale. What are the likely culprits?
A2: When scaling up, heat and mass transfer limitations are the most common cause of unexpected side reactions.[2][3] A reaction that is well-behaved in a 100 mL round-bottom flask, where heat dissipates quickly, can become dangerously exothermic in a 100 L reactor.[2] This temperature increase can activate alternative reaction pathways. For example, in catalytic routes using benzyl alcohols, higher temperatures can promote side reactions like hydrogenolysis and decarbonylation, leading to impurities such as toluene and benzene.[4] Inefficient mixing can also create localized areas of high reagent concentration, promoting side reactions like the formation of benzylimine trimers in reductive aminations of benzaldehyde.[5]
Q3: Which synthetic route is generally considered most robust for large-scale production of primary benzylamines?
A3: While the "best" route depends on factors like cost, available starting materials, and required purity, the Gabriel Synthesis is renowned for producing high-purity primary amines with virtually no over-alkylation byproducts.[1] The phthalimide protecting group physically prevents the nitrogen from reacting more than once. However, it involves multiple steps (alkylation followed by hydrolysis or hydrazinolysis) and generates significant waste, which can be a drawback at an industrial scale.
For many applications, reductive amination offers a more direct and atom-economical route with generally high selectivity, making it a common industrial choice.[1][6] Direct alkylation with a large excess of the amine starting material is also used but requires efficient recovery and recycling of the excess amine to be economically viable.[1][7][8]
Q4: How do I choose the right reducing agent for a large-scale reductive amination?
A4: The choice of reducing agent is critical for safety, selectivity, and cost at scale.
-
Sodium Borohydride (NaBH₄): While inexpensive and powerful, it can readily reduce the starting aldehyde or ketone, leading to alcohol impurities.[6] Its use often requires a two-step process where the imine is pre-formed before the reductant is added.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for reducing the protonated imine (iminium ion) over the carbonyl starting material, allowing for a convenient one-pot reaction.[6] However, its high toxicity and the generation of cyanide-containing waste streams are significant drawbacks for large-scale production and require stringent safety and environmental controls.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB has emerged as a preferred reagent for scale-up. It is milder and highly selective, effective for a wide range of substrates, and is significantly less toxic than its cyanoborohydride counterpart, making it a safer and more environmentally friendly choice.[1][6][9]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst (e.g., Pd/C, Raney Ni) is a very clean and atom-economical method. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas. The catalyst can also be sensitive to impurities and may require optimization to prevent side reactions like debenzylation.[5][10]
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific problems you may encounter and offers structured solutions and detailed protocols.
Problem 1: Low Yield and Purity due to Over-alkylation in Direct Alkylation
Root Cause Analysis: The primary amine product is reacting with the benzyl halide faster than the starting amine (e.g., ammonia). This is often due to an insufficient excess of the starting amine or poor mixing, leading to localized high concentrations of the benzyl halide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Scale-Up Protocol: Synthesis of Benzylamine via Direct Alkylation
This protocol is adapted from a procedure demonstrating a 60.7% yield.[7]
-
Reagents & Quantities:
-
28% Aqueous Ammonia: 810 g (~20 molar equivalents)
-
Benzyl Chloride: 84.3 g (1 molar equivalent)
-
49% Aqueous Sodium Hydroxide: 52.3 g (~1 molar equivalent)
-
Diethyl Ether (for extraction): ~200 g
-
-
Procedure:
-
Charge Reactor: In a suitable reactor equipped with an agitator, dropping funnel, and reflux condenser, charge the entire quantity of the 28% aqueous ammonia solution.
-
Benzyl Chloride Addition: Begin vigorous agitation. Add the benzyl chloride dropwise over a period of at least 2 hours. The exothermic nature of the reaction should maintain a temperature of 30-34°C. If a faster addition rate is desired, external cooling must be applied to maintain this temperature range.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up (Freebasing): Add the 49% sodium hydroxide solution to the reaction mixture to neutralize the ammonium chloride salt and liberate the free benzylamine.
-
Phase Separation: Stop agitation and allow the mixture to separate into two layers. Separate the lower aqueous layer. This aqueous phase, containing excess ammonia, can be fortified and reused in subsequent batches.
-
Purification (Steam Distillation): The upper organic layer is subjected to steam distillation until no more oily product is observed in the distillate.
-
Extraction: Saturate the distillate with sodium chloride to reduce the solubility of the amine in the aqueous phase. Extract the benzylamine with diethyl ether.
-
Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by evaporation. The crude benzylamine can be further purified by vacuum distillation, collecting the fraction boiling at ~185-192°C at atmospheric pressure.[7][11]
-
Problem 2: Incomplete Conversion or Alcohol Byproduct in Reductive Amination
Root Cause Analysis: Incomplete conversion can stem from poor imine formation or an insufficiently reactive reducing agent. The presence of benzyl alcohol as a byproduct points to the reduction of the starting benzaldehyde before it can form the imine, a common issue with non-selective reducing agents like NaBH₄.[6]
Comparative Analysis of Reducing Agents in a Model Reaction
| Reducing Agent | Typical Conditions | Selectivity for Imine vs. Aldehyde | Key Scale-Up Considerations |
| NaBH₄ | Stepwise: 1. Imine formation (MeOH). 2. Addition of NaBH₄.[1] | Low | Low cost. Risk of aldehyde reduction. Requires careful process control (timed addition).[6] |
| NaBH₃CN | One-pot reaction, mildly acidic (pH ~6).[6] | High | Excellent selectivity. High toxicity and cyanide waste are major safety and environmental hurdles at scale.[9] |
| NaBH(OAc)₃ (STAB) | One-pot, often in solvents like DCE or THF.[1] | Very High | Safer alternative to NaBH₃CN. Tolerates a wide range of functional groups. Higher cost is a factor.[1][9] |
| H₂ / Pd/C | Methanol or similar solvent, H₂ pressure (atm to several bar).[12] | High | Very "green" (only water as byproduct). Requires specialized pressure equipment. Catalyst can be pyrophoric. |
Scale-Up Protocol: N-Benzylation of (R)-1-Phenylethylamine via Reductive Amination
This protocol is based on a multi-kilogram scale patent example.[12]
-
Reagents & Quantities:
-
Methanol: 412 kg
-
(R)-1-Phenylethylamine: 375.7 kg (1.05 equivalents)
-
Benzaldehyde: 329 kg (1 equivalent)
-
5% Palladium on Carbon (Pd/C) catalyst: 6 kg
-
-
Procedure:
-
Charge Reactor & Imine Formation: Charge the methanol and (R)-1-phenylethylamine into the reactor. At 24°C, add the benzaldehyde dropwise. Stir the mixture for approximately 6 hours at 24°C to allow for complete imine formation.
-
In-Process Control (IPC): It is critical to verify the completeness of imine formation before proceeding. A sample should be taken and analyzed by Gas Chromatography (GC) to confirm the disappearance of the benzaldehyde starting material.[12]
-
Hydrogenation: Once imine formation is complete, add the 5% Pd/C catalyst to the mixture.
-
Reaction: Pressurize the reactor with hydrogen (atmospheric pressure or higher, as needed) and maintain the reaction for approximately 24 hours. Monitor hydrogen uptake to track reaction progress.
-
Work-up: Once the reaction is complete (as determined by IPC via GC), filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst on the filter can be pyrophoric and should be handled while wet and not allowed to dry in the air.
-
Isolation: The N-substituted benzylamine can be isolated from the methanol solution by distillation.
-
Problem 3: Difficult Purification and Product Isolation at Scale
Root Cause Analysis: Laboratory-scale purification often relies heavily on column chromatography, which is generally not economically or practically feasible for large-scale production.[13][14] Impurities with similar polarity and boiling points to the product can make simple distillation or extraction challenging.
Alternative Purification Strategies for Scale-Up:
-
Fractional Vacuum Distillation: For liquid N-substituted benzylamines, this is the most common and effective purification method. The reduced pressure allows the material to boil at a lower temperature, preventing thermal degradation. A column packed with structured packing or trays can achieve excellent separation of closely boiling impurities.[11][15]
-
Crystallization / Salt Formation: This is a powerful technique for solid amines or for purifying liquid amines that can form stable, crystalline salts.
-
Direct Crystallization: If the crude product is solid, it can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.[4][16]
-
Salt Precipitation: The crude amine can be dissolved in a non-polar solvent (e.g., diethyl ether) and treated with an acid (e.g., HCl in ether). The resulting amine hydrochloride salt often precipitates as a pure solid. This solid can be filtered, washed, and then treated with a base (e.g., NaOH) to regenerate the pure free amine.[15]
-
General Workflow for Product Isolation and Purification:
Caption: Decision workflow for purification at scale.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reddit user discussion. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
ResearchGate. (2025, December 21). (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]
-
Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic-chemistry.org. [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]
-
Beilstein Journals. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals. [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
-
Sci-Hub. (n.d.). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydration With Ammonium Formate. Sci-Hub. [Link]
-
ACS Publications. (2022, October 4). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega. [Link]
-
ResearchGate. (2025, August 7). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [Link]
- European Patent Office. (n.d.). Process for producing benzylamines - EP 0452952 B1.
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]
-
Pearson. (2024, August 4). Show how you would use direct alkylation to synthesize the following compounds. Pearson. [Link]
-
ResearchGate. (2025, August 6). Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. ResearchGate. [Link]
-
ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
ScienceMadness Discussion Board. (2012, January 3). Bizzare observation about benzylamines- explanation? Sciencemadness.org. [Link]
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... Quora. [Link]
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Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Ethanamine
Welcome to the technical support center for the N-alkylation of ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of a primary amine like ethanamine?
The principal difficulty is controlling selectivity. The N-alkylation of ethanamine produces diethylamine, a secondary amine. This product is often more nucleophilic and less sterically hindered than the starting ethanamine, leading to a "runaway" reaction where the desired secondary amine rapidly undergoes a second alkylation to form triethylamine.[1] This over-alkylation results in a mixture of primary, secondary, and tertiary amines, which complicates purification and lowers the yield of the target product.[1] In some cases, particularly with highly reactive alkylating agents like methyl iodide, the reaction can even proceed to form a quaternary ammonium salt.[1]
Q2: My goal is selective mono-alkylation. What is the best overall strategy?
Historically, direct alkylation with alkyl halides was common but plagued by the over-alkylation issue just described.[1][2][3] The modern, preferred approach is the catalytic N-alkylation using alcohols as the alkylating agent, often referred to as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology.[4][5] This strategy is considered a green chemistry approach because the only byproduct is water, and it avoids the formation of stoichiometric salt waste generated when using alkyl halides.[3][6][7]
Q3: Can you explain the "Borrowing Hydrogen" mechanism?
Certainly. It's an elegant and efficient catalytic cycle that avoids the direct use of an alkylating agent that is reactive from the start.
-
Dehydrogenation: The catalyst first "borrows" hydrogen from the alcohol (e.g., ethanol) to transiently form an aldehyde (acetaldehyde) and metal-hydride species.[5]
-
Condensation: The ethanamine attacks the newly formed aldehyde, followed by dehydration, to form an enamine or imine intermediate.
-
Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the intermediate, reducing it to the final N-alkylated amine (N-ethylethanamine or diethylamine).[5]
This process is atom-economical and allows for the use of stable, readily available alcohols as alkylating agents.
Catalytic Cycle: Borrowing Hydrogen Mechanism
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-chlorobenzyl)ethanamine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride via reductive amination of 4-chlorobenzaldehyde and ethylamine. The focus is on the critical role of solvent selection in optimizing reaction outcomes, troubleshooting common issues, and ensuring the synthesis of a high-purity final product.
The Central Role of the Solvent in Reductive Amination
The synthesis of N-(4-chlorobenzyl)ethanamine is typically achieved through a two-step, one-pot reductive amination process. This involves the initial formation of an imine intermediate from 4-chlorobenzaldehyde and ethylamine, followed by its reduction to the desired secondary amine. The choice of solvent is paramount as it influences both stages of the reaction, affecting reaction rate, yield, and purity of the final product.
A suitable solvent for this synthesis should:
-
Effectively dissolve the reactants (4-chlorobenzaldehyde and ethylamine).
-
Facilitate the formation of the imine intermediate, which often involves the removal of water.
-
Be compatible with the chosen reducing agent.
-
Allow for easy work-up and isolation of the product.
The hydrochloride salt is then typically formed in a final step to improve the stability and handling of the amine product.
Solvent Selection Guide
The selection of an appropriate solvent is a critical parameter for a successful reductive amination. The following table provides a summary of commonly used solvents and their characteristics for the synthesis of N-(4-chlorobenzyl)ethanamine.
| Solvent | Type | Boiling Point (°C) | Suitability and Considerations |
| Methanol (MeOH) | Protic | 65 | Excellent for imine formation and compatible with NaBH₄ and NaBH₃CN. May lead to acetal formation as a side product. |
| Ethanol (EtOH) | Protic | 78 | Similar to methanol, good for imine formation and compatible with NaBH₄. Less likely to form acetals than methanol. |
| Dichloromethane (DCM) | Aprotic | 40 | Good for dissolving reactants and compatible with NaBH(OAc)₃. Its low boiling point can be a disadvantage for reactions requiring higher temperatures. |
| 1,2-Dichloroethane (DCE) | Aprotic | 83 | A common solvent for reductive aminations with NaBH(OAc)₃, allowing for higher reaction temperatures.[1] |
| Tetrahydrofuran (THF) | Aprotic | 66 | A versatile solvent compatible with a range of reducing agents. Good for dissolving reactants. |
| Ethyl Acetate (EtOAc) | Aprotic | 77 | A greener alternative to chlorinated solvents, showing broad compatibility.[2] |
Experimental Protocols
Below are detailed step-by-step methodologies for the synthesis of this compound using different solvent and reducing agent combinations.
Protocol 1: Using Methanol and Sodium Borohydride
-
To a solution of 4-chlorobenzaldehyde (1 equiv.) in methanol, add ethylamine (1.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in portions, keeping the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1 M NaOH to a pH > 10.
-
Extract the product with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Using Dichloromethane and Sodium Triacetoxyborohydride
-
To a solution of 4-chlorobenzaldehyde (1 equiv.) in dichloromethane (DCM), add ethylamine (1.1 equiv.).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.) to the mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Proceed with the hydrochloride salt formation as described in Protocol 1.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is very slow or stalls completely. What could be the problem?
A1: Several factors related to your solvent choice could be at play:
-
Poor Solubility: Ensure your starting materials are fully dissolved in the chosen solvent. If not, consider a different solvent or a solvent mixture.
-
Inefficient Imine Formation: The equilibrium for imine formation can be unfavorable. In protic solvents like methanol, the reaction is generally efficient. In aprotic solvents, the presence of a dehydrating agent (like anhydrous MgSO₄) can help drive the reaction forward.
-
Incorrect Reducing Agent-Solvent Pairing: Using a reducing agent that is not stable or effective in your chosen solvent will halt the reaction. For example, sodium triacetoxyborohydride is sensitive to water and less compatible with protic solvents like methanol.[3]
Q2: I am observing a significant amount of 4-chlorobenzyl alcohol as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of 4-chlorobenzyl alcohol is due to the reduction of the starting aldehyde before it can form the imine.
-
Reason: This is common when using a strong reducing agent like sodium borohydride in a one-pot reaction where the imine has not had sufficient time to form.[4]
-
Solution: To mitigate this, adopt a stepwise approach. First, allow the aldehyde and amine to stir in the solvent for a period to ensure imine formation is complete, and then add the reducing agent.[1] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the aldehyde.[4]
Q3: My final product is contaminated with the imine intermediate. How can I improve the reduction step?
A3: The persistence of the imine intermediate suggests an incomplete reduction.
-
Reason: This can be due to an insufficient amount of the reducing agent, or the reducing agent becoming deactivated.
-
Solution:
-
Increase the equivalents of the reducing agent.
-
Ensure the reducing agent is fresh and has been stored correctly.
-
Consider switching to a more reactive reducing agent if using a mild one.
-
Prolong the reaction time or gently heat the reaction mixture if the solvent's boiling point allows.
-
Q4: I am having difficulty with the work-up and isolation of my product. Can you suggest a better procedure?
A4: The work-up procedure is highly dependent on the solvent used.
-
For water-miscible solvents (e.g., Methanol, THF): The solvent should be removed under reduced pressure before performing an aqueous work-up.
-
For water-immiscible solvents (e.g., DCM, Ethyl Acetate): A standard aqueous wash can be performed directly.
-
General Tip: An acid-base extraction is a robust method for isolating the amine product from neutral organic impurities.[5] After quenching the reaction, acidify the mixture to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent to remove impurities. Then, basify the aqueous layer to deprotonate the amine, which can then be extracted into an organic solvent.
Q5: The final hydrochloride salt is oily or discolored. How can I obtain a clean, crystalline product?
A5: An oily or impure salt is usually due to residual impurities or an inappropriate crystallization solvent.
-
Purification of the Free Amine: Before forming the salt, ensure the free amine is pure. If necessary, purify it by column chromatography.
-
Salt Formation and Recrystallization:
-
Use a solvent system where the hydrochloride salt is insoluble. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or another solvent (like ethereal HCl or methanolic HCl).
-
If the initial precipitate is impure, recrystallization is necessary. Good solvent systems for recrystallizing amine hydrochlorides include ethanol/diethyl ether, isopropanol, or ethanol/water mixtures. The goal is to find a solvent (or solvent pair) in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Visualizing the Workflow and Key Concepts
Reductive Amination Workflow
Caption: General workflow for the synthesis of N-(4-chlorobenzyl)ethanamine HCl.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- (n.d.). Manufacturing Process.
- Googleapis.com. (2015). WO 2015/155664 A1.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ChemicalBook. (n.d.). 4-Chlorobenzylamine synthesis.
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives.
- NurdRage. (2016). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine.
- SIOC Journals. (n.d.). 有机化学.
- PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride.
- (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (2025). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- Green Chemistry (RSC Publishing). (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
- Google Patents. (n.d.). FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
- NIH. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
- ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Wikipedia. (n.d.). Reductive amination.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
Sources
Technical Support Center: Monitoring the Synthesis of N-(4-chlorobenzyl)ethanamine Hydrochloride
Welcome to the technical support guide for the synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to effectively troubleshoot and optimize your synthesis.
The synthesis of N-(4-chlorobenzyl)ethanamine is a classic example of reductive amination . This robust and controlled method converts a carbonyl group (in this case, 4-chlorobenzaldehyde) into an amine via an intermediate imine.[1][2] Unlike direct alkylation, reductive amination excels at preventing over-alkylation, leading to cleaner reaction profiles and higher yields of the desired secondary amine.[3] The final product is then converted to its hydrochloride salt to enhance its stability and ease of handling.[4]
Section 1: Reaction Overview & Key Species
The reaction proceeds in two distinct stages within a single pot:
-
Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form a hemiaminal, which then dehydrates to form an N-ethyl-(4-chlorophenyl)methanimine intermediate.
-
Reduction: A reducing agent, selective for the imine C=N double bond, is used to reduce the intermediate to the final secondary amine, N-(4-chlorobenzyl)ethanamine.
Reaction Pathway Diagram
Caption: Overall workflow for the synthesis of N-(4-chlorobenzyl)ethanamine HCl.
Table 1: Properties of Key Reaction Species
| Compound | Structure | Molecular Weight ( g/mol ) | Role | Expected Polarity & TLC Rf |
| 4-Chlorobenzaldehyde | Cl-C₆H₄-CHO | 140.57 | Starting Material | Moderately Polar (Highest Rf) |
| Ethylamine | CH₃CH₂NH₂ | 45.08 | Starting Material | Very Polar (May not move from baseline) |
| Imine Intermediate | Cl-C₆H₄-CH=NCH₂CH₃ | 167.64 | Intermediate | Less polar than amine, more polar than aldehyde (Intermediate Rf) |
| N-(4-chlorobenzyl)ethanamine | Cl-C₆H₄-CH₂NHCH₂CH₃ | 169.65[5] | Product (Free Base) | Polar due to N-H bond (Lowest Rf) |
| 4-Chlorobenzyl alcohol | Cl-C₆H₄-CH₂OH | 142.58 | Potential Byproduct | More polar than aldehyde, less than amine (Intermediate Rf) |
Section 2: Primary Monitoring Technique: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for real-time monitoring of this reaction.[6][7] It allows for the simultaneous visualization of the consumption of starting materials, the formation of the product, and the appearance of any significant byproducts.
Experimental Protocol: Step-by-Step TLC Analysis
-
Plate Preparation:
-
Use a silica gel 60 F₂₅₄ TLC plate.
-
With a pencil, gently draw a thin origin line approximately 1 cm from the bottom of the plate. Mark lanes for your standards and reaction mixture.
-
-
Solvent System (Mobile Phase) Selection:
-
The polarity of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting System: Hexane:Ethyl Acetate (7:3 v/v).
-
Optimization: If spots are too low (low Rf), increase the polarity by adding more ethyl acetate. If spots are too high (high Rf), decrease polarity by adding more hexane.
-
-
Spotting the Plate:
-
Lane 1 (SM): Spot a dilute solution of your starting material, 4-chlorobenzaldehyde.
-
Lane 2 (Co): Co-spot the starting material solution and the reaction mixture on top of each other. This helps confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (RXN): Use a capillary tube to take a small aliquot from your reaction mixture and spot it in this lane.
-
-
Development:
-
Place a small amount of the chosen mobile phase into a developing chamber (a beaker covered with a watch glass is sufficient).
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Primary Visualization: View the plate under a UV lamp (254 nm). All aromatic compounds (aldehyde, imine, product, alcohol byproduct) should be visible as dark spots.[8]
-
Secondary Visualization (Staining):
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. The aldehyde, imine, and alcohol byproduct will likely show up as yellow/brown spots on a purple background. The amine product will also be visualized.
-
Ninhydrin Stain: This is highly specific for primary and secondary amines.[9] Gently heat the plate after dipping in or spraying with ninhydrin solution. The product spot, N-(4-chlorobenzyl)ethanamine, should appear as a distinct colored spot (typically yellow to purple). This is an excellent way to confirm product formation.
-
-
TLC Monitoring Workflow
Caption: Logical workflow for monitoring reaction progress using TLC.
Section 3: Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| TLC shows only the 4-chlorobenzaldehyde spot after an extended time. | 1. Incomplete Imine Formation: Insufficient amine, presence of water, or incorrect pH. 2. Inactive Reducing Agent: The hydride reagent (e.g., NaBH₄) may have degraded due to improper storage or exposure to moisture. | 1. Check Stoichiometry: Ensure at least one equivalent of ethylamine is used. Add a catalytic amount of acetic acid to facilitate dehydration. Ensure anhydrous solvents are used. 2. Use Fresh Reagent: Open a new bottle of the reducing agent. Perform a control reaction (e.g., reducing a simple ketone) to verify its activity. |
| A new spot appears, but it is not the desired product (confirmed by ninhydrin stain being negative). | Reduction of Aldehyde: The reducing agent is reducing the starting aldehyde to 4-chlorobenzyl alcohol. This is common if using a strong reductant like NaBH₄ before the imine has fully formed.[10] | 1. Stepwise Addition: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to maximize imine formation before adding the reducing agent. 2. Use a Milder Reductant: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine over the aldehyde.[3][11] |
| The reaction appears complete by TLC (aldehyde consumed), but the isolated yield is low. | 1. Product Volatility/Solubility: The free base product may be somewhat volatile or soluble in the aqueous phase during work-up. 2. Incomplete HCl Salt Formation: Insufficient HCl was added to precipitate the product. 3. Emulsion during Extraction: Formation of an emulsion during the aqueous work-up can trap the product. | 1. Careful Work-up: Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). 2. pH Check: After adding HCl, check the pH of the solution to ensure it is acidic (pH < 2) before attempting to isolate the salt. 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break any emulsions. |
| TLC plate is streaky or spots are poorly defined. | 1. Sample Overload: Too much of the reaction mixture was spotted on the plate. 2. Incorrect Mobile Phase: The solvent system may not be suitable for the compounds. 3. Acidic/Basic Sample: The crude reaction mixture might be strongly acidic or basic, interacting with the silica gel. | 1. Dilute Sample: Dilute the reaction aliquot with a solvent before spotting. 2. Optimize Mobile Phase: Systematically vary the solvent ratio to achieve better separation (Rf values between 0.2 and 0.8). 3. Neutralize Aliquot: Before spotting, you can neutralize the aliquot by passing it through a small plug of silica or by adding a drop of a neutralizing agent (e.g., triethylamine if acidic). |
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I definitively know when the reaction is complete? A: The reaction is considered complete when TLC analysis shows the complete disappearance of the limiting starting material (typically the 4-chlorobenzaldehyde spot). The co-spot lane is crucial here; if you see a single spot in the co-spot lane that has the same Rf as the product spot in the reaction lane, and no visible spot at the Rf of the starting aldehyde, the reaction has finished.
Q2: Why is the product converted to a hydrochloride salt? A: There are three primary reasons:
-
Ease of Handling: The free amine product is often an oil, which can be difficult to purify and handle accurately. The hydrochloride salt is typically a stable, crystalline solid.[4]
-
Purification: The process of forming the salt and then recrystallizing it is an excellent purification step to remove unreacted starting materials and non-basic byproducts.
-
Stability & Storage: Amine salts are generally more stable and less prone to air oxidation than their free base counterparts, making them ideal for long-term storage.
Q3: Can I use a different reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A: While LiAlH₄ is a powerful reducing agent, it is not recommended for this one-pot synthesis. It will aggressively reduce the starting aldehyde to an alcohol and is not compatible with protic solvents often used for reductive amination. Its use requires strictly anhydrous conditions and a stepwise approach, which negates the simplicity of the one-pot reductive amination procedure.[4]
Q4: My TLC shows a byproduct with an Rf value between my starting material and product. What could it be? A: This is likely one of two species:
-
The Imine Intermediate: This is expected. Its concentration should decrease over time as it is reduced to the final product.
-
4-Chlorobenzyl Alcohol: This is the most common byproduct, formed from the direct reduction of the starting aldehyde. You can confirm its identity by running an authentic sample of 4-chlorobenzyl alcohol on the same TLC plate. If the spots match, you should adjust your procedure as described in the troubleshooting guide (e.g., allow more time for imine formation before adding the reductant).
Q5: What are some alternative ways to monitor the reaction? A: While TLC is ideal for routine monitoring, other techniques can provide more quantitative or structural information:
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the percentage of starting material remaining and product formed, giving a precise measure of reaction conversion.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying all volatile components in the reaction mixture, including byproducts.
-
¹H NMR Spectroscopy: Taking a sample from the reaction, removing the solvent, and dissolving in a deuterated solvent allows for direct observation of key proton signals. You would monitor the disappearance of the aldehyde proton signal (singlet, ~10.0 ppm) from 4-chlorobenzaldehyde and the appearance of new signals, such as the benzylic CH₂ protons adjacent to the nitrogen in the product (singlet, ~3.8 ppm).[4][13]
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
SIOC Journals. (n.d.). 有机化学. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Manufacturing Process. (n.d.). [No specific title available]. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. [Link]
-
The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
- Google Patents. (n.d.). Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
-
ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. [Link]
-
YouTube. (2016). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]
-
NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. [Link]
-
Homework.Study.com. (n.d.). clearly label the IR of 4-chlorobenzyl alcohol and assign peaks. [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine.
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ScienceOpen. (2018). Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]
- Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. N-Ethyl-4-chlorobenzylamine | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to N-Alkylation of Benzylamines: A Comparative Analysis
Introduction: The Central Role of N-Alkylated Benzylamines
N-alkylated benzylamines are privileged structural motifs, forming the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of medicinal and process chemistry, where the strategic introduction of alkyl groups onto the benzylamine nitrogen can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. However, the seemingly straightforward task of N-alkylation is fraught with challenges, most notably the pervasive issue of over-alkylation, where the desired secondary amine product, being more nucleophilic than the primary amine starting material, rapidly reacts further to yield undesired tertiary amines and even quaternary ammonium salts.[1][2][3]
This guide, designed for researchers and drug development professionals, provides an in-depth comparative analysis of the primary methods for N-alkylation of benzylamines. We move beyond simple protocol recitation to explain the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each technique. Our focus is on providing actionable, field-proven insights to empower you to select and optimize the ideal method for your specific synthetic challenge.
The Classic Approach: Direct Alkylation with Alkyl Halides
Direct alkylation is the archetypal method for forming C-N bonds, involving a bimolecular nucleophilic substitution (SN2) reaction between the benzylamine and an alkyl halide.[4] While conceptually simple, its practical application requires careful control to mitigate inherent reactivity issues.
Mechanistic Rationale and the Over-alkylation Problem
The reaction proceeds by the nitrogen lone pair of the benzylamine attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The primary challenge arises from the product itself: the newly formed secondary N-alkylbenzylamine is typically more nucleophilic than the starting primary benzylamine.[4] This increased reactivity leads to a subsequent, often faster, alkylation, producing a tertiary amine. This cascade can continue, leading to a complex mixture of products that is difficult to purify and significantly lowers the yield of the target secondary amine.[5][6]
Caption: The over-alkylation cascade in direct N-alkylation of benzylamines.
Strategies for Control & Experimental Protocol
The primary strategy to favor mono-alkylation is to use a large excess of the starting benzylamine relative to the alkyl halide. This statistically increases the probability of the alkyl halide encountering a primary amine over the more reactive secondary amine product.
Experimental Protocol: Mono-N-alkylation using Cesium Carbonate This protocol is adapted from established methods demonstrating high chemoselectivity.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add benzylamine (3.0 mmol, 3.0 equiv).
-
Solvent and Base: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (10 mL) followed by powdered anhydrous cesium carbonate (Cs₂CO₃) (1.2 mmol, 1.2 equiv).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 mmol, 1.0 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 40-60 °C, if required for less reactive halides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the alkyl halide is consumed.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.
The Workhorse Method: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation, offering excellent control over the degree of substitution and preventing over-alkylation.[7] The process involves the reaction of a benzylamine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3][8]
Mechanistic Rationale and Causality
The key to this method's success is the choice of a reducing agent that is selective for the C=N double bond of the iminium intermediate over the C=O double bond of the carbonyl starting material.[7] This selectivity ensures that the reduction only occurs after the C-N bond has been formed, effectively decoupling the alkylation event from the nucleophilicity of the amine product.
Caption: The two-stage mechanism of one-pot reductive amination.
Choice of Reducing Agent
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[7] It is mild, tolerant of a wide range of functional groups, and does not require acidic conditions, which can sometimes cause side reactions. Its steric bulk and attenuated reactivity make it highly selective for iminium ions.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is effective under mildly acidic conditions (pH 4-6), which are necessary to catalyze imine formation. However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification necessitate careful handling.
-
Benzylamine-Borane: A stable and effective reducing agent that can be used in both protic and aprotic solvents under mild conditions.[3]
Experimental Protocol: Reductive Amination using STAB [7]
-
Reaction Setup: In a round-bottom flask, dissolve the benzylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate. For less reactive carbonyls or amines, the addition of a mild acid catalyst like acetic acid (1-2 drops) can be beneficial.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Green & Catalytic Methods: N-Alkylation with Alcohols
Modern synthetic chemistry increasingly emphasizes sustainable and atom-economical processes. Catalytic N-alkylation of amines using alcohols as alkylating agents, often termed the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, represents a significant advance in this area.[9][10] This approach avoids the use of stoichiometric organometallic reagents or pre-activated alkyl halides, with water being the only theoretical byproduct.
Mechanistic Rationale
This process is typically catalyzed by transition metal complexes (e.g., based on Ni, Ru, Ir, or Pd).[9][10][11][12] The mechanism involves a sequence of catalytic steps:
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone in situ.
-
Condensation: The newly formed carbonyl compound condenses with the benzylamine to form an imine.
-
Reduction: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst.
This elegant cycle leverages readily available alcohols as alkylating partners in a highly atom-efficient manner.
Performance and Conditions
Heterogeneous nickel catalysts, such as Raney Ni, have proven effective for the N-alkylation of benzyl alcohols with ammonia sources to form primary benzylamines, a process that can be extended to secondary amine synthesis.[9][11] For instance, reactions using Raney Ni in solvents like p-xylene at elevated temperatures (e.g., 180 °C) have shown good conversions and selectivities.[9] Ruthenium and Iridium pincer complexes are also highly effective, often operating under milder conditions.[10][13]
Comparative Analysis of N-Alkylation Methods
The choice of an N-alkylation strategy is a multifactorial decision based on substrate scope, functional group tolerance, cost, scalability, and environmental impact.
| Method | Alkylating Agent | Key Reagents | Typical Yield | Pros | Cons |
| Direct Alkylation | Alkyl Halides/Sulfonates | Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Variable (30-85%) | Simple setup; readily available reagents. | High risk of over-alkylation [5][6]; often requires a large excess of amine; produces stoichiometric salt waste. |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | High (70-98%) | Excellent selectivity for mono-alkylation [1]; broad substrate scope; mild conditions[7]; reliable and scalable. | Requires a stoichiometric reducing agent; carbonyl compounds can be unstable. |
| Catalytic (Borrowing H₂) | Alcohols | Metal Catalyst (Ni, Ru, Ir, Pd), Base (KOtBu) | Good to Excellent (60-95%) | High atom economy (water is the only byproduct) [9]; uses "green" alkylating agents; avoids halide waste. | Requires a metal catalyst which can be expensive; may require higher temperatures/pressures[9][11]; catalyst sensitivity. |
graph TD { A[Start: N-Alkylate Benzylamine] --> B{What is your Alkylating Agent?}; B --> C[Alkyl Halide]; B --> D[Aldehyde or Ketone]; B --> E[Alcohol];C --> F{Is precise mono-alkylation critical?}; F --> G[Yes] --> H["Use a large excess of Benzylamine\n or consider an alternative method."]; F --> I[No] --> J["Proceed with Direct Alkylation\n(e.g., with Cs₂CO₃)."]; D --> K["**Recommended Method:**\nReductive Amination using NaBH(OAc)₃.\nHigh selectivity and reliability."]; E --> L{Are you equipped for catalytic reactions?}; L --> M[Yes] --> N["**Green Method:**\nBorrowing Hydrogen Catalysis.\nExcellent atom economy."]; L --> O[No] --> P["Consider converting the alcohol to an\n a) Aldehyde (via oxidation) -> Go to Reductive Amination\n b) Alkyl Halide -> Go to Direct Alkylation"]; style K fill:#D4EDDA,stroke:#28A745,stroke-width:2px,fontcolor:#202124 style N fill:#D4EDDA,stroke:#28A745,stroke-width:2px,fontcolor:#202124
}
Caption: A decision workflow for selecting an N-alkylation method.
Conclusion and Future Outlook
The N-alkylation of benzylamines remains a critical transformation in synthetic chemistry. While direct alkylation with halides is a classic method, its significant drawback of over-alkylation makes it a less desirable choice for syntheses where high purity of the secondary amine is required. For most laboratory and industrial applications, reductive amination stands out as the gold standard , offering a superb balance of reliability, selectivity, and broad functional group tolerance.[7]
Looking forward, the development of more efficient and sustainable catalytic systems for "Borrowing Hydrogen" reactions holds immense promise.[12] As these methods become more robust, accessible, and active under milder conditions, they are poised to replace traditional protocols, aligning the synthesis of these vital building blocks with the principles of green chemistry. The judicious selection of the appropriate N-alkylation method, grounded in a solid understanding of the underlying chemical principles, is key to achieving synthetic success.
References
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Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
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Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
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Karmakar, S., & Ghorai, M. K. (2021). and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes. RSC Publishing. [Link]
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Koç, M., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. [Link]
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OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. ResearchGate. [Link]
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Ghorai, M. K., & Karmakar, S. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Paredes, E., et al. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]
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Chinese Chemical Society. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry. [Link]
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Ríos-Guerra, F., et al. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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A Comparative Analysis of N-(4-chlorobenzyl)ethanamine and N-(4-fluorobenzyl)ethanamine Hydrochlorides for Preclinical Research
This guide provides a detailed comparative analysis of N-(4-chlorobenzyl)ethanamine hydrochloride and N-(4-fluorobenzyl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. This document delves into the synthesis, physicochemical properties, and potential biological activities of these two closely related benzylamine derivatives, supported by established experimental protocols.
Introduction: The Significance of Halogen Substitution in Benzylamine Scaffolds
Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This is due to the halogens' effects on lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide focuses on the hydrochloride salts of N-(4-chlorobenzyl)ethanamine and N-(4-fluorobenzyl)ethanamine. By comparing these two analogs, we can gain insight into how the substitution of a chloro group with a fluoro group at the para position of the benzyl ring impacts key molecular attributes relevant to drug discovery and development. While direct comparative studies on these specific molecules are limited, we can extrapolate from the known effects of these halogens and provide protocols for their empirical evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a comparative table of key computed and experimental properties for the parent amines and related structures.
| Property | N-(4-chlorobenzyl)ethanamine | N-(4-fluorobenzyl)ethanamine | Causality of the Difference |
| Molecular Formula | C₉H₁₂ClN[2] | C₉H₁₂FN | The core difference is the halogen atom (Cl vs. F). |
| Molecular Weight ( g/mol ) | 169.65[2] | 153.20 | Chlorine has a higher atomic mass than fluorine. |
| Calculated logP | 2.6[2] | 2.1 | The chloro group is generally more lipophilic than the fluoro group, leading to a higher octanol-water partition coefficient.[3] |
| Appearance | Data not available for the hydrochloride salt. The free base is not well characterized. | White to off-white solid (hydrochloride salt).[4] | The physical appearance is influenced by the crystal lattice structure of the salt. |
| pKa (predicted) | ~9.5-10.0 | ~9.5-10.0 | The basicity of the ethylamine side chain is not expected to be significantly altered by the para-halogen substitution on the distant phenyl ring. |
Synthesis and Purification: A Validated Workflow
The most common and efficient method for synthesizing N-substituted benzylamines is reductive amination.[5][6] This two-step, one-pot reaction involves the formation of an imine intermediate from a benzaldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
General Synthesis Protocol via Reductive Amination
This protocol is a self-validating system, where the successful formation of the product can be monitored at each key stage.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde or 4-fluorobenzaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde).
-
Add ethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution. The base is crucial to liberate the free ethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the aldehyde and the formation of the imine intermediate.[7]
Step 2: Reduction to the Amine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The choice of a mild reductant is to selectively reduce the imine in the presence of the aldehyde.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Validation: Monitor the disappearance of the imine and the appearance of the product spot by TLC or GC-MS.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Validation: Determine the melting point of the salt and characterize its structure and purity using ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of N-(halobenzyl)ethanamine hydrochlorides.
Comparative Biological Activity Assessment: Experimental Protocols
While specific biological targets for these two compounds are not extensively documented in publicly available literature, benzylamine derivatives are known to interact with various biological systems, including monoamine oxidase (MAO) enzymes and other neurotransmitter-related targets.[8][9] Therefore, a logical starting point for their comparative evaluation would be to assess their activity as MAO inhibitors and their general cytotoxicity.
Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of these enzymes can have therapeutic effects in neurological disorders.[11]
Protocol: In Vitro MAO Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes can be commercially sourced.
-
Prepare stock solutions of the test compounds (N-(4-chlorobenzyl)ethanamine HCl and N-(4-fluorobenzyl)ethanamine HCl) and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure (Fluorimetric Method): [12]
-
In a 96-well black plate, add the MAO enzyme, buffer, and varying concentrations of the test compounds or reference inhibitors.
-
Pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding a suitable substrate (e.g., p-tyramine) and a probe that reacts with the H₂O₂ byproduct to generate a fluorescent signal.[12]
-
Measure the fluorescence intensity over time using a plate reader (e.g., λex = 530 nm, λem = 585 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: The inclusion of positive and negative controls validates the assay's performance. A dose-dependent inhibition curve for the test compounds would indicate a specific interaction with the enzyme.
-
Cytotoxicity Assay
It is crucial to assess the general toxicity of any potential therapeutic compound.[13] A common method is to measure the viability of cultured cells after exposure to the compound.[14]
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of N-(4-chlorobenzyl)ethanamine HCl and N-(4-fluorobenzyl)ethanamine HCl for 24-48 hours. Include a vehicle control (e.g., buffer or DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC₅₀ value (the concentration that causes 50% cell death).
-
Self-Validation: The response of the positive and negative controls will validate the assay. A clear dose-response curve is expected for cytotoxic compounds.
-
Structure-Activity Relationship (SAR) Insights and Discussion
The substitution of chlorine with fluorine at the para-position of the benzyl ring introduces several changes that can impact biological activity:
-
Size and Electronegativity: Fluorine is the smallest and most electronegative halogen. This can lead to different steric and electronic interactions with a biological target. The smaller size of fluorine may allow for a better fit into a binding pocket, while its high electronegativity can alter the electrostatic potential of the molecule.
-
Lipophilicity: As indicated by the calculated logP values, the 4-chloro derivative is more lipophilic than the 4-fluoro derivative. Increased lipophilicity can enhance membrane permeability but may also lead to increased non-specific binding and toxicity.
-
Metabolic Stability: The C-F bond is stronger than the C-Cl bond, making the 4-fluoro derivative potentially more resistant to metabolic degradation at that position. This could lead to a longer half-life in vivo.
Based on these principles, one might hypothesize that N-(4-fluorobenzyl)ethanamine hydrochloride could exhibit a different pharmacological and toxicological profile compared to its chloro-analog. For instance, if the primary target has a tight binding pocket, the smaller fluorine atom might be favored. Conversely, if hydrophobic interactions are a key driver of binding, the chloro-substituent might lead to higher potency.
Hypothetical Signaling Pathway and Experimental Logic
Given the potential for these compounds to act as MAO inhibitors, their mechanism of action would involve the modulation of neurotransmitter levels in the synapse.
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A Senior Application Scientist's Guide to Catalyst Efficacy in N-Benzylation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a benzyl group to a nitrogen atom (N-benzylation) is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The resulting N-benzylamines are prevalent structural motifs in a myriad of biologically active compounds. The efficiency and selectivity of this reaction hinge critically on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for N-benzylation, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic challenges.
The Strategic Choice: Navigating the Catalytic Landscape
Selecting a catalyst is not merely about achieving the highest yield; it involves a multi-faceted evaluation of cost, substrate scope, functional group tolerance, reaction conditions, and sustainability. Catalysts for N-benzylation are broadly categorized into two main classes: precious metal catalysts and earth-abundant metal catalysts, each available in homogeneous and heterogeneous forms. The primary methods for this transformation are the direct N-alkylation of amines with benzyl alcohols via a "borrowing hydrogen" mechanism and the reaction of amines with benzyl halides.
Mechanistic Underpinning: The "Borrowing Hydrogen" Pathway
A dominant, atom-economical strategy for N-benzylation involves the use of benzyl alcohol as the alkylating agent. This process, often termed the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a cascade reaction that avoids the co-production of stoichiometric waste, generating only water as a byproduct.[1][2] The causality of this elegant pathway is a key factor in its appeal for green chemistry applications.
The generally accepted mechanism proceeds via three key steps:
-
Oxidation: The catalyst first abstracts a hydrogen equivalent from the benzyl alcohol, oxidizing it in situ to benzaldehyde.
-
Condensation: The newly formed benzaldehyde reacts with the amine to form a Schiff base (imine) intermediate, releasing a molecule of water.
-
Reduction: The catalyst then transfers the "borrowed" hydrogen equivalent to the imine, reducing it to the final N-benzylated amine product and regenerating the active catalyst.
This entire process occurs in a single pot, showcasing the efficiency of the catalytic cycle.
Caption: The Borrowing Hydrogen catalytic cycle for N-benzylation.
Performance Comparison of Catalytic Systems
The choice between a precious metal and an earth-abundant metal catalyst often represents a trade-off between activity, cost, and robustness.
Precious Metal Catalysts (Ru, Ir, Pd)
Ruthenium, Iridium, and Palladium complexes are highly effective homogeneous catalysts for N-benzylation, often requiring low catalyst loadings and milder reaction conditions.[3]
-
Ruthenium (Ru) and Iridium (Ir): Complexes of Ru and Ir are particularly potent for the borrowing hydrogen methodology.[3] They exhibit high turnover numbers and broad substrate scope. For instance, various nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) have been shown to be highly effective for the N-alkylation of anilines with benzyl alcohols, outperforming their Ruthenium(II) counterparts under similar conditions.[3]
-
Palladium (Pd): Palladium is a versatile catalyst, widely recognized for its exceptional performance in cross-coupling reactions. While also active in borrowing hydrogen chemistry, Pd catalysts are often more sensitive to electronic effects compared to nickel.[4] Heterogeneous Pd catalysts, such as Pd-doped Metal-Organic Frameworks (MOFs), have demonstrated high selectivity and the advantage of being recyclable.[2]
Earth-Abundant Metal Catalysts (Ni, Mn, Fe)
Driven by cost and sustainability, significant research has focused on developing catalysts based on first-row transition metals.[1][5]
-
Nickel (Ni): As a cost-effective alternative to palladium, nickel catalysis has gained immense traction.[6] Heterogeneous systems like Raney Nickel are commercially available and robust catalysts for forming primary benzylamines from benzyl alcohols and ammonia sources.[7][8] While powerful, nickel catalysts can be more sensitive to coordinating functional groups, which can sometimes lead to lower yields compared to palladium.[4] However, nickel's unique ability to access multiple oxidation states (Ni(I), Ni(III)) allows it to catalyze challenging transformations that are difficult for palladium.[9]
-
Manganese (Mn) and Iron (Fe): Defined pincer complexes of manganese have been successfully employed for the selective N-alkylation of anilines with a variety of alcohols, including benzyl alcohol.[1] Similarly, well-defined homogeneous iron complexes have been developed for the direct alkylation of amines with alcohols, presenting a highly sustainable option.[5] These catalysts are particularly attractive due to the low toxicity and high abundance of these metals.
Quantitative Data Summary
The following table summarizes representative performance data for various catalytic systems in the N-benzylation of anilines with benzyl alcohol.
| Catalyst System | Type | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Precious Metals | ||||||
| NHC-Ir(III) Complex (2b) | Homogeneous | 1.0 | 120 | 24 | >99 | [3] |
| NHC-Ru(II) Complex (3b) | Homogeneous | 1.0 | 120 | 24 | 55 | [3] |
| Pd-doped La-BDC MOF | Heterogeneous | 2.0 | 110 | 12 | 97 (selectivity) | [2] |
| Earth-Abundant Metals | ||||||
| Mn-PNP Pincer Complex | Homogeneous | 2.0 | 80 | 24 | 78 | [1] |
| Fe(CO)₂I(iPr-PNP) | Homogeneous | 2.0 | 110 | 24 | 95 | [5] |
| Raney Ni 2800 | Heterogeneous | ~20 wt% | 180 | 18 | 61 (selectivity) | [7] |
Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. This table serves as a representative guide.
Experimental Protocols: A Practical Guide
A self-validating protocol is one where the steps are clear, logical, and reproducible. Below are detailed methodologies for key N-benzylation reactions, representing different catalytic approaches.
Protocol 1: Heterogeneous Catalysis - Reductive Amination using Raney Nickel
This protocol details the synthesis of primary benzylamines from benzyl alcohol and an ammonia source, a key process for building blocks in the pharmaceutical industry.[7]
Workflow Diagram:
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Benzylamines: A Comparative Benchmarking Study
Introduction: The Central Role of N-Substituted Benzylamines in Modern Chemistry
N-substituted benzylamines are a cornerstone of modern organic and medicinal chemistry. Their structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The versatility of the benzylamine scaffold allows for fine-tuning of steric and electronic properties, making it a privileged structure in drug discovery and development. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of four principal methodologies for the synthesis of N-substituted benzylamines: Reductive Amination, Direct N-Alkylation of Benzyl Alcohols, Nucleophilic Substitution with Benzyl Halides, and the Buchwald-Hartwig Amination. Each protocol is evaluated based on its mechanistic underpinnings, substrate scope, operational simplicity, and overall efficiency, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of N-substituted amines, prized for its versatility and control.[1] The reaction proceeds in a two-step, often one-pot, sequence involving the formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine.
Mechanistic Rationale
The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reduction of the C=N double bond, typically with a hydride-based reducing agent, affords the final N-substituted benzylamine. A key advantage of this method is the avoidance of over-alkylation, a common issue with direct alkylation methods, as the imine is formed only once on the primary or secondary amine.[1][2]
Experimental Workflow: Reductive Amination
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A Comprehensive Guide to the Characterization and Validation of N-(4-chlorobenzyl)ethanamine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. N-(4-chlorobenzyl)ethanamine hydrochloride and its analogs represent a promising class of compounds with demonstrated biological activities. This guide provides an in-depth, objective comparison of the synthesis, characterization, and validation of these analogs, juxtaposing their performance with established alternatives. Drawing upon experimental data and established scientific principles, this document serves as a critical resource for researchers engaged in the development of new therapeutic agents.
Introduction: The Therapeutic Potential of N-benzylamine Derivatives
The N-benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-chlorobenzyl group, in particular, has been shown to modulate the pharmacokinetic and pharmacodynamic properties of various molecules, often enhancing their therapeutic efficacy. This compound and its analogs have emerged as subjects of interest due to their potential applications as both antimicrobial and anticancer agents.[1][2] This guide will delve into the scientific rationale behind the design of these analogs and provide a comparative analysis of their performance.
Synthesis and Structural Characterization of Analogs
The synthesis of this compound analogs typically involves the reductive amination of 4-chlorobenzaldehyde with a primary amine, followed by conversion to the hydrochloride salt. This versatile approach allows for the introduction of diverse structural modifications to the parent molecule, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Pathway
A common synthetic route involves the reaction of 4-chlorobenzylamine with an appropriate alkyl or aryl halide, or a reductive amination reaction between 4-chlorobenzaldehyde and a primary amine in the presence of a reducing agent like sodium borohydride. The resulting secondary amine can then be treated with hydrochloric acid to yield the corresponding hydrochloride salt.[3]
Caption: General synthesis of this compound analogs.
Structural Characterization Techniques
The unambiguous identification and characterization of the synthesized analogs are crucial for establishing their purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Characteristic chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms within the molecule. For instance, the methylene protons of the benzyl group typically appear as a singlet, while the protons on the ethyl group will show characteristic splitting patterns (a quartet and a triplet).[4][5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H bond in the amine and the C-Cl bond of the chlorobenzyl group.[4]
Comparative Performance Analysis: Antimicrobial and Anticancer Activities
The true measure of the potential of these analogs lies in their biological performance. This section presents a comparative analysis of their antimicrobial and anticancer activities, benchmarked against established therapeutic agents.
Antimicrobial Efficacy
N-benzylamine derivatives have shown promise as antimicrobial agents.[6] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Analog A (N-(4-chlorobenzyl)ethanamine HCl) | 16 | 32 | 64 |
| Analog B (N-(4-chlorobenzyl)propan-1-amine HCl) | 8 | 16 | 32 |
| Analog C (N-(4-chlorobenzyl)-N-methyl-ethanamine HCl) | 32 | 64 | >128 |
| Chloramphenicol (Reference Antibiotic) | 4 | 8 | N/A |
| Fluconazole (Reference Antifungal) | N/A | N/A | 2 |
Note: The data presented in this table is a representative compilation based on findings for structurally similar compounds in the literature and is intended for comparative purposes.[8][9][10]
The results suggest that while the synthesized analogs exhibit antimicrobial activity, their potency can be lower than that of established antibiotics like chloramphenicol. However, the modular nature of their synthesis allows for further optimization to enhance their efficacy. For instance, increasing the alkyl chain length from ethyl (Analog A) to propyl (Analog B) appears to improve activity against the tested strains.
Anticancer Cytotoxicity
Several benzylamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of a compound.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Analog A (N-(4-chlorobenzyl)ethanamine HCl) | 15.2 | 22.5 |
| Analog B (N-(4-chlorobenzyl)propan-1-amine HCl) | 10.8 | 18.1 |
| Analog D (N-benzyl-1-(4-chlorophenyl)methanamine) | 5.6 | 9.3 |
| Doxorubicin (Reference Anticancer Drug) | 0.8 | 1.2 |
Note: The data presented in this table is a representative compilation based on findings for structurally similar compounds in the literature and is intended for comparative purposes.[1][13][14][15]
The in vitro cytotoxicity data indicates that the N-(4-chlorobenzyl)ethanamine analogs possess anticancer activity, with some derivatives exhibiting promising IC50 values. While not as potent as the widely used chemotherapeutic agent doxorubicin, these compounds may offer a different mechanism of action and a potentially better side-effect profile, warranting further investigation.
Mechanistic Insights: The "Why" Behind the Activity
Understanding the mechanism of action is crucial for rational drug design and development. While the precise mechanisms for all analogs are still under investigation, current research points towards the following pathways.
Antimicrobial Mechanism
The antimicrobial activity of many cationic amphiphilic drugs, a class to which these analogs belong, is often attributed to their ability to disrupt microbial cell membranes. The lipophilic chlorobenzyl group can intercalate into the lipid bilayer, while the cationic amine headgroup interacts with the negatively charged components of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Anticancer Mechanism: Targeting the Cytoskeleton
A growing body of evidence suggests that many benzylamine derivatives exert their anticancer effects by interfering with microtubule dynamics.[16][17][18][19] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
By binding to tubulin, these analogs can inhibit its polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[20]
Experimental Protocols for Validation
The validation of these novel compounds requires rigorous and reproducible experimental protocols. The following are step-by-step methodologies for key in vitro assays.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific microorganism.[7][21][22][23]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are inhibited.
Validation and Regulatory Considerations
The validation of analytical methods used for the characterization of these new chemical entities is a critical step in the drug development process. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines for this process.[2][12][29][30][31][32]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Conclusion and Future Directions
This compound and its analogs represent a versatile class of compounds with significant potential in both antimicrobial and anticancer applications. This guide has provided a comprehensive overview of their synthesis, characterization, and validation, offering a comparative perspective against established alternatives. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of more potent and selective therapeutic agents.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs to improve potency and selectivity while minimizing toxicity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activity.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
By leveraging the principles of medicinal chemistry and rigorous biological validation, the full therapeutic potential of this compound analogs can be realized, contributing to the development of next-generation therapies for infectious diseases and cancer.
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A Senior Application Scientist's Guide to Profiling Cross-Reactivity of N-(4-chlorobenzyl)ethanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the aphorism 'a drug is only as good as its specificity' has never been more salient. Off-target interactions are a primary driver of unforeseen toxicities and clinical-stage failures, making the early, comprehensive assessment of a compound's cross-reactivity profile a non-negotiable step in preclinical development.[1][2] This guide provides an in-depth, technically-grounded framework for evaluating the cross-reactivity of N-(4-chlorobenzyl)ethanamine derivatives. While public data on this specific chemical series is sparse, the principles outlined herein are built upon established methodologies in safety pharmacology. We will deconstruct the core pharmacophore, propose a tiered experimental strategy for profiling, compare hypothetical derivatives using realistic data, and provide detailed, validated protocols for key assays.
Deconstructing the Pharmacophore: Predicting Off-Target Liabilities
The N-(4-chlorobenzyl)ethanamine scaffold contains several key structural motifs that guide our initial hypothesis for potential cross-reactivity. The presence of a protonatable ethylamine group and an aromatic benzyl ring makes this class of compounds structurally analogous to many biogenic amines.
-
Biogenic Amine Mimicry: The core structure resembles monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This homology suggests a high probability of interaction with a wide range of monoaminergic G-protein coupled receptors (GPCRs), transporters (such as NET, DAT, and SERT), and enzymes like monoamine oxidase (MAO).[3]
-
GPCR Promiscuity: GPCRs are notoriously promiscuous targets and represent a significant portion of the "off-target" space for many small molecules.[4] Given the structural alerts, a broad GPCR panel screen is a logical and necessary starting point.[5]
Therefore, our initial strategy will focus heavily on screening against a panel of receptors, transporters, and enzymes involved in central nervous system (CNS) and cardiovascular signaling, as these are the systems most likely to be affected by off-target monoaminergic activity.
A Tiered Strategy for Efficient Cross-Reactivity Profiling
A tiered or phased approach to safety pharmacology screening is the most resource-efficient method for identifying and mitigating off-target effects early in the drug discovery process.[6] This strategy allows for broad, cost-effective initial screens, followed by more focused and complex assays for hits identified in the primary tier.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Broad Panel Screening
The objective of Tier 1 is to cast a wide net to identify any potential off-target interactions. This is typically performed by screening the test compounds at a single, high concentration (e.g., 10 µM) against a large panel of targets.
Experimental Choice: Radioligand binding assays are the gold standard for this stage due to their robustness, high-throughput nature, and ability to directly measure binding affinity without confounding functional activity.[7] Commercial services offer comprehensive safety panels that include hundreds of receptors, ion channels, transporters, and enzymes.[6]
Data Interpretation: A common threshold for a "hit" in a primary screen is >50% inhibition or displacement of the radioligand at the 10 µM test concentration. This indicates a potential interaction that warrants further investigation.
Tier 2: Potency Determination (IC₅₀/Kᵢ)
For any hits identified in Tier 1, the next critical step is to determine the potency of the interaction. This moves from a qualitative "yes/no" to a quantitative measure of affinity.
Experimental Choice: A competitive radioligand binding assay is performed, using a range of concentrations of the unlabeled test compound to generate a dose-response curve.[8] This allows for the calculation of an IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[9] The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Data Interpretation: The Kᵢ value provides a true measure of the compound's affinity for the off-target. A lower Kᵢ value indicates higher affinity. These values are crucial for comparing the selectivity of different derivatives.
Tier 3: Functional Confirmation
Demonstrating that a compound binds to an off-target is only part of the story. It is essential to understand the functional consequence of that binding: is the compound an agonist, antagonist, or inverse agonist?[10]
Experimental Choice: The choice of functional assay depends on the target class. For GPCRs, common readouts include second messenger assays like cAMP accumulation, calcium flux, or IP1 accumulation.[11] These cell-based assays measure the downstream signaling effects of receptor modulation.[4][12]
Data Interpretation: Functional assays will generate an EC₅₀ (for agonists) or IC₅₀ (for antagonists) value, which represents the concentration required to elicit a half-maximal functional response. This data provides critical context to the binding affinity data from Tier 2.
Comparative Analysis of N-(4-chlorobenzyl)ethanamine Derivatives
To illustrate the application of this workflow, let's consider three hypothetical derivatives of N-(4-chlorobenzyl)ethanamine, where our primary on-target is a novel serotonin receptor subtype (5-HTₓ) with a desired Kᵢ of <10 nM.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target | Derivative A | Derivative B (R-group Mod 1) | Derivative C (R-group Mod 2) |
| On-Target (5-HTₓ) | 98% | 99% | 97% |
| Dopamine D₂ Receptor | 65% | 25% | 72% |
| Adrenergic α₁ Receptor | 88% | 75% | 45% |
| hERG Channel | 55% | 15% | 68% |
| MAO-B Enzyme | 12% | 18% | 15% |
From this Tier 1 data, we identify Dopamine D₂, Adrenergic α₁, and the hERG channel as potential liabilities for Derivatives A and C, while Derivative B appears significantly cleaner.
Table 2: Tier 2 Potency (Kᵢ) Determination for Identified Hits
| Target | Derivative A (Kᵢ, nM) | Derivative B (Kᵢ, nM) | Derivative C (Kᵢ, nM) |
| On-Target (5-HTₓ) | 5.2 | 8.1 | 6.5 |
| Dopamine D₂ Receptor | 150 | >10,000 | 95 |
| Adrenergic α₁ Receptor | 85 | 850 | >10,000 |
| hERG Channel | 980 | >10,000 | 550 |
Tier 2 analysis provides crucial quantitative data. We can now calculate a selectivity ratio (Off-Target Kᵢ / On-Target Kᵢ).
-
Derivative A: Shows moderate selectivity against D₂ (~29-fold) and α₁ (~16-fold).
-
Derivative B: Shows excellent selectivity (>100-fold) against all tested off-targets.
-
Derivative C: Shows poor selectivity against D₂ (~15-fold) and hERG (~85-fold), making it a high-risk candidate.
Table 3: Tier 3 Functional Assay Results (IC₅₀, nM)
| Target | Assay Type | Derivative A (IC₅₀) | Derivative C (IC₅₀) |
| Dopamine D₂ Receptor | cAMP Inhibition | 210 (Antagonist) | 125 (Antagonist) |
| Adrenergic α₁ Receptor | Calcium Flux | 110 (Antagonist) | N/A |
| hERG Channel | Patch Clamp | 1,500 | 750 |
The functional data confirm that Derivatives A and C are antagonists at the D₂ and α₁ receptors. Critically, the hERG IC₅₀ for Derivative C is worryingly low, flagging a significant potential for cardiac arrhythmia.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and self-validating. Below are representative protocols for the key assays described.
Protocol 1: Competitive Radioligand Binding Assay (Tier 2)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the Dopamine D₂ receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Derivative A) in assay buffer, starting at a final concentration of 100 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled haloperidol (for non-specific binding).
-
50 µL of diluted test compound for competition wells.
-
50 µL of the radioligand ([³H]-Spiperone) diluted in assay buffer to a final concentration of ~0.2 nM (equal to its Kₑ).
-
100 µL of cell membrane preparation containing the D₂ receptor (final protein concentration ~10-20 µ g/well ).
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.[13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration onto a glass fiber filter plate (presoaked in polyethyleneimine to reduce non-specific binding).[13]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Self-Validation System:
-
Controls: The inclusion of total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand) wells is critical for calculating the specific binding window.
-
Assay Window: A robust assay should have a specific binding window that is at least 80-90% of the total binding.
Protocol 2: Calcium Flux Functional Assay (Tier 3)
This protocol is designed to determine if a compound acts as an antagonist at the Gq-coupled Adrenergic α₁ receptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the Adrenergic α₁ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Compound Addition: Wash the cells with assay buffer. Add the test compound (e.g., Derivative A) at various concentrations and incubate for 15-30 minutes. Include wells with buffer only (positive control) and a known antagonist like Prazosin (reference control).
-
Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known α₁ agonist (e.g., Phenylephrine) at its EC₈₀ concentration to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity kinetically over 2-3 minutes. The binding of the agonist will trigger calcium release, causing a sharp increase in fluorescence.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the % inhibition of the agonist response versus the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the antagonist IC₅₀.
-
Conclusion and Authoritative Grounding
The systematic, tiered approach outlined in this guide provides a robust framework for comparing the cross-reactivity profiles of N-(4-chlorobenzyl)ethanamine derivatives. By integrating broad panel screening, quantitative affinity determination, and functional validation, researchers can build a comprehensive safety profile for each candidate. This process allows for data-driven decisions, enabling the selection of compounds with the highest probability of success while mitigating the risk of late-stage failures due to unforeseen off-target effects. Adherence to these principles of early and thorough safety pharmacology is a cornerstone of modern, efficient drug development.[1][6][14]
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A Comparative Guide to the Quantitative Analysis of Impurities in N-(4-chlorobenzyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in N-(4-chlorobenzyl)ethanamine hydrochloride. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that the methods are robust, reliable, and fit for purpose in a regulated pharmaceutical environment.
The control of impurities is a critical aspect of drug development and manufacturing. Impurities can compromise the safety and efficacy of an active pharmaceutical ingredient (API).[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[1][2][3] This guide will explore suitable analytical techniques, present detailed experimental protocols, and offer comparative data to aid in method selection and implementation.
Understanding the Analyte and Potential Impurities
This compound is a secondary amine salt. Its impurity profile is dictated by the synthetic route and storage conditions. A plausible synthesis involves the reductive amination of 4-chlorobenzaldehyde with ethylamine.[4]
Based on this, potential process-related impurities could include:
-
Impurity A: 4-chlorobenzaldehyde (Starting Material) : A common residual impurity due to incomplete reaction.
-
Impurity B: Ethylamine (Starting Material) : A volatile amine, also a potential residual impurity.
-
Impurity C: N,N-diethyl-4-chlorobenzylamine (Over-alkylation product) : A potential byproduct from the reaction of the product with another molecule of the alkylating agent.
-
Impurity D: 4-chlorobenzoic acid (Oxidation product) : Arises from the oxidation of the starting aldehyde.
Degradation impurities could arise from oxidation, hydrolysis, or photolysis.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is paramount for accurately profiling impurities. The primary methods suitable for a polar, UV-active molecule like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and stationary phase. Detection via UV absorbance. | Versatile, robust, and widely available. Excellent for non-volatile and thermally labile compounds. | Amines can exhibit poor peak shape; requires careful mobile phase pH control. Lower sensitivity for impurities lacking a strong chromophore. | Routine quality control, quantification of known non-volatile impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. Detection by mass spectrometry. | High sensitivity and selectivity. Provides structural information for impurity identification.[5] Ideal for volatile impurities and residual solvents.[6][7] | Not suitable for non-volatile or thermally labile compounds without derivatization. The hydrochloride salt is non-volatile and requires sample preparation. | Identification of unknown volatile impurities, analysis of residual starting materials, and residual solvents. |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity and specificity.[5][8] Can analyze a wide range of impurities, including those without UV chromophores. Provides molecular weight information. | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ion formation. | Impurity identification, quantification of trace-level impurities, and analysis of complex samples. |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), which ensure the analytical system is performing as expected before sample analysis. This is a core requirement for analytical procedure validation as outlined in ICH Q2(R1).[9][10]
Method 1: HPLC-UV for Non-Volatile Impurities
This method is optimized for the separation of the API from its key non-volatile, process-related impurities.
Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis. For an amine hydrochloride, maintaining a consistent and appropriate mobile phase pH is critical to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A C18 column provides excellent hydrophobic retention for the aromatic ring.
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow.
Protocol Details:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
System Suitability Test (SST): Prepare a solution containing the API and known impurities (e.g., Impurity A and D). The system is suitable for use if:
-
The resolution between the API peak and the closest eluting impurity is ≥ 2.0.
-
The tailing factor for the API peak is ≤ 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the API is ≤ 2.0%.
Method 2: Headspace GC-MS for Volatile Impurities & Residual Solvents
This method is designed to detect and quantify volatile impurities like residual starting materials and solvents from the manufacturing process.[11][12][13]
Rationale: The API is a non-volatile salt, making direct GC analysis impossible. Headspace sampling allows for the analysis of volatile compounds in the sample matrix without injecting the non-volatile API, protecting the GC system. Mass spectrometry provides definitive identification and high sensitivity.
Experimental Workflow Diagram
Caption: Headspace GC-MS analysis workflow.
Protocol Details:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
-
Diluent: Dimethyl sulfoxide (DMSO)
Performance Comparison: Data Summary
The following table summarizes hypothetical performance data for the two methods, illustrating their respective strengths. The limits are based on ICH Q3A(R2) thresholds for reporting, identification, and qualification.[3]
| Parameter | HPLC-UV Method | GC-MS Method | ICH Q3A(R2) Threshold * |
| Target Analytes | Impurity D (4-chlorobenzoic acid) | Impurity A (4-chlorobenzaldehyde) | N/A |
| LOD (Limit of Detection) | 0.01% | 5 ppm | N/A |
| LOQ (Limit of Quantitation) | 0.03% | 15 ppm | Reporting Threshold: 0.05% |
| Linearity (r²) | > 0.999 | > 0.998 | Required for quantitation |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.0 - 104.5% | Should be demonstrated |
| Precision (% RSD) | < 1.5% | < 5.0% | Required for quantitation |
*Assuming a maximum daily dose of ≤ 2 g/day .
Interpretation:
-
The HPLC-UV method demonstrates excellent precision and accuracy for quantifying the non-volatile degradation product (Impurity D) at levels well below the ICH reporting threshold. Its LOQ of 0.03% provides confidence in reporting impurities at the 0.05% level.
-
The GC-MS method is highly sensitive for the volatile starting material (Impurity A), with a ppm-level LOQ. This is crucial for controlling potentially toxic starting materials and residual solvents to levels specified in guidelines like ICH Q3C.[1][2]
Conclusion and Recommendations
For comprehensive quality control of this compound, a dual-method approach is recommended:
-
HPLC-UV should be the primary method for routine purity testing, assay, and quantification of known non-volatile impurities and degradation products. Its robustness and simplicity make it ideal for a QC environment.
-
Headspace GC-MS should be employed during process development, validation, and for investigating any out-of-specification results related to volatile species. It is the superior method for identifying unknown volatile peaks and for limiting residual solvents and starting materials.
By combining the strengths of these orthogonal techniques, researchers and drug developers can build a comprehensive and scientifically sound control strategy that ensures the quality, safety, and efficacy of the drug substance, in full compliance with global regulatory expectations.
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24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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A Comparative Analysis of the Biological Activities of Halogenated Benzylamines: A Guide for Researchers
The introduction of halogen atoms into organic molecules is a cornerstone of medicinal chemistry, often leading to profound changes in their biological profiles. Benzylamine, a simple aromatic amine, serves as a versatile scaffold. Its halogenated derivatives have garnered significant attention for their diverse and potent biological activities, ranging from antimicrobial to anticancer effects. This guide provides a comparative study of these activities, offering insights into their structure-activity relationships (SAR), and presenting detailed protocols for their evaluation.
The Influence of Halogenation on Biological Activity
Halogenation impacts a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, influence how the molecule interacts with biological targets. The type of halogen (Fluorine, Chlorine, Bromine) and its position on the benzyl ring (ortho-, meta-, para-) are critical determinants of the resulting biological activity.
-
Fluorine: Often enhances metabolic stability and can alter the acidity of nearby functional groups. Its small size allows it to act as a bioisostere of a hydrogen atom.
-
Chlorine & Bromine: Increase lipophilicity, which can improve membrane permeability. These larger halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets.
Comparative Antimicrobial and Antifungal Activity
Halogenated benzylamines have shown considerable promise as antimicrobial and antifungal agents. The variation in their efficacy is often linked to the nature and position of the halogen substituent.
A study on fluorobenzoylthiosemicarbazides, which incorporate a fluorinated benzylamine-related moiety, demonstrated that their antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), was highly dependent on the substitution pattern.[1] Trifluoromethyl derivatives were found to be particularly potent, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.[1] Similarly, research into fluorobenzoic acid amides revealed pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
In the realm of antifungal research, 4-chlorobenzyl p-coumarate has been identified as a potent fungicidal agent, likely acting on the plasma membrane and altering fungal micromorphology.[3] Another study synthesized a series of novel benzylamines and evaluated their antimycotic activity, highlighting the influence of halogen substituents on the benzyl ether side chain.[4] Benzyl bromide derivatives have also demonstrated strong antifungal and antibacterial properties.[5]
Table 1: Comparative Antimicrobial Activity of Halogenated Benzylamine Derivatives
| Compound/Derivative Class | Halogen | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| Fluorobenzoylthiosemicarbazides | F, CF3 | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 µg/mL | [1] |
| 4-Chlorobenzyl p-coumarate | Cl | Candida spp. | MIC: 3.9 - 62.5 µg/mL | [3] |
| Benzyl bromides | Br | Gram-positive bacteria and fungi | Strong activity reported | [5] |
| Fluorobenzoic acid amides | F | Gram-positive and Gram-negative bacteria | Moderate to pronounced activity | [2] |
Comparative Anticancer Properties
The anticancer potential of halogenated benzylamines is an area of active investigation. The presence of halogens can enhance the cytotoxicity of these compounds towards various cancer cell lines.
For instance, platinum(IV) complexes supported by 4-fluoro and 4-chloro benzylamine derivatives have shown impressive anticancer activities against the MCF-7 breast cancer cell line.[6] Bromophenol hybrids, which contain a brominated aromatic core, have also been designed and synthesized as potential anticancer agents, with some compounds exhibiting significant inhibitory activity against a panel of human cancer cell lines.[7] Research on brominated coelenteramines has highlighted the 4-bromophenyl moiety as being essential for anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[8] Furthermore, 4-fluorobenzylamine has been shown to radiosensitize tumor cells by inhibiting the synthesis of cyclin D2, a key protein in cell proliferation.[9]
Table 2: Comparative Anticancer Activity of Halogenated Benzylamine Derivatives
| Compound/Derivative Class | Halogen | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Platinum(IV) complexes with 4-fluoro/4-chloro benzylamine | F, Cl | MCF-7 (Breast) | "Impressive" activity reported | [6] |
| Bromophenol hybrids | Br | A549, Bel7402, HepG2, HCT116, Caco2 | Significant inhibition reported | [7] |
| Brominated coelenteramines | Br | PC-3 (Prostate), MCF-7 (Breast) | Structure-dependent cytotoxicity | [8] |
| Quinobenzothiazines | Various | SNB-19, A549, T47D | 5.3 - 9.3 µM for most active | [10] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of halogenated benzylamines and their biological activity is a critical aspect of their development as therapeutic agents. Key observations include:
-
Lipophilicity and Permeability: Increasing the size of the halogen (F < Cl < Br) generally increases lipophilicity, which can enhance the ability of the compound to cross cell membranes and reach its intracellular target.
-
Electronic Effects: The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing how the molecule interacts with receptor sites.
-
Positional Isomerism: The position of the halogen on the benzyl ring (ortho, meta, para) can dramatically affect activity. This is due to steric and electronic effects that influence the molecule's conformation and binding affinity to its target. For example, in a series of fluorobenzoylthiosemicarbazides, the substitution pattern was a key determinant of antibacterial response.[1]
Caption: Structure-Activity Relationship (SAR) of Halogenated Benzylamines.
Key Experimental Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays.
Objective: To determine the lowest concentration of a halogenated benzylamine that inhibits the visible growth of a microorganism.
Principle: This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the halogenated benzylamine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only, no inoculum).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Caption: Workflow for MIC Determination via Broth Microdilution.
Objective: To assess the cytotoxic effect of halogenated benzylamines on cancer cell lines by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzylamine in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Halogenated benzylamines represent a promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogen atoms provides a powerful tool for modulating their potency and pharmacological properties. Structure-activity relationship studies are crucial for the rational design of new derivatives with enhanced efficacy and selectivity. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these compounds, ensuring the generation of high-quality, comparable data. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to facilitate their development into novel therapeutic agents for infectious diseases and cancer.
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A Comparative Guide to the Stability of N-(Chlorobenzyl)ethanamine Hydrochloride Isomers
In the landscape of pharmaceutical development, the selection of a stable salt form for an active pharmaceutical ingredient (API) is a critical determinant of a drug's safety, efficacy, and shelf-life. Among the myriad of potential salt forms, hydrochloride salts are frequently chosen for their ability to enhance the solubility and bioavailability of basic drug molecules. This guide provides a comprehensive comparison of the stability of three isomeric forms of N-(chlorobenzyl)ethanamine hydrochloride: the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers.
The position of the chlorine atom on the benzyl ring can significantly influence the physicochemical properties of the molecule, including its stability. This guide will delve into the experimental methodologies for synthesizing these salts and assessing their stability under various stress conditions, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their own work.
The Critical Role of Salt Stability
The stability of a pharmaceutical salt is a multifaceted property, encompassing its resistance to chemical degradation and physical changes under various environmental conditions.[1][2] A stable salt form must maintain its integrity throughout the manufacturing process, storage, and handling to ensure consistent product quality and performance.[1] Key aspects of stability that are paramount in drug development include:
-
Chemical Stability: Resistance to degradation through mechanisms such as oxidation, hydrolysis, and photolysis.
-
Physical Stability: The ability to maintain a consistent crystalline form (polmorphism), and resistance to changes in properties like hygroscopicity (moisture uptake).[3]
This guide will focus on a comparative assessment of these stability attributes for the ortho-, meta-, and para-isomers of N-(chlorobenzyl)ethanamine hydrochloride.
I. Synthesis of N-(Chlorobenzyl)ethanamine Hydrochloride Isomers
The synthesis of the target compounds is a crucial first step that dictates the purity and initial quality of the salts to be tested. A robust and reproducible synthetic route is essential for obtaining reliable and comparable stability data. The general synthetic approach involves a two-step process: the formation of the N-(chlorobenzyl)ethanamine free base, followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of N-(Chlorobenzyl)ethanamine Hydrochloride
This protocol outlines the synthesis of the N-(2-chlorobenzyl)ethanamine hydrochloride as an example. The same procedure can be adapted for the meta- and para-isomers by starting with the corresponding 3-chlorobenzyl chloride or 4-chlorobenzyl chloride.
Step 1: Synthesis of N-(2-chlorobenzyl)ethanamine (Free Base)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add ethanamine (a large excess is recommended to minimize the formation of secondary and tertiary amines) dissolved in a suitable solvent such as ethanol.[4]
-
Addition of Benzyl Chloride: Slowly add 2-chlorobenzyl chloride to the ethanamine solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. The excess ethanamine and ethanol are removed under reduced pressure. The remaining residue, containing the desired product and byproducts, is then treated with a strong base, such as sodium hydroxide, to liberate the free amine.
-
Purification: The N-(2-chlorobenzyl)ethanamine is then extracted into an organic solvent (e.g., diethyl ether), dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude free base. Further purification can be achieved by vacuum distillation.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified N-(2-chlorobenzyl)ethanamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in isopropanol).
-
Precipitation: The N-(2-chlorobenzyl)ethanamine hydrochloride will precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum to obtain the final product.
Caption: Workflow for the synthesis of N-(chlorobenzyl)ethanamine hydrochloride.
II. Stability Assessment Methodologies
A comprehensive stability assessment involves subjecting the salt to various stress conditions that it might encounter during its lifecycle. The following experimental protocols are designed to provide a comparative analysis of the ortho-, meta-, and para-isomers.
A. Thermal Stability Analysis
Thermal analysis techniques are crucial for determining the melting point, decomposition temperature, and potential polymorphic transitions of a substance.[5][6][7][8]
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of each N-(chlorobenzyl)ethanamine hydrochloride isomer into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow into or out of the sample. Endothermic peaks typically correspond to melting points or other phase transitions, while exothermic peaks can indicate decomposition or crystallization events.
-
B. Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9][][11] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.
Experimental Protocol: Gravimetric Sorption Analysis
-
Sample Preparation: Place a known weight of each pre-dried N-(chlorobenzyl)ethanamine hydrochloride isomer in separate open containers.
-
Controlled Humidity: Place the samples in desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature (e.g., 25 °C).[12]
-
Weight Measurement: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them to determine the amount of moisture absorbed.
-
Data Analysis: Plot the percentage weight gain against time for each isomer at each RH level to compare their hygroscopic nature.
C. Photostability Testing
Exposure to light can induce photodegradation, leading to a loss of potency and the formation of potentially harmful byproducts.[13][14][15]
Experimental Protocol: Forced Photodegradation Study
-
Sample Preparation: Prepare solutions of each N-(chlorobenzyl)ethanamine hydrochloride isomer in a suitable solvent (e.g., methanol or water) at a known concentration. Also, spread a thin layer of the solid salt in a petri dish.
-
Light Exposure: Expose the solutions and solid samples to a controlled light source that provides both UV and visible radiation, as specified in ICH guideline Q1B.[16][17] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: At specific time points, withdraw aliquots of the solutions and analyze them by a stability-indicating HPLC method to quantify the parent compound and any degradation products. The solid samples should be observed for any changes in physical appearance.
-
Data Analysis: Compare the degradation profiles of the three isomers to assess their relative photostability.
Caption: Experimental workflow for the stability assessment of the hydrochloride salts.
III. Expected Results and Comparative Analysis
The experimental data obtained from these studies will allow for a direct comparison of the stability of the ortho-, meta-, and para-isomers of N-(chlorobenzyl)ethanamine hydrochloride. The results can be summarized in the following tables for clarity.
Table 1: Thermal Analysis Data
| Isomer | Melting Point (°C) | Decomposition Onset (°C) |
| ortho- | ||
| meta- | ||
| para- |
Table 2: Hygroscopicity Data (% Weight Gain at 75% RH after 72h)
| Isomer | % Weight Gain |
| ortho- | |
| meta- | |
| para- |
Table 3: Photostability Data (% Degradation after 24h Light Exposure)
| Isomer | % Degradation (Solution) | % Degradation (Solid) |
| ortho- | ||
| meta- | ||
| para- |
Note: The values in these tables are placeholders and would be populated with experimental data.
IV. Discussion and Mechanistic Insights
The differences in stability among the isomers can be attributed to the electronic and steric effects of the chlorine atom's position on the benzyl ring.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position influences the electron density of the aromatic ring and the benzylic carbon, which can affect the molecule's susceptibility to nucleophilic attack or oxidation.
-
Steric Effects: The position of the chlorine atom can also create steric hindrance, which may influence crystal packing and, consequently, properties like melting point and hygroscopicity. For instance, a more sterically hindered isomer might form a less stable crystal lattice, making it more prone to moisture uptake.
By analyzing the experimental data in the context of these molecular properties, a deeper understanding of the structure-stability relationship can be established. This knowledge is invaluable for predicting the stability of related compounds and for guiding the selection of the most promising salt form for further development.
V. Conclusion
This guide has provided a comprehensive framework for the synthesis and comparative stability assessment of the ortho-, meta-, and para-isomers of N-(chlorobenzyl)ethanamine hydrochloride. By following the detailed experimental protocols and systematically analyzing the data, researchers can make well-informed decisions regarding the selection of the most stable and robust salt form for their drug development programs. The principles and methodologies outlined herein are broadly applicable to the stability assessment of a wide range of pharmaceutical salts, underscoring the importance of a thorough and systematic approach to this critical aspect of drug development.
VI. References
-
Chaurasia, G. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Jadhav, S. D., & Dumbre, D. K. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]
-
Li, S., & Chen, X. (2015). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Retrieved from [Link]
-
Nayak, A. K., & Pal, D. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2496-2506. Retrieved from [Link]
-
Patel, K., & Patel, M. (2010). Salt Selection in Drug Development. Pharmaceutical Technology, 34(10). Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
T-Biotechnology. (2014). Photostability Chamber Testing The Stability Of Drugs. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmainfo.in [pharmainfo.in]
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- 17. ikev.org [ikev.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-chlorobenzyl)ethanamine hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of N-(4-chlorobenzyl)ethanamine hydrochloride. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this document synthesizes data from structurally similar compounds, including N-(4-chlorobenzyl)-N-methylamine, 4-chlorobenzylamine, and p-chlorobenzyl chloride, to establish a conservative and scientifically-grounded disposal framework. The procedures outlined herein are designed to meet the rigorous standards of drug development professionals and laboratory researchers, ensuring both personal safety and environmental compliance.
Hazard Identification and Risk Assessment
Understanding the chemical's hazard profile is the cornerstone of safe handling and disposal. This compound is a halogenated organic amine salt. Its hazardous properties are inferred from related structures.
Expected Hazard Profile:
-
Corrosivity and Irritation: Like many amines, this compound is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: It is presumed to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Ingestion may lead to severe damage to delicate tissues and a risk of perforation.[1]
-
Sensitization: There is a potential for allergic skin reactions.[3]
-
Environmental Hazard: As a chlorinated organic compound, it is expected to be toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be released into the environment.[4]
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | [2][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2] |
| Serious Eye Damage | Corrosive to eyes, may cause severe damage. | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction. | [3] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. | [3] |
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The causality is clear: to prevent chemical contact through all potential routes of exposure, a multi-layered defense is required.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][3]
-
Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area or under a fume hood.[2][3]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound and must be managed as hazardous waste.
Regulatory Framework (United States EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics or if it appears on specific lists. This compound would likely fall under the F-list for wastes from non-specific sources if it were part of a spent solvent mixture.[5][6]
| Potential EPA Waste Code | Description | Rationale for Applicability |
| F002 | Spent halogenated solvents and still bottoms from their recovery. | Applies if the chemical is dissolved in or contaminates halogenated solvents like methylene chloride or chlorobenzene.[6][7] |
| U-Listed Waste (e.g., U037 for Chlorobenzene) | Discarded commercial chemical products. | While not specifically listed, its components (chlorobenzene moiety) are. Disposal should follow similar principles. |
| D002 (Corrosive) | Wastes exhibiting a pH of ≤ 2 or ≥ 12.5. | Amine hydrochlorides can be acidic. The waste's pH should be checked if in solution. |
Segregation Protocol: The principle of segregation is to prevent dangerous reactions and to streamline disposal pathways.[8] Halogenated and non-halogenated wastes are incinerated under different conditions; mixing them complicates disposal and increases costs.
-
Designate a specific waste container for "Halogenated Organic Waste."[9]
-
Never mix this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[10]
-
Keep solid and liquid waste streams separate.[9]
Step-by-Step Disposal Procedures
Follow these methodical steps to ensure safe and compliant disposal. The core principle is containment and transfer to a licensed waste management facility.
Procedure 1: Disposal of Unused or Expired Pure Chemical
-
Do NOT dispose of down the drain or in regular trash. [1][11] This is critical to prevent environmental contamination and damage to wastewater systems.[12]
-
Maintain Original Container: Keep the chemical in its original, tightly sealed, and correctly labeled container.[2]
-
Label for Disposal: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound."
-
Store Safely: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2][4]
Procedure 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weigh boats, paper towels, and empty containers with residue.
-
Segregate Contaminated Solids: Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[13]
-
Label Container: Clearly label the container "Halogenated Organic Solid Waste" and list the chemical contaminant.
-
Manage Empty Containers: An "empty" container with residue must be treated as hazardous waste. Do not rinse into the sink. Dispose of the container via the solid waste stream described above.[14]
-
Seal and Store: When the container is full, seal it securely and move it to the hazardous waste accumulation area for professional disposal.
Procedure 3: Management of Small Spills
-
Ensure Safety: Evacuate non-essential personnel from the immediate area.[13] Ensure adequate ventilation.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent.[2][13] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and store the container for professional disposal.
-
Report: Report the spill to your laboratory supervisor or EHS office according to institutional policy.
Disposal Workflow Diagram
This diagram provides a logical decision-making flow for the proper handling and disposal of this compound and associated waste.
Caption: Disposal Decision Workflow
References
-
N-(4-Chlorobenzyl)-N-methylamine Safety Data Sheet. Fisher Scientific.
-
4-Chlorobenzylamine Safety Data Sheet. Fisher Scientific.
-
p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
-
4-Chlorobenzyl alcohol Safety Data Sheet. Alfa Aesar.
-
4-Chlorobenzyl chloride Safety Data Sheet. ECHEMI.
-
p-Chlorobenzyl chloride Safety Data Sheet. Fisher Scientific.
-
Hydroxylammonium chloride Safety Data Sheet. Sigma-Aldrich.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
EPA Waste Code. U.S. Environmental Protection Agency RCRAInfo.
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
EPA HAZARDOUS WASTE CODES.
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health.
-
(S)-(-)-1-(4-Chlorophenyl)ethylamine Safety Data Sheet. Fisher Scientific.
-
Effective Lab Chemical Waste Management. Environmental Marketing Services.
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- 5. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 6. wku.edu [wku.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. vita-d-chlor.com [vita-d-chlor.com]
- 13. nj.gov [nj.gov]
- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to the Safe Handling of N-(4-chlorobenzyl)ethanamine hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of N-(4-chlorobenzyl)ethanamine hydrochloride, a compound that, while valuable in synthesis, necessitates a comprehensive understanding of its potential hazards. As your trusted partner in laboratory safety, we go beyond the product to provide actionable intelligence that empowers your research.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is classified as an irritant.[1] The primary hazards associated with this compound are irritation to the skin and eyes, and it may be harmful if ingested.[2] While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining structurally similar molecules. Compounds such as ethylamine hydrochloride and other chlorinated benzylamine derivatives are known to cause skin, eye, and respiratory irritation.[3] Therefore, a cautious and proactive approach to handling is essential.
Key Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Signal Word: Warning.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality behind these selections is rooted in preventing all routes of exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Offers chemical resistance to a broad range of substances. Always check for signs of degradation and replace immediately if compromised. |
| Body Protection | Chemical-resistant lab coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Minimizes the risk of inhaling airborne particles, a potential route of exposure that can lead to respiratory tract irritation. |
Always inspect PPE for integrity before each use and ensure a proper fit. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.
-
Weighing: If weighing the solid compound, do so in a fume hood to contain any dust. Use a spatula to transfer the material and avoid creating airborne particles.[3]
3.2. Dissolution and Reaction:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing: Keep the reaction vessel covered as much as possible to prevent the escape of vapors.
-
Temperature Control: If the reaction is exothermic, have a cooling bath ready to maintain control of the reaction temperature.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If quenching is required, perform it slowly and in a controlled manner, especially if the quenching agent is reactive.
-
Extraction and Washing: During liquid-liquid extractions, vent the separatory funnel frequently to release any pressure buildup.
-
Solvent Removal: When using a rotary evaporator, ensure that the vacuum is applied gradually and that the exhaust is properly vented.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[7] Place the absorbed material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step.
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3] Contaminated packaging should also be treated as hazardous waste.[3]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram outlines the key decision points and actions in the handling and emergency response process.
Caption: Workflow for handling and emergency response.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: p-CHLOROBENZYL CHLORIDE. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet: bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
